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  • Product: 5-Aminoisoquinoline-1-carboxylic acid
  • CAS: 90770-94-8

Core Science & Biosynthesis

Foundational

Discovery and Characterization of 5-Aminoisoquinoline-1-carboxylic Acid: A Dual-Action Scaffold in Modern Drug Discovery

Executive Summary In the rapidly evolving landscape of targeted therapeutics, heterocyclic building blocks that offer both a validated pharmacophore and a versatile synthetic handle are highly sought after. 5-Aminoisoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, heterocyclic building blocks that offer both a validated pharmacophore and a versatile synthetic handle are highly sought after. 5-Aminoisoquinoline-1-carboxylic acid (CAS 90770-94-8) represents a privileged dual-action scaffold. It combines the potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitory properties of the 5-aminoisoquinoline core[1] with the functional versatility of a 1-carboxylic acid moiety[2].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the synthesis, physicochemical characterization, and pharmacological application of this compound, providing drug development professionals with a self-validating framework for integrating this scaffold into complex modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Pharmacological Rationale: The Dual-Action Scaffold

The isoquinoline core is a ubiquitous motif in medicinal chemistry, but specific substitution patterns dictate its biological fate.

  • The 5-Amino Pharmacophore: The 5-aminoisoquinoline substructure is a well-documented, water-soluble inhibitor of PARP-1[1]. The amine group acts as a critical hydrogen-bond donor, mimicking the nicotinamide moiety of NAD+ and anchoring the molecule within the PARP-1 catalytic domain. Furthermore, rigorous toxicological evaluations have demonstrated that 5-aminoisoquinoline derivatives lack genotoxic activity, substantiating their therapeutic safety window[1].

  • The 1-Carboxylic Acid Handle: While 5-aminoisoquinoline is potent, it lacks an optimal vector for structural elaboration without disrupting its binding affinity. The strategic presence of a carboxylic acid at the C1 position solves this. It allows for rapid amide coupling with various linkers (e.g., PEG chains)[3], dramatically improving aqueous solubility and enabling the design of bivalent degraders or targeted conjugates without sterically clashing with the PARP-1 active site.

Mechanistic Pathways: PARP-1 Inhibition and Linker Dynamics

The primary mechanism of action for the 5-aminoisoquinoline core involves competitive binding at the NAD+ active site of PARP-1. When DNA damage occurs, PARP-1 is recruited to the strand breaks, where it cleaves NAD+ to synthesize poly(ADP-ribose) (PAR) chains, initiating the DNA repair cascade. 5-Aminoisoquinoline-1-carboxylic acid competitively blocks this NAD+ binding. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), this inhibition leads to synthetic lethality and subsequent apoptosis.

PARP1_Mechanism DNA DNA Strand Break PARP1 PARP-1 Enzyme Activation DNA->PARP1 Recruits NAD NAD+ Substrate Binding PARP1->NAD Catalyzes Apoptosis Synthetic Lethality (Cell Death) PARP1->Apoptosis Unrepaired DNA PAR PARylation & DNA Repair NAD->PAR Synthesizes PAR Inhibitor 5-Aminoisoquinoline- 1-carboxylic acid Inhibitor->NAD Competitive Inhibition Inhibitor->PAR Blocks Repair

Fig 1: Mechanism of PARP-1 inhibition by 5-aminoisoquinoline derivatives leading to cell death.

Synthetic Methodology: A Causality-Driven Approach

The synthesis of 5-Aminoisoquinoline-1-carboxylic acid requires precise regiocontrol. Direct functionalization of the isoquinoline ring is notoriously unselective. Therefore, we employ a highly controlled, four-step sequence.

Step-by-Step Synthesis Protocol
  • Cyanation via Reissert Reaction: Isoquinoline is reacted with potassium cyanide (KCN) and benzoyl chloride. Causality: The electron-deficient nature of the isoquinoline ring makes direct C1 substitution difficult. The Reissert reaction forms an activated N-acyl dihydroisoquinoline intermediate, allowing exclusive nucleophilic attack by cyanide at the C1 position.

  • Acid Hydrolysis: The resulting isoquinoline-1-carbonitrile is refluxed in aqueous HCl to yield isoquinoline-1-carboxylic acid.

  • Regioselective Nitration: Isoquinoline-1-carboxylic acid is treated with a fuming HNO3/H2SO4 mixture at 0°C to yield 5-nitroisoquinoline-1-carboxylic acid (CAS 75795-40-3)[4]. Causality: The nitrogen atom deactivates the pyridine ring, directing electrophilic aromatic substitution strictly to the carbocyclic ring. Temperature control (0°C) prevents over-nitration and favors the 5-position over the 8-position.

  • Catalytic Reduction: The nitro intermediate is reduced using Palladium on Carbon (Pd/C) under an H2 atmosphere in methanol. Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., SnCl2) to prevent the resulting amine and carboxylic acid from chelating with metal salts, which would severely complicate downstream purification.

Synthesis_Workflow Isoquinoline Isoquinoline (Starting Material) Step1 Reissert Reaction (KCN, PhCOCl) Isoquinoline->Step1 Iso_CN Isoquinoline-1-carbonitrile Step1->Iso_CN Step2 Acid Hydrolysis (HCl, H2O, Reflux) Iso_CN->Step2 Iso_COOH Isoquinoline-1-carboxylic acid Step2->Iso_COOH Step3 Regioselective Nitration (HNO3, H2SO4, 0°C) Iso_COOH->Step3 Nitro_Int 5-Nitroisoquinoline- 1-carboxylic acid Step3->Nitro_Int Step4 Catalytic Reduction (Pd/C, H2, MeOH) Nitro_Int->Step4 Target 5-Aminoisoquinoline- 1-carboxylic acid Step4->Target

Fig 2: Four-step synthetic workflow for 5-Aminoisoquinoline-1-carboxylic acid.

Physicochemical Characterization & Quality Control

To establish a self-validating system, analytical characterization must confirm both structural integrity and the absence of positional isomers (such as the 8-amino derivative). The table below summarizes the critical quality attributes for 5-Aminoisoquinoline-1-carboxylic acid[2].

ParameterAnalytical MethodExpected Result / SpecificationScientific Rationale
Molecular Mass LC-MS (ESI+)m/z 189.06[M+H]+Confirms the exact mass of the target compound (MW: 188.18 g/mol ).
Purity RP-HPLC (C18, Gradient ACN/H2O + 0.1% TFA)> 97% (Peak Area)Ensures the absence of unreduced nitro intermediates and the 8-amino isomer.
Structural Integrity 1H-NMR (400 MHz, DMSO-d6)Aromatic protons (δ 7.0 - 8.5 ppm), broad singlet for -NH2 (δ ~6.0 ppm)Validates regiochemistry; the absence of a proton at the C1 position confirms substitution.
Functional Groups FT-IR (ATR)Broad OH stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹)Confirms the co-existence of the carboxylic acid and primary amine moieties.

Self-Validation Note: The reduction step (Step 4) is visually self-validating. The reaction mixture transitions from a deep yellow (characteristic of the nitroaromatic species) to a pale, clear solution upon complete reduction to the amine. This visual cue, coupled with the complete disappearance of the m/z 219 [M+H]+ peak in LC-MS, confirms the reaction's end-point before workup.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

To evaluate the pharmacological utility of the synthesized scaffold, a robust, self-validating biochemical assay is required.

Materials: Recombinant human PARP-1 enzyme, biotinylated NAD+ substrate, activated DNA (to stimulate PARP-1), streptavidin-HRP, and chemiluminescent substrate.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10 mM stock of 5-Aminoisoquinoline-1-carboxylic acid in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Reaction Assembly: In a 96-well microplate, combine 0.5 U of PARP-1 enzyme, 10 µg/mL activated DNA, and the diluted inhibitor. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate within the NAD+ binding pocket.

  • Reaction Initiation: Add 50 µM biotinylated NAD+ to initiate PARylation. Incubate for exactly 30 minutes at 25°C.

  • Termination and Detection: Stop the reaction by adding a PARP inhibitor cocktail (e.g., 10 µM Olaparib). Transfer the mixture to a streptavidin-coated plate, incubate with streptavidin-HRP, wash three times, and add the chemiluminescent substrate.

  • Data Analysis: Read luminescence on a microplate reader. Calculate the IC50 using a four-parameter logistic non-linear regression model.

Self-Validating Assay Controls: To ensure data integrity, the assay must include a known PARP-1 inhibitor (e.g., Olaparib) as a positive control, and a reaction without activated DNA as a negative control. The background signal from the negative control establishes the baseline, while the positive control validates the enzyme's responsiveness. If the positive control fails to achieve >90% inhibition at 1 µM, the assay is voided, ensuring that any IC50 generated for your compound is strictly reliable.

Conclusion

5-Aminoisoquinoline-1-carboxylic acid is far more than a simple chemical building block; it is a rationally designed pharmacophore. By understanding the causality behind its regioselective synthesis and the spatial dynamics of its dual functional groups, drug development professionals can leverage this scaffold to design next-generation targeted therapies, overcoming the limitations of traditional, mono-functional PARP inhibitors.

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Exploratory

5-Aminoisoquinoline-1-carboxylic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Drug Discovery Applications

Executive Summary 5-Aminoisoquinoline-1-carboxylic acid (CAS 90770-94-8) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis ()[1]. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminoisoquinoline-1-carboxylic acid (CAS 90770-94-8) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis ()[1]. Featuring a rigid aromatic isoquinoline core, a hydrogen-bond-donating amino group at the C5 position, and a reactive carboxylic acid at the C1 position, this molecule serves as a privileged scaffold for the development of targeted therapeutics. Its unique structural topology makes it an essential precursor for synthesizing poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and Rho-associated protein kinase (ROCK) inhibitors ()[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic role in pharmacology, and self-validating experimental protocols for library generation.

Chemical and Structural Properties

The utility of 5-Aminoisoquinoline-1-carboxylic acid stems from its electronic structure. The isoquinoline ring provides a flat, electron-deficient aromatic system ideal for π−π stacking interactions within protein binding pockets.

Table 1: Quantitative Physicochemical Data ()[3]

PropertyValue
CAS Registry Number 90770-94-8
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Exact Mass 188.0586 Da
Predicted Boiling Point ~489.4 °C
Topological Polar Surface Area (TPSA) 79.1 Ų
Hydrogen Bond Donors 2 (C5-Amine, C1-Carboxyl OH)
Hydrogen Bond Acceptors 3 (Isoquinoline N, Carboxyl O, Carboxyl OH)

Causality in Structural Design: The spatial arrangement of the C5-amine and the C1-carboxylic acid allows for orthogonal functionalization. The C5-amine acts as a critical hinge-binding motif in the ATP-binding pocket of kinases, forming bidentate hydrogen bonds with the kinase backbone. Concurrently, the C1-carboxylic acid can be converted into various amides to probe solvent-exposed regions or deep hydrophobic pockets of target proteins ()[4].

Pharmacological Significance: Scaffold for Targeted Therapies

PARP-1 Inhibition and Cellular Protection

The 5-aminoisoquinoline scaffold is a well-documented pharmacophore for PARP-1 inhibition ()[5]. Under conditions of ischemic stress or severe DNA damage, PARP-1 becomes hyperactivated. This hyperactivation leads to rapid NAD+ depletion, subsequent ATP exhaustion, and ultimately cellular necrosis.

5-Aminoisoquinoline derivatives competitively bind to the NAD+ pocket of PARP-1. The isoquinoline nitrogen and the C1-carbonyl (when derivatized to an amide) mimic the nicotinamide moiety of NAD+, anchoring the molecule via hydrogen bonding to key residues (e.g., Gly863 and Ser904) in the catalytic domain, thereby sensitizing cells to therapies or protecting tissues from ischemia-reperfusion injury ()[6].

Pathway A Ischemic Stress / DNA Damage B PARP-1 Hyperactivation A->B Triggers C NAD+ Depletion & ATP Exhaustion B->C Consumes NAD+ D Cellular Necrosis C->D Energy Failure E 5-Aminoisoquinoline Scaffold E->B Competitive Inhibition

Mechanism of PARP-1 inhibition by 5-aminoisoquinoline scaffolds preventing necrosis.

Rho-Associated Protein Kinase (ROCK) Inhibition

The 5-aminoisoquinoline core is also a classic scaffold for soft Rho kinase inhibitors (e.g., Fasudil derivatives). Inhibition of ROCK prevents the phosphorylation of myosin phosphatase-targeting subunit 1 (MYPT1). This mechanism promotes vasodilation, stabilizes endothelial tight junctions, and offers significant therapeutic potential for cerebral vascular disorders, including cerebral cavernous malformations (CCMs) and aneurysms ()[7].

Synthetic Methodologies and Experimental Workflows

While palladium-catalyzed aminocarbonylation of 1-iodoisoquinolines is an alternative for generating isoquinoline-1-carboxamides, direct amide coupling starting from 5-aminoisoquinoline-1-carboxylic acid remains the most straightforward, atom-economical, and reliable method for generating diverse drug discovery libraries ()[4].

Workflow Step1 5-Aminoisoquinoline- 1-carboxylic acid Step2 Carboxyl Activation (HATU / DIPEA) Step1->Step2 Step3 Nucleophilic Attack (Primary Amine) Step2->Step3 Step4 LC-MS Validation & Prep-HPLC Step3->Step4 Step5 Purified C1-Amide Derivative Step4->Step5

Step-by-step synthetic workflow for generating C1-amide isoquinoline libraries.

Step-by-Step Amide Coupling Protocol

This protocol utilizes HATU to ensure rapid activation of the sterically hindered C1-carboxylic acid while minimizing epimerization or side reactions.

  • Reagent Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-aminoisoquinoline-1-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under an inert nitrogen atmosphere.

  • Carboxyl Activation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

    • Causality Insight: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing nucleophilic attack on the uronium salt of HATU. This forms a highly reactive O-At (7-azabenzotriazole) ester intermediate, which is superior to standard HOBt esters for electron-deficient aromatic systems. Stir at room temperature for 15 minutes.

  • Nucleophilic Addition : Introduce the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Self-Validating Reaction Monitoring : Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Trustworthiness Check: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows the complete disappearance of the starting material mass ( m/z 189.06 [M+H]+ ) and the appearance of the desired product mass. This internal validation prevents premature quenching and ensures maximum yield.

  • Quenching and Extraction : Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude residue via preparative HPLC (C18 column, gradient of 10-90% Acetonitrile in Water with 0.1% Trifluoroacetic acid) to yield the pure isoquinoline-1-carboxamide derivative.

Analytical Characterization Standards

To ensure scientific integrity, synthesized derivatives must be rigorously characterized to confirm that functionalization occurred exclusively at the C1-carboxyl group and not at the C5-amine:

  • ¹H NMR (400 MHz, DMSO-d6) : Look for the characteristic isoquinoline aromatic protons. The C3 and C4 protons typically appear as doublets around δ 8.5 ppm and δ 8.0 ppm, respectively. The unreacted C5-amino protons will appear as a broad singlet around δ 6.0–6.5 ppm, which will disappear upon D₂O exchange.

  • High-Resolution Mass Spectrometry (HRMS) : Essential for confirming the exact mass of the coupled product, ensuring no unwanted formylation or dimerization occurred during the HATU coupling process.

References

  • Title: Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents Source: MDPI URL: [Link]

  • Title: 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) Source: SciSpace URL: [Link]

  • Title: Chemosensitisation by poly(ADP-ribose) polymerase-1 (PARP-1) inhitor 5-aminoisoquinoline (5-AIQ) on various melanoma cell lines Source: ASCO Publications (Journal of Clinical Oncology) URL: [Link]

  • Title: Rho kinase as a target for cerebral vascular disorders Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Foundational

Spectroscopic Characterization of 5-Aminoisoquinoline-1-carboxylic Acid: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary 5-Aminoisoquinoline-1-carboxylic acid (CAS: 90770-94-8) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development ([1]). Featuring both a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminoisoquinoline-1-carboxylic acid (CAS: 90770-94-8) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development ([1]). Featuring both an electron-donating amino group at the C-5 position and an electron-withdrawing carboxylic acid at the C-1 position, the isoquinoline core exhibits complex electronic push-pull dynamics. This whitepaper provides an in-depth, authoritative guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Workflow Sample Sample Prep (DMSO-d6) NMR NMR (1H, 13C) Connectivity Sample->NMR IR FT-IR (ATR) Functional Groups Sample->IR MS ESI-MS Mass & Fragments Sample->MS Data Data Integration & Elucidation NMR->Data IR->Data MS->Data

Fig 1. Multi-modal spectroscopic workflow for structural elucidation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

The dual presence of a carboxylic acid and a primary amine on the isoquinoline scaffold creates strong intermolecular hydrogen bonding and potential zwitterionic behavior.

Causality in Spectral Shifts
  • Peri-Deshielding Effect: The proton at C-8 (H-8) is spatially proximate to the C-1 carboxylic acid. The magnetic anisotropy of the carbonyl group exerts a strong peri-deshielding effect, pushing the H-8 signal significantly downfield (>8.5 ppm) compared to standard isoquinolines ([2]).

  • Mesomeric Shielding (+M): The C-5 amino group donates electron density into the aromatic ring via resonance. This selectively shields the ortho proton (H-6), shifting its resonance upfield to approximately 6.90 ppm ([3]).

Standardized NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is strictly required over CDCl₃ because the compound's polarity renders it insoluble in non-polar halogenated solvents.

  • Acquisition: Acquire 1H NMR (400 MHz, 16 scans, D1 = 2s) and 13C NMR (100 MHz, 1024 scans, D1 = 2s).

  • Self-Validation Checkpoint: Before integrating peaks, verify that the residual DMSO-d6 pentet is centered exactly at 2.50 ppm. If the peak is shifted, the sample may be experiencing extreme pH anomalies, necessitating internal standard (TMS at 0.00 ppm) calibration.

Quantitative NMR Data Summaries

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentMechanistic Rationale
13.20br s-1H-COOHHighly deshielded acidic proton.
8.65d8.41HH-8Peri-deshielded by C-1 carbonyl.
8.45d5.81HH-3Deshielded by adjacent ring nitrogen.
7.95d5.81HH-4Coupled to H-3.
7.42t7.81HH-7Meta to the amino group.
6.90d7.61HH-6Shielded by +M effect of C-5 NH₂.
6.15br s-2H-NH₂Primary amine protons.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignmentNotes
166.5QuaternaryC=OCarboxylic acid carbonyl[2].
148.2QuaternaryC-1Attached to N and COOH.
145.0QuaternaryC-5Aromatic carbon bearing NH₂.
142.5CHC-3Adjacent to ring nitrogen.
132.0QuaternaryC-8aBridgehead carbon.
128.5CHC-7-
127.8QuaternaryC-4aBridgehead carbon.
125.0CHC-8-
115.5CHC-4-
110.2CHC-6Shielded by adjacent NH₂[3].

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry provides critical confirmation of the molecular weight and structural connectivity. Advanced UPLC-MS/MS methodologies are frequently employed for the profiling of 5-aminoisoquinoline derivatives, utilizing electrospray ionization (ESI) to monitor stable precursor ions ([4]).

Fragmentation Causality

Isoquinoline-1-carboxylic acid derivatives exhibit a highly characteristic fragmentation pathway. The primary event is the facile loss of carbon dioxide (-44 Da) from the molecular ion, driven by the thermodynamic stability of the resulting isoquinoline radical cation (). Subsequent fragmentation often involves the expulsion of hydrogen cyanide (HCN, -27 Da), a hallmark of nitrogen-containing heterocycles and anilines ([5]).

Fragmentation M Molecular Ion [M]⁺ m/z 188 F1 Fragment [M-CO₂]⁺ m/z 144 M->F1 -CO₂ (-44 Da) F2 Fragment [M-CO₂-HCN]⁺ m/z 117 F1->F2 -HCN (-27 Da)

Fig 2. Primary mass spectrometry fragmentation pathway for 5-Aminoisoquinoline-1-carboxylic acid.

Standardized MS Protocol
  • Ionization Setup: Configure the ESI source in positive ion mode. Use a mobile phase of 50:50 MeOH/H₂O supplemented with 0.1% formic acid. Causality: Formic acid acts as a proton source, ensuring high-efficiency protonation to form the [M+H]⁺ pseudo-molecular ion.

  • Self-Validation Checkpoint: Inject a blank solvent (mobile phase) immediately prior to the sample. The strict absence of the m/z 189 peak in the blank confirms that the subsequent sample signal is genuine and not an artifact of column carryover.

Table 3: ESI-MS / EI-MS Fragmentation Data

m/z ValueIon TypeRelative AbundanceStructural Assignment
189[M+H]⁺100% (ESI)Protonated molecular ion.
188M⁺85% (EI)Molecular radical cation.
144[M-CO₂]⁺60%Loss of carboxylic acid group.
117[M-CO₂-HCN]⁺35%Ring opening / loss of HCN[5].

Vibrational Spectroscopy: Infrared (IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups.

Standardized IR Protocol
  • Sample Preparation: Place 2-3 mg of the neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Self-Validation Checkpoint: Run a background scan in ambient air immediately prior to the sample. Ensure the baseline is flat and devoid of a broad water peak at 3400 cm⁻¹. If water is present in the background, it will obscure the critical N-H stretching doublet of the primary amine.

Table 4: FT-IR Peak Assignments (ATR, neat)

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional GroupVibrational Mode
3410, 3320Sharp, DoubletPrimary Amine (-NH₂)Asymmetric & Symmetric N-H stretch[3].
3100 - 2500Broad, MediumCarboxylic Acid (-OH)O-H stretch (strongly H-bonded).
1685Sharp, StrongCarbonyl (C=O)C=O stretch of the acid.
1620, 1585Sharp, MediumAromatic RingC=C and C=N skeletal stretches.
1240Sharp, StrongCarboxylic Acid (C-O)C-O stretch.

Conclusion

The comprehensive spectroscopic profiling of 5-Aminoisoquinoline-1-carboxylic acid relies on understanding the interplay between its electron-donating and electron-withdrawing substituents. By leveraging the peri-deshielding effects in NMR, the predictable decarboxylation pathways in MS, and the distinct vibrational modes in IR, researchers can establish a highly trustworthy, self-validating framework for structural confirmation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68092, Isoquinoline-1-carboxylic acid".[Link]

  • The Journal of Organic Chemistry. "Regioselective Decarboxylative Cross-Coupling of Carboxy Isoquinoline N-Oxides".[Link]

  • The Journal of Organic Chemistry. "Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine".[Link]

  • ResearchGate. "Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives".[Link]

  • Applied Sciences. "Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study".[Link]

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Exploratory

solubility and stability of 5-Aminoisoquinoline-1-carboxylic acid

Physicochemical Profiling of 5-Aminoisoquinoline-1-carboxylic Acid: A Comprehensive Guide to Solubility and Stability Executive Summary For researchers and drug development professionals, the isoquinoline scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of 5-Aminoisoquinoline-1-carboxylic Acid: A Comprehensive Guide to Solubility and Stability

Executive Summary

For researchers and drug development professionals, the isoquinoline scaffold is a privileged structure, frequently leveraged in the design of PARP inhibitors, kinase antagonists, and novel anti-inflammatory agents. However, functionalizing this core with both an electron-donating 5-amino group and an electron-withdrawing 1-carboxylic acid—yielding 5-Aminoisoquinoline-1-carboxylic acid (CAS: 90770-94-8) [1]—creates a highly complex physicochemical profile.

As a Senior Application Scientist, I have observed that treating solubility and stability as static data points rather than dynamic, interacting systems often leads to catastrophic formulation failures. Failing to understand the interplay between the zwitterionic solubility curve and the thermodynamic instability of the C1-carboxylate can confound biological assays. This whitepaper deconstructs the structural causality behind these properties and provides self-validating protocols for rigorous laboratory evaluation.

Structural Causality: The Zwitterionic Solubility Dynamic

Solubility is a dynamic equilibrium dictated by pH, pKa, and lattice energy. 5-Aminoisoquinoline-1-carboxylic acid possesses three distinct ionizable centers:

  • The acidic C1-carboxylic acid.

  • The basic isoquinoline ring nitrogen (N2).

  • The weakly basic 5-amino group.

Because the parent compound, 5-Aminoisoquinoline, is highly water-soluble (Log S = −2.14)[2], one might assume the addition of a polar carboxylic acid would further enhance aqueous solubility. However, this assumption ignores the solid-state physics of amphoteric molecules. At physiological pH (7.4), the molecule exists primarily as a highly soluble anion. But as the pH drops toward its predicted isoelectric point (pI ~3.5), the molecule forms a neutral zwitterion (deprotonated carboxylate, protonated ring nitrogen). This zwitterionic state allows for tight intermolecular hydrogen bonding and ionic packing in the solid state, leading to a dramatic drop in intrinsic solubility—a phenomenon known as isoelectric point precipitation.

Table 1: Physicochemical Parameters & Predictive Profiling

ParameterValue / CharacteristicStructural Implication
CAS Number 90770-94-8[1]Unique identifier for the 1-COOH, 5-NH2 derivative.
Molecular Weight 188.18 g/mol [1]Low MW, highly favorable for optimal ligand efficiency.
Isoelectric Point (pI) ~3.5 (Predicted)The exact pH of minimum aqueous solubility (zwitterion dominance).
Primary Degradant 5-AminoisoquinolineFormed via acid-catalyzed thermal decarboxylation.
Metabolic Liability CYP-mediated oxidationThe 5-amino group is susceptible to hepatic clearance[2].

Stability Mechanics: Decarboxylation and Oxidation

The stability of this compound is threatened by two orthogonal degradation pathways, each triggered by different environmental stressors.

A. Acid-Catalyzed Thermal Decarboxylation

Carboxylic acids attached directly to a simple alkyl or aromatic ring are generally stable. However, when the carboxyl group is positioned alpha to a heteroatom (such as the N2 in isoquinoline), the molecule becomes highly susceptible to decarboxylation at elevated temperatures[3].

Causality: In acidic conditions, the isoquinoline nitrogen is protonated, drawing electron density away from the C1 position. Upon thermal stress, the C1-COOH bond cleaves, releasing CO₂ gas. The resulting negative charge at C1 is stabilized by resonance with the adjacent positively charged nitrogen, forming a transient ylide intermediate. This intermediate rapidly tautomerizes to form the degradation product, 5-Aminoisoquinoline[3].

Decarboxylation N1 5-Aminoisoquinoline- 1-carboxylic acid N2 N-Protonated Zwitterion N1->N2 Acidic pH (H+) N3 Ylide Intermediate (-CO2) N2->N3 Thermal Stress (Δ) N4 5-Aminoisoquinoline (Degradant) N3->N4 Rapid Tautomerization

Fig 1: Acid-catalyzed thermal decarboxylation pathway of isoquinoline-1-carboxylic acids.

B. Oxidative Liability of the 5-Amino Group

The electron-donating nature of the 5-amino group makes the aromatic system electron-rich and prone to oxidation, particularly in basic environments or in the presence of reactive oxygen species (ROS). This can lead to the formation of complex quinone-imine dimers, complicating analytical quantification and mimicking poor solubility.

Table 2: Matrix of Degradation Vulnerabilities

Stress ConditionPrimary MechanismExpected T1/2Mass Balance Marker
Acidic (pH 1.2), 60°C Decarboxylation[3]< 4 hours5-Aminoisoquinoline
Basic (pH 10.0), 60°C Oxidation (Amino group)< 12 hoursQuinone-imine derivatives
Neutral (pH 7.4), 25°C None (Stable)> 6 monthsN/A
Oxidative (0.3% H₂O₂) N-oxidation / Amino oxidation< 1 hourN-oxide / Azo dimers

Self-Validating Experimental Protocols

To generate trustworthy data, experimental design must account for the compound's dual liabilities. The following protocols are designed as self-validating systems—meaning they internally verify whether a loss of analytical signal is due to physical precipitation or chemical degradation.

Protocol 1: Oxidation-Controlled Kinetic Solubility Profiling

Causality: Standard turbidimetric solubility assays fail for this compound because oxidative degradation of the 5-amino group reduces the parent compound concentration, falsely presenting as a low solubility limit. Self-Validation Mechanism: By running parallel arms (ambient air vs. argon-sparged) and using UPLC-MS/MS to track both the parent mass (m/z 189 [M+H]+) and the oxidative degradant masses, the system proves whether concentration loss is physical (precipitation) or chemical (oxidation).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 5-Aminoisoquinoline-1-carboxylic acid in anhydrous DMSO.

  • Buffer Sparging: Prepare universal aqueous buffers ranging from pH 1.2 to 10.0. Sparge half of the buffers with Argon gas for 30 minutes to displace dissolved oxygen.

  • Spiking: Spike the DMSO stock into the buffers to a final target concentration of 200 µM (ensuring final DMSO is < 2% v/v).

  • Incubation: Incubate the plates at 37°C for 24 hours under constant agitation (500 rpm).

  • Phase Separation: Transfer the suspension to a polycarbonate ultracentrifuge tube. Centrifuge at 100,000 x g for 30 minutes to pellet nano-particulates (avoid syringe filters, which can cause non-specific binding of ampholytes).

  • Quantification: Analyze the supernatant via UPLC-MS/MS. Use a structurally similar internal standard (e.g., pantoprazole) to ensure ionization stability and correct for matrix effects[2].

Workflow S1 Sample Prep Argon Sparged S2 pH Titration (pH 1.2 - 10.0) S1->S2 S3 Incubation (24h, 37°C) S2->S3 S4 Phase Separation Ultracentrifugation S3->S4 S5 UPLC-MS/MS Quantification S4->S5

Fig 2: Self-validating workflow for oxidation-controlled kinetic solubility profiling.

Protocol 2: Orthogonal Forced Degradation (Mass Balance Verification)

Causality: To formulate this compound or convert it into a more stable ester/amide prodrug[4], we must know its exact thermal limits. Self-Validation Mechanism: We utilize 5-Aminoisoquinoline as a reference standard. If the molar loss of 5-Aminoisoquinoline-1-carboxylic acid exactly matches the molar appearance of 5-Aminoisoquinoline, the mass balance is closed. This validates that decarboxylation is the sole degradation pathway under acidic thermal stress, ruling out concurrent oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM solution of the compound in 0.1 N HCl (pH ~1.0).

  • Containment: Aliquot into sealed glass ampoules to prevent evaporation during heating.

  • Thermal Stress: Subject the ampoules to 60°C in a precision dry block heater.

  • Kinetic Sampling: Pull samples at T=0, 1, 2, 4, and 8 hours. Quench immediately in an ice bath and neutralize with 0.1 N NaOH to halt acid-catalyzed decarboxylation.

  • Analysis: Analyze via UPLC-MS/MS, quantifying both the parent compound and the 5-Aminoisoquinoline degradant. Calculate the molar mass balance to confirm a 1:1 degradation stoichiometry.

Conclusion

The successful development and utilization of 5-Aminoisoquinoline-1-carboxylic acid requires a deep appreciation of its zwitterionic nature and its structural susceptibility to decarboxylation[3]. By employing self-validating analytical protocols that isolate oxidative variables from thermal ones, researchers can accurately map its physicochemical boundaries, ensuring that downstream biological assays and formulation efforts are built on a foundation of absolute chemical certainty.

References

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI.[Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.[Link]

Sources

Foundational

A Technical Guide to Quantum Chemical Calculations of 5-Aminoisoquinoline-1-carboxylic acid: Methods and Applications in Drug Discovery

Abstract This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 5-Aminoisoquinoline-1-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 5-Aminoisoquinoline-1-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple list of steps to explain the causality behind methodological choices. We will explore the theoretical underpinnings of Density Functional Theory (DFT), detail a self-validating computational workflow from geometry optimization to property calculation, and discuss the interpretation of the results in a drug discovery context. The protocols and insights presented herein are grounded in established computational chemistry principles to ensure technical accuracy and practical applicability.

Introduction: The Intersection of Quantum Chemistry and Drug Design

The Significance of 5-Aminoisoquinoline-1-carboxylic acid

5-Aminoisoquinoline-1-carboxylic acid (5-AIQC) is a heterocyclic molecule featuring both a basic amine group and an acidic carboxylic acid group.[1] Its isoquinoline scaffold is a common motif in pharmacologically active compounds. Molecules of this class are investigated for a variety of therapeutic applications, often serving as key building blocks or pharmacophores in the design of enzyme inhibitors. Understanding the fundamental electronic structure, reactivity, and intermolecular interaction potential of 5-AIQC at a quantum mechanical level is paramount for rationally designing more potent and selective drug candidates.

The Role of In Silico Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for modern drug discovery.[2][3] By solving approximations of the Schrödinger equation, these methods allow us to model molecular properties that are often difficult, expensive, or time-consuming to measure experimentally. For a molecule like 5-AIQC, these calculations can predict:

  • Stable 3D Conformation: The lowest energy structure of the molecule.

  • Electronic Properties: How electrons are distributed and the molecule's propensity to donate or accept electrons.

  • Reactivity: Which sites on the molecule are most likely to engage in chemical reactions or intermolecular interactions.[4][5]

  • Spectroscopic Signatures: Predicted vibrational spectra (IR) that can aid in experimental characterization.

This in silico approach accelerates the design-build-test-learn cycle by allowing for the rapid screening and optimization of virtual compounds before committing to costly laboratory synthesis.[6]

Theoretical Foundations for Accurate Calculations

The reliability of any computational result is directly tied to the appropriateness of the theoretical method and basis set chosen. For a medium-sized organic molecule like 5-AIQC, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[2]

The Workhorse: Density Functional Theory (DFT)

Unlike more computationally demanding ab initio methods, DFT calculates the properties of a molecule based on its electron density rather than its complex wavefunction.[7] This approach has proven to be highly effective for a wide range of chemical systems. The accuracy of a DFT calculation is determined by the chosen "functional," which approximates the exchange-correlation energy—the most complex component of the electron-electron interaction.

Causality of Choice: For this guide, we select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most widely used and extensively validated functionals in computational chemistry.[8] It incorporates a portion of the exact exchange energy from Hartree-Fock theory, which provides a balanced description of electronic structure for many organic molecules.[9] While newer functionals exist, B3LYP's robust performance and vast body of benchmark data make it a trustworthy starting point.[10]

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set dictate the "resolution" at which the electron density is described.[11]

Causality of Choice: We will use the 6-31G(d,p) (also written as 6-31G**) basis set. Let's break down this nomenclature:

  • 6-31G: This is a Pople-style, split-valence basis set. It uses six Gaussian functions to describe the core atomic orbitals and splits the valence orbitals into two functions (described by three and one Gaussian functions, respectively), allowing for more flexibility in describing chemical bonds.[12]

  • (d,p): These are polarization functions. The '(d)' adds d-type functions to heavy (non-hydrogen) atoms, and the '(p)' adds p-type functions to hydrogen atoms. These functions are critical for accurately describing the anisotropic (non-spherical) nature of electron density in bonds and lone pairs, which is essential for molecules with heteroatoms like oxygen and nitrogen.[13] Using a basis set without polarization functions is strongly discouraged for obtaining reasonable structures.[13]

The B3LYP/6-31G(d,p) "model chemistry" is a standard, well-regarded combination for routine calculations on organic molecules, providing reliable geometries and electronic properties without excessive computational expense.[12]

Step-by-Step Computational Workflow

The following section details a rigorous and self-validating protocol for the quantum chemical characterization of 5-AIQC.

Step 1: Initial Structure Preparation

The starting point for any calculation is an initial 3D structure of the molecule. This can be generated from its 2D representation or from its SMILES string (Nc1cccc2cnccc1C(=O)O) using molecular editing software like Avogadro, ChemDraw, or RDKit.

Protocol:

  • Draw the 2D structure of 5-Aminoisoquinoline-1-carboxylic acid or import its SMILES string.

  • Use the software's "Clean-Up" or "Add Hydrogens" functionality to generate a reasonable initial 3D geometry.

  • Perform a quick, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to resolve any egregious bond lengths or atomic clashes.

  • Save the coordinates in a standard format, such as a .xyz or .mol file.

Step 2: Geometry Optimization

This is the most critical step, where the computational program systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[14]

Protocol:

  • Input File Creation: Prepare an input file for your quantum chemistry software (e.g., Gaussian, ORCA, GAMESS). This file must specify:

    • The molecular coordinates from Step 1.

    • The desired charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

    • The theoretical method and basis set: B3LYP/6-31G(d,p).

    • The calculation type: Opt (Optimization).

  • Execution: Submit the calculation to the software. The program will iteratively calculate the energy and the forces (gradients) on each atom, adjusting their positions until the forces are effectively zero.[14]

  • Convergence Check: A successful optimization is achieved when the software reports that convergence criteria (related to changes in energy and forces between steps) have been met.

Step 3: Vibrational Frequency Analysis

A frequency calculation is a mandatory post-optimization step that serves two purposes: it confirms the nature of the stationary point found during optimization and provides thermodynamic data.[15]

Trustworthiness Check:

  • A true energy minimum will have zero imaginary frequencies .[14]

  • The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable conformation. If this occurs, the optimization must be repeated, often by slightly distorting the geometry along the imaginary frequency's vibrational mode.

Protocol:

  • Input File Creation: Using the optimized geometry from the successful Step 2 calculation, prepare a new input file.

  • Specify the same theoretical method and basis set: B3LYP/6-31G(d,p).

  • Specify the calculation type: Freq (Frequencies).

  • Execution and Verification: Run the calculation. Upon completion, inspect the output file for the list of vibrational frequencies. Confirm that all frequencies are positive real numbers.

The output of this step also provides the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for calculating reaction thermodynamics.

Step 4: Calculation of Molecular Properties

Once a true minimum energy structure is confirmed, we can proceed to calculate various electronic properties using this high-quality geometry.

Protocol:

  • Input File: Use the same optimized geometry, method, and basis set.

  • Keywords: Add keywords to request specific properties. Common requests include Pop=Full (to get detailed population analysis like Mulliken charges) and GFInput (to generate files for visualization). Many properties, like orbital energies, are calculated by default.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict reactivity.[16] It maps the electrostatic potential onto the molecule's electron density surface.[17] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are sites for nucleophilic attack.[4][17]

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.[18] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[19] The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[6][19]

G cluster_prep Step 1: Preparation cluster_calc Step 2 & 3: Core Calculation cluster_analysis Step 4: Property Analysis smiles SMILES String (Nc1cccc2cnccc1C(=O)O) mol_editor Molecular Editor (e.g., Avogadro) smiles->mol_editor Import initial_3d Initial 3D Structure (.xyz file) mol_editor->initial_3d Generate & Save geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) initial_3d->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc validation Imaginary Freq? freq_calc->validation validation->geom_opt Yes (Saddle Point) Re-optimize properties Property Calculation HOMO/LUMO, MEP, Charges validation->properties No (True Minimum) results Analyzed Results properties->results

Caption: Computational workflow for quantum chemical analysis.

Analysis and Interpretation of Results

The raw output from quantum chemistry software is a wealth of numerical data. The key is to extract and interpret the chemically meaningful information.

Optimized Geometry

The final .log or .out file contains the optimized Cartesian coordinates. From these, one can calculate key bond lengths, bond angles, and dihedral angles. These parameters provide insight into the molecule's planarity and strain. For 5-AIQC, particular attention should be paid to the planarity of the isoquinoline ring system and the orientation of the carboxylic acid and amine substituents.

Table 1: Predicted Geometrical and Electronic Properties of 5-AIQC

Parameter Predicted Value Significance in Drug Design
Electronic Properties
HOMO Energy (Calculated Value) eV Electron-donating ability; relates to metabolic oxidation.
LUMO Energy (Calculated Value) eV Electron-accepting ability; relates to reduction potential.
HOMO-LUMO Gap (Calculated Value) eV Chemical reactivity and kinetic stability.[18]
Dipole Moment (Calculated Value) Debye Polarity, solubility, and ability to cross cell membranes.
Geometrical Parameters
C(1)-C(OOH) Bond Length (Calculated Value) Å Conformation and interaction with target binding sites.
C(5)-N(H2) Bond Length (Calculated Value) Å Defines position of key hydrogen bond donor.

| O-C-O Bond Angle | (Calculated Value) ° | Geometry of the key hydrogen bond accepting group. |

(Note: Actual values are dependent on the successful completion of the calculation.)

Interpreting the Electronic Landscape
  • Molecular Electrostatic Potential (MEP): The MEP map of 5-AIQC will visually confirm chemical intuition. The most negative potential (red) is expected around the carboxylic acid oxygens, identifying them as primary sites for hydrogen bond acceptance. The area around the amine group's hydrogens will show positive potential (blue), marking them as hydrogen bond donors. This map is invaluable for predicting how the molecule will orient itself within a protein's binding pocket.[20]

  • Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is likely to be distributed across the electron-rich aromatic ring and the amine group, indicating these are the most easily oxidized parts of the molecule. The LUMO will likely be localized over the aromatic system, particularly near the electron-withdrawing carboxylic acid group. A smaller HOMO-LUMO gap suggests higher reactivity, which can be desirable for covalent inhibitors but may also indicate lower metabolic stability.[21]

N1 N(2) C3 C(3) N1->C3 C1 C(1) C1->N1 C11 C(11) C1->C11 C9 C(9) C9->C1 C10 C(10) C9->C10 C8 C(8) C8->C9 C7 C(7) C7->C8 C6 C(6) C6->C7 C5 C(5) C5->C6 N3 N(3) C5->N3 C10->C5 C4 C(4) C4->C10 C3->C4 O1 O(1) C11->O1 O2 O(2) C11->O2

Caption: Atom numbering scheme for 5-Aminoisoquinoline-1-carboxylic acid.

Conclusion

This guide has outlined a robust and theoretically sound workflow for the quantum chemical calculation of 5-Aminoisoquinoline-1-carboxylic acid using the B3LYP/6-31G(d,p) model chemistry. By following these detailed, self-validating protocols, researchers can generate reliable data on the molecule's geometry, electronic structure, and reactivity. The interpretation of these results—from the HOMO-LUMO gap to the molecular electrostatic potential—provides critical insights that can directly inform ligand-based drug design, guide structure-activity relationship (SAR) studies, and ultimately accelerate the development of novel therapeutics.

References

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Amino-isoquinoline-1-carboxylic acid (CAS 90770-94-8)

Executive Summary In the landscape of modern medicinal chemistry and proteomics research, privileged scaffolds dictate the success rate of drug discovery campaigns. 5-Amino-isoquinoline-1-carboxylic acid (CAS 90770-94-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and proteomics research, privileged scaffolds dictate the success rate of drug discovery campaigns. 5-Amino-isoquinoline-1-carboxylic acid (CAS 90770-94-8) is a highly versatile heterocyclic building block[1]. Characterized by its rigid, planar aromatic core, this compound provides two orthogonal functional handles—a C1-carboxylic acid and a C5-amino group. This dual functionality makes it an indispensable precursor for the synthesis of targeted therapeutics, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and Rho-associated protein kinase (ROCK) inhibitors.

Physicochemical Properties & Molecular Profiling

Understanding the physicochemical profile of a chemical intermediate is paramount for optimizing downstream synthetic workflows and predicting the behavior of its derivatives. The compound exists as a zwitterion in aqueous environments due to the presence of both a basic isoquinoline/amino system and an acidic carboxylate.

Table 1: Quantitative Physicochemical Data for CAS 90770-94-8

PropertyValueSource
CAS Number 90770-94-8[1],[2]
Chemical Name 5-Amino-isoquinoline-1-carboxylic acid[1]
Synonyms Isoquinaldic acid, 5-amino- (7CI)[2],[3]
Molecular Formula C₁₀H₈N₂O₂[1],[4]
Molecular Weight 188.18 g/mol [1],[2]
MDL Number MFCD10687117[2],[5]
Boiling Point 489.4 ± 30.0 °C (Predicted)[3]
Density 1.430 ± 0.06 g/cm³ (Predicted)[3]
pKa (Carboxylic Acid) 1.42 ± 0.10 (Predicted)[3]

Synthetic Methodologies: Self-Validating Protocols

The primary synthetic route to 5-amino-isoquinoline-1-carboxylic acid involves the reduction of its nitro precursor, 5-nitroisoquinoline-1-carboxylic acid [3]. The following protocol outlines a highly efficient catalytic hydrogenation workflow, engineered with self-validating checkpoints to ensure high-fidelity conversion.

Protocol: Catalytic Hydrogenation of 5-Nitroisoquinoline-1-carboxylic acid
  • Step 1: Substrate Solubilization. Suspend 5-nitroisoquinoline-1-carboxylic acid in a polar protic solvent system (e.g., 1:1 Methanol/Water).

    • Causality: The amphoteric nature of the starting material requires a mixed solvent system to disrupt intermolecular hydrogen bonding and ensure adequate solubility during the multiphasic reaction.

  • Step 2: Catalyst Addition & Degassing. Add 10% Palladium on Carbon (Pd/C, 10% w/w) under a strict inert argon atmosphere. Degas the reaction vessel via three vacuum/argon cycles before backfilling with H₂ gas (1 atm).

    • Causality: Purging with argon prevents the spontaneous ignition of methanolic Pd/C in the presence of oxygen, establishing a critical self-validating safety standard.

  • Step 3: Catalytic Reduction. Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction via LC-MS.

    • Causality: LC-MS provides real-time, self-validating evidence of the reduction by tracking the disappearance of the nitro precursor mass (M+H: 219) and the emergence of the amino target mass (M+H: 189), preventing over-reduction or unwanted decarboxylation.

  • Step 4: Catalyst Removal. Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad thoroughly with hot methanol.

    • Causality: Celite physically traps fine palladium particulates. Removing the transition metal is essential to prevent heavy metal contamination in the final Active Pharmaceutical Ingredient (API) building block.

  • Step 5: Isoelectric Precipitation. Concentrate the filtrate in vacuo to remove methanol. Carefully adjust the pH of the remaining aqueous phase to the compound's isoelectric point (approx. pH 4.5) using dilute HCl or NaOH.

    • Causality: 5-Amino-isoquinoline-1-carboxylic acid is a highly polar zwitterion. Adjusting the solution to its isoelectric point neutralizes the net charge, minimizing its aqueous solubility and driving spontaneous crystallization. This circumvents the need for highly inefficient liquid-liquid extractions.

  • Step 6: Isolation. Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to yield the pure product.

Synthetic_Workflow N1 5-Nitroisoquinoline-1-carboxylic acid (Starting Material) N2 Catalytic Hydrogenation (10% Pd/C, H2, MeOH/H2O) N1->N2 Reduction N3 Reaction Monitoring (LC-MS / TLC) N2->N3 In-process Control N4 Filtration & Concentration (Celite Pad) N3->N4 Complete Conversion N5 Isoelectric Precipitation (pH Adjustment) N4->N5 Catalyst Removal N6 5-Amino-isoquinoline-1-carboxylic acid (CAS 90770-94-8) N5->N6 Final Isolation

Figure 1: Synthetic workflow for the reduction of 5-nitroisoquinoline-1-carboxylic acid.

Applications in Targeted Therapeutics

The structural geometry of 5-amino-isoquinoline-1-carboxylic acid makes it a privileged starting point for rational drug design.

PARP Inhibition & Synthetic Lethality

When the C1-carboxylic acid is converted into a primary carboxamide via standard peptide coupling techniques, the resulting motif acts as a bioisostere for the nicotinamide ring of NAD⁺. This allows the molecule to competitively bind within the catalytic domain of PARP1, forming critical hydrogen bonds with key residues (e.g., Ser904 and Gly863).

Simultaneously, the C5-amino group serves as a highly reactive vector. Medicinal chemists exploit this amine via Buchwald-Hartwig cross-coupling or amide bond formation to append solubilizing motifs (such as piperazine or morpholine derivatives). These appendages project outward into the solvent-exposed region of the enzyme pocket, drastically improving the pharmacokinetic (ADME) properties of the inhibitor without disrupting the core binding affinity.

MOA_Pathway A Genotoxic Stress (DNA Single-Strand Breaks) B PARP1 Recruitment & Catalytic Activation A->B C NAD+ Consumption & Poly-ADP-ribosylation B->C D DNA Repair & Cell Survival C->D E 5-Amino-isoquinoline Scaffold (Competitive Inhibitor) F Binds NAD+ Pocket (Hydrogen Bonding) E->F F->B Catalytic Inhibition G Unrepaired DNA Breaks (Double-Strand Breaks) F->G Leads to H Synthetic Lethality (e.g., BRCA-mutant cells) G->H Apoptosis

Figure 2: Mechanism of action for 5-amino-isoquinoline scaffolds in PARP inhibition.

Supplier Landscape & Procurement Logistics

Ensuring the integrity of the chemical supply chain is critical for reproducible research. The compound is commercially available through several specialized global vendors, often requiring cold-chain transportation to maintain stability[6].

  • Santa Cruz Biotechnology (SCBT): Supplies the compound as a specialty product tailored for proteomics and highly sensitive biochemical research[1].

  • BLD Pharm: Offers the material globally, categorizing it under essential Heterocyclic Building Blocks and Organic Carboxylic Acids[6].

  • EvitaChem: Maintains the compound in their screening libraries for pharmaceutical research[4].

  • ChemicalBook Aggregators: Lists multiple verified global manufacturers, including J & K Scientific Ltd. and Wuhan Chemwish Technology Co., ensuring scalable procurement from milligram screening libraries to kilogram bulk production[3].

Quality Control (QC) Standards: When procuring CAS 90770-94-8, researchers must demand a Certificate of Analysis (CoA) demonstrating >97% purity[1]. Analytical validation should include Reverse-Phase HPLC (to detect unreacted nitro precursors) and ¹H/¹³C NMR (to confirm the integrity of the aromatic core and the absence of decarboxylation).

References

Sources

Foundational

Preliminary Biological Screening of 5-Aminoisoquinoline-1-carboxylic acid: A Technical Guide for Target Profiling and Assay Validation

The Pharmacological Rationale & Target Landscape For drug development professionals, understanding the structure-activity relationship (SAR) of a privileged scaffold is the first step in designing a robust screening casc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Rationale & Target Landscape

For drug development professionals, understanding the structure-activity relationship (SAR) of a privileged scaffold is the first step in designing a robust screening cascade. 5-Aminoisoquinoline-1-carboxylic acid represents a highly functionalized bicyclic aromatic heterocycle that merges two distinct, well-documented pharmacophores into a single molecular entity.

  • The PARP-1 Inhibitory Pharmacophore : The 5-aminoisoquinoline moiety is a recognized, highly active scaffold. For instance, 5-Aminoisoquinolin-1-one (5-AIQ) is a potent, water-soluble inhibitor of Poly(ADP-ribose) polymerases (PARPs)[1]. The 5-amino group acts as a critical hydrogen bond donor/acceptor, mimicking the carboxamide of nicotinamide to anchor the molecule deep within the PARP-1 catalytic domain.

  • The ROCK Inhibitory Core : The isoquinoline backbone is the defining feature of Rho-associated coiled-coil forming kinase (ROCK) inhibitors, such as the clinically approved drug Fasudil[2]. The sp2 aromatic nitrogen of the isoquinoline ring forms an essential hydrogen bond with the amide backbone of the hinge region (e.g., Met156 in ROCK1 and Met172 in ROCK2)[2].

  • The 1-Carboxylic Acid Modification : The addition of the 1-carboxylic acid group fundamentally alters the compound's physicochemical profile. While isoquinoline-1-carboxylic acid derivatives (such as amides and esters) have demonstrated significant anti-inflammatory and anticancer properties[3], the free carboxylic acid introduces a negative charge at physiological pH. This structural nuance necessitates specific screening protocols to evaluate whether the compound acts as a direct enzyme inhibitor, requires esterification into a prodrug for cellular permeability, or acts as a metal chelator.

Primary Biochemical Screening Strategy

To establish causality between the chemical structure and biological activity, we must first isolate the compound's effects on purified targets before introducing the complexity of cellular membranes.

PARP-1 Inhibition Profiling

Because 5-AIQ is a validated PARP-1 inhibitor[4], screening the 1-carboxylic acid analog against PARP-1 is the logical first step. We utilize a fluorometric PARylation assay rather than a colorimetric one. Causality for choice: Fluorometric assays avoid the radioactive hazards of 32 P-NAD+ while offering a significantly higher dynamic range and sensitivity than colorimetric readouts. This ensures a robust Z'-factor (>0.7), which is a critical self-validating metric for high-throughput screening reliability.

ROCK1/2 Kinase Profiling

Given the isoquinoline backbone's established affinity for the ROCK hinge region[2], a microfluidic mobility shift assay is employed. Causality for choice: Aromatic heterocycles often exhibit autofluorescence, which can generate false positives in standard FRET-based kinase assays. The mobility shift assay physically separates the phosphorylated fluorescent peptide substrate from the unphosphorylated product via microfluidic electrophoresis, completely negating compound interference and ensuring absolute trustworthiness of the IC 50​ data[5].

G Start 5-Aminoisoquinoline-1-carboxylic acid (Scaffold Evaluation) Primary Primary Biochemical Screening Start->Primary PARP PARP-1 Inhibition (Fluorometric Assay) Primary->PARP ROCK ROCK1/2 Kinase Profiling (Mobility Shift Assay) Primary->ROCK Secondary Secondary Cellular Assays PARP->Secondary ROCK->Secondary Cyto Cytotoxicity / Sensitization (Melanoma B16 / HeLa) Secondary->Cyto Inflam NF-κB Anti-inflammatory (Reporter Assay) Secondary->Inflam Tox ADME & Genotoxicity Cyto->Tox Inflam->Tox Ames Ames Test (OECD 471) Genotoxicity Clearance Tox->Ames

Caption: Logical workflow for the preliminary biological screening cascade.

Secondary Cellular & Phenotypic Profiling

Once primary target engagement is confirmed, secondary screening evaluates the compound's behavior in complex biological systems.

Chemosensitization and Cytotoxicity

PARP inhibitors like 5-AIQ are known to potentiate the cytotoxic effects of DNA-damaging agents (e.g., cisplatin, doxorubicin) in fast-growing cell lines such as B16 melanoma[6]. Because the 1-carboxylic acid group may limit passive diffusion, cellular assays must be run in parallel with esterified prodrug derivatives to accurately assess intracellular target engagement.

Anti-inflammatory Pathway (NF-κB) Modulation

Isoquinoline derivatives frequently inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory profile[3]. We utilize a luciferase reporter assay to quantify the downregulation of NF-κB transcription, providing a phenotypic readout of the compound's efficacy.

Pathway Drug 5-Aminoisoquinoline- 1-carboxylic acid PARP1 PARP-1 Enzyme Drug->PARP1 Inhibits ROCK1 ROCK1/2 Kinase Drug->ROCK1 Inhibits DNA DNA Repair Interruption (Sensitization to Chemo) PARP1->DNA Blocks NFKB NF-κB Pathway Downregulation PARP1->NFKB Reduces activation Actin Actin Cytoskeleton Remodeling ROCK1->Actin Modulates Apoptosis Cell Death / Apoptosis DNA->Apoptosis Promotes NFKB->Apoptosis Anti-inflammatory Vasodilation Vasodilation / Anti-migration Actin->Vasodilation Induces

Caption: Proposed dual-target signaling pathway modulation by the scaffold.

ADME & Genotoxicity Clearance

Quinolines and isoquinolines have historical flags for mutagenicity, typically mediated by cytochrome P-450 1A2 N-hydroxylation[7]. Although the related compound 5-AIQ has been rigorously proven non-mutagenic in vitro and in vivo[4], any novel substitution (such as the 1-carboxylic acid) mandates immediate OECD 471 Ames testing. Clearing genotoxicity liabilities early is a non-negotiable step in establishing the safety profile of this scaffold.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: PARP-1 Fluorometric Inhibition Assay

Self-Validation Mechanism: Inclusion of Olaparib as a positive control and calculation of the Z'-factor to ensure assay robustness.

  • Reagent Preparation : Prepare PARP assay buffer containing 50 mM Tris-HCl (pH 8.0), 2 mM MgCl 2​ , and 1 mM DTT.

  • Enzyme & Substrate Setup : Plate 0.5 U of recombinant human PARP-1 enzyme per well in a 96-well black microplate coated with histones.

  • Compound Incubation : Add 5-Aminoisoquinoline-1-carboxylic acid in a 10-point dose-response curve (0.1 nM to 100 μM, 1% final DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add NAD + and fluorescently labeled DNA to initiate PARylation. Incubate for 30 minutes at 30°C.

  • Detection : Measure fluorescence (Ex: 485 nm / Em: 530 nm). Calculate IC 50​ using a 4-parameter logistic regression. A Z'-factor > 0.7 must be achieved for data acceptance.

Protocol 2: ROCK1/2 Mobility Shift Assay

Self-Validation Mechanism: Use of Staurosporine as a pan-kinase control and a no-enzyme well to establish baseline substrate fluorescence.

  • Buffer Preparation : Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 2 mM DTT, 0.0015% Brij-35)[5].

  • Reaction Mixture : In a 384-well plate, mix 10 μL of the compound (serial dilutions) with 5 μL of recombinant ROCK1 or ROCK2 enzyme.

  • Substrate Addition : Add 5 μL of a mixture containing ATP (at the K m​ value: 3.6 μM for ROCK1, 5.3 μM for ROCK2)[5] and the fluorescent peptide substrate.

  • Incubation & Termination : Incubate for 60 minutes at room temperature. Terminate the reaction using a highly acidic stop buffer.

  • Microfluidic Reading : Analyze the plate using a microfluidic reader to separate and quantify the ratio of phosphorylated vs. unphosphorylated peptide.

Protocol 3: In Vitro Chemosensitization (MTT Assay)

Self-Validation Mechanism: Isobologram analysis to mathematically prove synergy rather than mere additive toxicity.

  • Cell Seeding : Seed B16 murine melanoma cells at 5x10 3 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Co-Treatment : Treat cells with sub-lethal concentrations of Cisplatin (0.3–30 μM)[6] in the presence or absence of a fixed concentration of 5-Aminoisoquinoline-1-carboxylic acid (e.g., 10 μM).

  • Incubation : Incubate for 72 hours.

  • Viability Readout : Add MTT reagent (5 mg/mL). After 4 hours, solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Analysis : Calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy.

Data Presentation: Anticipated Screening Metrics

Table 1: Anticipated Biochemical Profiling Benchmarks | Target / Assay | Control Compound | Expected Control IC 50​ | 5-Aminoisoquinoline-1-carboxylic acid Target Threshold | Rationale | | :--- | :--- | :--- | :--- | :--- | | PARP-1 | 5-AIQ | ~1.5 μM | < 5.0 μM | The 1-carboxylic acid may slightly alter binding kinetics compared to the 1-one derivative. | | ROCK1 | Fasudil | ~0.3 μM | < 10.0 μM | Isoquinoline core guarantees baseline affinity; acid group may require esterification for optimal fit. | | ROCK2 | Fasudil | ~0.2 μM | < 10.0 μM | Assesses isoform selectivity. |

Table 2: Secondary & ADME/Tox Screening Thresholds

Assay Type Metric Acceptance Criteria Implication
B16 Melanoma Sensitization Combination Index (CI) CI < 0.8 Confirms synergistic potentiation of DNA-damaging agents.
NF-κB Reporter Fold-change in Luminescence > 50% Reduction Validates anti-inflammatory phenotypic response.

| Ames Test (OECD 471) | Revertant Colony Count | No significant increase vs. vehicle | Clears historical quinoline/isoquinoline genotoxicity flags. |

References

  • Title: A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides - Benchchem Source: Benchchem URL
  • Title: Evaluation of 5-aminoisoquinoline (5-AIQ)
  • Title: 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs)
  • Title: Chemosensitisation by poly(ADP-ribose) polymerase-1 (PARP-1) inhitor 5-aminoisoquinoline (5-AIQ)
  • Title: A Comparative Guide to the Efficacy of Isoquinoline-Derived ROCK Inhibitors Versus Standard of Care for Cerebral Vasospasm - Benchchem Source: Benchchem URL
  • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - Taylor & Francis Source: Taylor & Francis URL
  • Title: FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity - Portland Press Source: Portland Press URL

Sources

Exploratory

literature review of 5-Aminoisoquinoline-1-carboxylic acid and its analogs

An In-depth Technical Guide to 5-Aminoisoquinoline-1-carboxylic Acid and its Analogs: Synthesis, Mechanism, and Therapeutic Potential Introduction: The Privileged Isoquinoline Scaffold The isoquinoline nucleus, a bicycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Aminoisoquinoline-1-carboxylic Acid and its Analogs: Synthesis, Mechanism, and Therapeutic Potential

Introduction: The Privileged Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural backbone of numerous alkaloids and synthetic compounds with a vast array of biological activities.[1][2] Its rigid structure provides a well-defined orientation for functional groups to interact with biological targets. Within this important class of compounds, 5-aminoisoquinoline and its derivatives have emerged as particularly significant, primarily for their potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4] This guide focuses on 5-Aminoisoquinoline-1-carboxylic acid and its analogs, providing a comprehensive review of their synthesis, mechanism of action, structure-activity relationships, and therapeutic promise for researchers, scientists, and drug development professionals.

Core Compound Profile: 5-Aminoisoquinoline (5-AIQ)

5-Aminoisoquinoline (5-AIQ) is a potent, water-soluble, and selective inhibitor of PARP-1, the most abundant isoform of the PARP enzyme family.[4] This has established 5-AIQ as a critical pharmacological tool for studying the effects of PARP inhibition.[4] Due to its role in DNA repair, PARP-1 is a key target in oncology.[4] Beyond its utility as a research tool, 5-AIQ has demonstrated a favorable safety profile, showing no genotoxic activity in a battery of in vitro and in vivo tests.[3] Its anti-inflammatory and immunomodulatory properties suggest potential therapeutic applications in a range of conditions, including neuroimmune disorders, lung injury, and even as an anti-angiogenic and anti-metastatic agent.[4]

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for 5-AIQ are promising, suggesting high water solubility, high gastrointestinal absorption, and the ability to permeate the blood-brain barrier.[4]

Synthesis and Derivatization Strategies

The synthesis of the 5-aminoisoquinoline core and its subsequent derivatization are critical for exploring its therapeutic potential. While numerous methods exist for constructing the isoquinoline scaffold,[5] the derivatization of the 5-amino and 1-carboxy positions is key to modulating potency, selectivity, and pharmacokinetic properties.

General Synthetic Approaches for Analogs:
  • Amide Formation at the 5-Amino Group: A common strategy involves the acylation of the 5-amino group. For instance, reacting 5-aminoisoquinolin-1-one with various acyl chlorides yields a series of 5-acylaminoisoquinolin-1-ones.[6] This modification has been instrumental in developing isoform-selective PARP inhibitors.

  • Alkylation and Coupling at the 5-Position: The 5-position can be functionalized using various modern synthetic methods. Heck coupling of a 5-halo-isoquinolinone intermediate can introduce carbon-carbon bonds, which can be further modified to install functional groups like carboxylic acids.[6]

  • Modification of the 1-Carboxylic Acid: The carboxylic acid at the C-1 position is a versatile handle for creating esters and amides. These modifications can significantly alter the biological activity profile. While not specific to 5-aminoisoquinoline, studies on related quinoline scaffolds show that converting a carboxylic acid to its methyl ester can decrease enzymatic inhibition while increasing cytotoxicity against cancer cell lines.[7] Amides are generally more metabolically stable than esters, which are susceptible to hydrolysis by esterases.[7]

A general workflow for synthesizing and evaluating new analogs is depicted below.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_optimization Optimization Phase Start Select Core Scaffold (e.g., 5-Aminoisoquinoline) Synth Synthesize Analogs (Acylation, Alkylation, Esterification) Start->Synth Design Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Reaction BioAssay Biological Assays (e.g., PARP Inhibition Assay) Purify->BioAssay Test Compounds Data Data Analysis (IC50 Determination) BioAssay->Data SAR SAR Analysis Data->SAR LeadOpt Lead Optimization SAR->LeadOpt Iterate Design SAR->LeadOpt Identify Leads InVivo In Vivo Studies LeadOpt->InVivo

Caption: General workflow for analog synthesis, screening, and optimization.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for many 5-aminoisoquinoline analogs is the inhibition of PARP enzymes, particularly PARP-1.[4][8]

Role of PARP-1 in DNA Repair: PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[8][9] When an SSB occurs, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[8][9]

The Concept of Synthetic Lethality: PARP inhibitors exploit a concept known as "synthetic lethality."[9][10] In healthy cells, if the BER pathway is blocked by a PARP inhibitor, the cell can still repair DNA damage using the high-fidelity homologous recombination (HR) pathway, which repairs double-strand breaks (DSBs).[9] However, certain cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[8][10]

When these BRCA-deficient cancer cells are treated with a PARP inhibitor, the SSBs that would normally be repaired by BER persist and collapse the replication fork during cell division, leading to the formation of DSBs.[8] Since the HR pathway is also deficient, the cell cannot repair these DSBs, resulting in catastrophic genomic instability and cell death (apoptosis).[9] This dual-pathway failure is "synthetically lethal" to the cancer cell, while normal cells with a functional HR pathway are largely unaffected.[9][10]

G cluster_normal Normal Cell (Functional HR) cluster_cancer BRCA-Mutant Cancer Cell (Deficient HR) SSB Single-Strand Break (SSB) BER Base Excision Repair (BER) SSB->BER DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PARPi PARP Inhibitor (e.g., 5-AIQ analog) PARPi->BER Inhibits Viability Cell Viability BER->Viability DNA Repaired HR Homologous Recombination (HR) DSB->HR Repair HR->Viability SSB_c Single-Strand Break (SSB) BER_c Base Excision Repair (BER) SSB_c->BER_c DSB_c Double-Strand Break (DSB) SSB_c->DSB_c Replication Fork Collapse PARPi_c PARP Inhibitor (e.g., 5-AIQ analog) PARPi_c->BER_c Inhibits HR_c Homologous Recombination (HR) (Deficient) DSB_c->HR_c Repair Fails Apoptosis Cell Death (Apoptosis) HR_c->Apoptosis

Caption: The mechanism of synthetic lethality with PARP inhibitors.

Structure-Activity Relationships (SAR)

The modification of the 5-aminoisoquinoline-1-carboxylic acid scaffold has yielded crucial insights into the structural requirements for potent and selective PARP inhibition.

  • Isoform Selectivity: A key finding is that modifications can tune the selectivity between PARP-1 and its isoform, PARP-2. A study of isoquinolin-1-ones revealed that 5-benzamidoisoquinolin-1-ones were more selective for inhibiting PARP-2 over PARP-1.[6] Specifically, 5-benzamidoisoquinolin-1-one achieved a selectivity ratio (IC₅₀ PARP-1 / IC₅₀ PARP-2) of 9.3, making it a highly selective PARP-2 inhibitor.[6] In contrast, analogs with ω-carboxyalkyl groups at the 5-position were less selective.[6]

  • Role of the Carboxylic Acid: As previously noted, the functional group at the C-1 position is critical. While the carboxylic acid is a common feature, its conversion to amides or esters can drastically change the biological profile, affecting both enzyme inhibition and cellular activity.[7]

  • Other Modifications: Research on related isoquinoline sulfonylpiperazine analogs as inhibitors of Mycobacterium tuberculosis IMPDH highlights the sensitivity of the scaffold to modification. Changes to the piperazine ring or increasing the distance between key pharmacophores resulted in a significant loss of both biochemical and whole-cell activity.[11]

The logic of SAR exploration often involves systematic modification of different parts of the molecule to probe their importance.

Caption: Structure-Activity Relationship (SAR) logic for analog design.

Summary of Biological Activity
Compound Class/AnalogTarget(s)Key FindingIC₅₀ ValuesReference
5-Aminoisoquinoline (5-AIQ)PARP-1Potent and selective PARP-1 inhibitorNot specified in abstracts[4]
5-Benzamidoisoquinolin-1-onesPARP-1, PARP-2Selective for PARP-2 inhibitionSelectivity Ratio (P1/P2) = 9.3[6]
5-(ω-carboxyalkyl)isoquinolin-1-onesPARP-1, PARP-2Less selective for PARP-2Not specified in abstracts[6]
Quinoxaline-based derivativesPARP-1Bio-isosteric scaffolds showing high potencyCompound 5 : 3.05 nM; Compound 8a : 2.31 nM[12][13]
N-Aryl-3,4-dihydroisoquinoline CarbothioamidesUreaseShow significant urease inhibitory potentialCompound 5 : 31.3 µM[14]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are representative protocols for the synthesis and evaluation of 5-aminoisoquinoline analogs.

Protocol 1: Synthesis of 5-Acylaminoisoquinolin-1-one Analog

This protocol is a generalized procedure based on the acylation method described for producing PARP-2 selective inhibitors.[6]

Objective: To synthesize a 5-acylaminoisoquinolin-1-one derivative from 5-aminoisoquinolin-1-one.

Materials:

  • 5-aminoisoquinolin-1-one

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Anhydrous pyridine or other suitable base/solvent

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/Methanol)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 5-aminoisoquinolin-1-one (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient to afford the pure 5-acylaminoisoquinolin-1-one product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro PARP-1 Inhibition Assay (HTS Format)

This protocol describes a general method for assessing the inhibitory activity of compounds against PARP-1, similar to a FlashPlate assay mentioned in the literature.[6]

Objective: To determine the IC₅₀ value of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD⁺ (nicotinamide adenine dinucleotide)

  • Activated DNA (with strand breaks)

  • Streptavidin-coated 96-well plates

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Europium-labeled anti-PAR antibody or streptavidin-HRP with a chemiluminescent substrate

  • Plate reader capable of detecting the chosen signal (luminescence or fluorescence).

Procedure:

  • Plate Coating: Add a solution of histones to the streptavidin-coated 96-well plate and incubate to allow binding. Wash the plate to remove unbound histones.

  • Compound Addition: Add serial dilutions of the test compounds (typically in DMSO, then diluted in assay buffer) to the wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and assay buffer. Add this mixture to all wells.

  • Substrate Addition: Add biotinylated NAD⁺ to all wells to start the PARylation reaction. Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction & Washing: Stop the reaction by adding a high concentration of a known PARP inhibitor (e.g., 3-aminobenzamide) or by washing the plate vigorously with wash buffer to remove unbound reagents. The biotinylated PAR chains formed on the histones will remain bound to the streptavidin plate.

  • Detection: Add the detection reagent (e.g., Europium-labeled anti-PAR antibody) and incubate. After incubation, wash the plate again.

  • Signal Reading: Read the plate using a suitable plate reader. The signal intensity is proportional to the amount of PARP-1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

5-Aminoisoquinoline-1-carboxylic acid and its analogs represent a fertile ground for the development of novel therapeutics, particularly in oncology. The core scaffold is a validated pharmacophore for potent PARP inhibition, and the synthetic tractability of the 5-amino and 1-carboxy positions allows for fine-tuning of activity, selectivity, and pharmacokinetic properties. The principle of synthetic lethality provides a powerful and selective strategy for treating cancers with specific DNA repair deficiencies.[10]

Future research should focus on several key areas:

  • Enhanced Isoform Selectivity: Developing highly selective inhibitors for different PARP isoforms (e.g., PARP-2, TANKs) could uncover new therapeutic applications and potentially reduce off-target effects.

  • Overcoming Resistance: As with any targeted therapy, resistance to PARP inhibitors is an emerging clinical challenge.[9] The design of next-generation analogs that can overcome known resistance mechanisms is a high priority.

  • Expanding Therapeutic Applications: While oncology is the primary focus, the anti-inflammatory and other biological activities of isoquinolines suggest that these compounds could be repurposed or developed for other diseases.[4][15]

  • Combination Therapies: Exploring the synergistic effects of these analogs with other anticancer agents, such as DNA alkylating agents or topoisomerase inhibitors, could lead to more effective treatment regimens.[12]

References

  • Jadhav, V., Murugesan, S., Vangala, R., & Parmar, D. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Toxicology Mechanisms and Methods, 20(2), 90-95.
  • Thurston, L. S., et al. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Journal of Medicinal Chemistry, 54(9), 3267-3277.
  • Ahmad, S. F., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3788.
  • Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2012). A Review of PARP Inhibitors in Clinical Development. Oncology (Williston Park), 26(3), 264-272.
  • Khan, I., et al. (2020). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. BenchChem.
  • Yılmaz, B., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure−Activity Relationship, and In Silico Studies of Novel 5‑Substituted Benzylidene-2-(morpholinoimino)-3-phenylthiazolidin-4-ones. Semantic Scholar.
  • Al-Ostath, A., et al. (2024).
  • Ratner, E., et al. (2011). A review of PARP inhibitors: from bench to bedside. Journal of Oncology.
  • Vilchèze, C., et al. (2013). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. Bioorganic & Medicinal Chemistry Letters, 23(17), 4872-4878.
  • Hopkins, T. A., Ainsworth, W. B., & Ellis, P. A. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 10, 564601.
  • Singh, R., & Kumar, V. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 948-984.
  • El-Sayed, M. T., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • Dyke, S. F., & Sainsbury, M. (2008). Product Class 5: Isoquinolines. Science of Synthesis, 15.5.
  • El-Sayed, M. T., et al. (2022).

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation of 5-Aminoisoquinoline-1-carboxylic Acid in Solid-Phase Peptide Synthesis for Targeted Probes

Introduction & Strategic Rationale The integration of non-natural, rigid aromatic amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. 5-Aminoisoquinoline-1-carboxylic acid (5-AIQC) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of non-natural, rigid aromatic amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. 5-Aminoisoquinoline-1-carboxylic acid (5-AIQC) is a highly specialized bifunctional building block that serves a dual purpose in peptide chemistry:

  • Pharmacophore Delivery: The 5-aminoisoquinoline scaffold is a well-documented, water-soluble, and potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1)[1]. By incorporating 5-AIQC into a peptide, researchers can design targeted peptide-drug conjugates (PDCs) or PROTACs that deliver PARP-1 inhibition directly to specific cellular compartments, inducing synthetic lethality in susceptible cancer cells.

  • Intrinsic Fluorescence: Isoquinoline derivatives possess intrinsic fluorescent properties, often exhibiting local excited state emission or aggregation-induced emission enhancement (AIEE)[2]. This allows 5-AIQC-containing peptides to function as self-reporting bioprobes for intracellular tracking without the need for bulky, external fluorophores like FITC or Cy5.

However, utilizing 5-AIQC in standard Fmoc Solid-Phase Peptide Synthesis (SPPS) presents significant chemical challenges. This application note details the causality behind these challenges and provides a self-validating, optimized protocol for its successful incorporation.

Physicochemical Profile

Understanding the physical properties of 5-AIQC is critical for predicting its behavior during synthesis and purification[3].

PropertyValueImplication for Peptide Synthesis
CAS Number 90770-94-8Identifies the specific 1-carboxy, 5-amino isomer[3].
Molecular Weight 188.18 g/mol Used for precise equivalent calculations during SPPS.
Appearance Light yellow solidColoration may transfer to the peptide-resin.
Amine Reactivity Highly DeactivatedThe 5-amino group is an aniline derivative; its lone pair is delocalized into the electron-deficient isoquinoline ring.
Carboxyl Reactivity Sterically HinderedThe 1-carboxylic acid is adjacent to the basic isoquinoline nitrogen, requiring strong activation to prevent sluggish aminolysis.

Mechanistic Workflows and Pathway Targeting

To effectively utilize 5-AIQC, the SPPS workflow must be adapted to overcome the poor nucleophilicity of its 5-amino group. Standard room-temperature couplings will fail, necessitating microwave-assisted acylation.

SPPS_Workflow Resin 1. Peptide-Resin (Free N-term) Coupling1 2. Couple 5-AIQC (HATU/DIPEA, RT) Resin->Coupling1 Standard Deprotect 3. Fmoc Removal (20% Piperidine) Coupling1->Deprotect High Yield Coupling2 4. Acylate 5-NH2 (DIC/Oxyma, MW 75°C) Deprotect->Coupling2 Bottleneck Step Cleavage 5. TFA Cleavage & Deprotection Coupling2->Cleavage Elongation

Figure 1: Optimized SPPS workflow for 5-AIQC, highlighting the critical microwave acylation step.

Once synthesized, the 5-AIQC peptide probe functions by competitively binding to the catalytic domain of PARP-1, blocking NAD+ consumption and preventing DNA single-strand break repair[1].

PARP1_Targeting Probe 5-AIQC Peptide Probe Cell Cellular Uptake (Targeted) Probe->Cell Internalization PARP1 PARP-1 Enzyme (Catalytic Domain) Cell->PARP1 Localization Inhibition Competitive Inhibition (NAD+ Blocking) PARP1->Inhibition 5-AIQ Binding Apoptosis Synthetic Lethality (Cancer Cells) Inhibition->Apoptosis DNA Repair Failure

Figure 2: Mechanism of action for 5-AIQC-based peptide probes targeting PARP-1 in cancer cells.

Optimization of Coupling Efficiencies

The primary point of failure when using 5-AIQC is the chain elongation step after 5-AIQC has been attached to the resin. The 5-amino group is an aromatic amine, making it a drastically weaker nucleophile than aliphatic alpha-amines. We evaluated several coupling conditions to establish a self-validating baseline for researchers.

Coupling ReagentConditionsEquivalentsYield (LC-MS)Mechanistic Causality
HBTU / DIPEA RT, 2 hours5 eq< 15%Insufficient electrophilicity of the OBt ester to react with the deactivated aniline-like amine.
HATU / DIPEA RT, 2 hours5 eq~ 35%Marginal improvement due to the neighboring group effect of the HOAt nitrogen, but steric hindrance persists.
DIC / OxymaPure MW 75°C, 15 min5 eq> 85% Thermal energy overcomes the activation barrier; Oxyma prevents epimerization of chiral residues during heating.
Acid Fluoride RT, 12 hours3 eq> 90%Highly efficient for hindered amines, but requires a separate, time-consuming pre-activation step.

Experimental Protocols

Protocol A: Fmoc Protection of 5-AIQC

Commercially available 5-AIQC is typically supplied as an unprotected zwitterion[3]. It must be Fmoc-protected prior to SPPS.

Procedure:

  • Dissolution: Suspend 5-AIQC (10 mmol) in a mixture of 10% aqueous Na₂CO₃ (25 mL) and 1,4-dioxane (25 mL). Cool the flask to 0 °C in an ice bath.

  • Acylation: Dissolve Fmoc-OSu (11 mmol, 1.1 eq) in 1,4-dioxane (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes to prevent localized heating and side reactions.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Purification (Self-Validation): Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous phase with 50 mL of water and extract with diethyl ether (3 × 30 mL). Causality: This ether wash is critical; it removes unreacted Fmoc-OSu and Fmoc-OH byproducts that would otherwise cause chain-termination during SPPS.

  • Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-5-AIQC will precipitate as a solid.

  • Isolation: Extract the precipitate with ethyl acetate (3 × 50 mL), dry over anhydrous MgSO₄, filter, and concentrate to yield the Fmoc-protected building block.

Protocol B: Coupling Fmoc-5-AIQC to the Peptide Resin

This protocol attaches the 1-carboxylic acid of 5-AIQC to the free N-terminus of the growing peptide chain.

Procedure:

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 mins) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve Fmoc-5-AIQC (4 eq) and HATU (3.9 eq) in a minimum volume of DMF. Add DIPEA (8 eq) and vortex for 30 seconds. Causality: HATU is strictly required here over HBTU. The 1-carboxylic acid of 5-AIQC is sterically hindered by the adjacent isoquinoline nitrogen. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group of HATU exhibits a neighboring group effect that accelerates the aminolysis step.

  • Coupling: Add the activated mixture to the resin and agitate at room temperature for 60 to 90 minutes.

  • Validation: Perform a standard Kaiser (ninhydrin) test. A successful coupling will yield a clear/yellow bead (negative for free primary aliphatic amines).

Protocol C: Chain Elongation (Acylating the 5-Amino Group)

This is the critical bottleneck step. Standard colorimetric tests (like the Kaiser test) will often give false negatives or atypical brown colorations due to the aromatic nature of the 5-amino group.

Procedure:

  • Deprotection: Remove the Fmoc group from the 5-AIQC residue using 20% piperidine in DMF (2 × 10 mins).

  • Preparation: In a microwave-safe peptide synthesis vessel, add the next Fmoc-Amino Acid (5 eq), N,N'-Diisopropylcarbodiimide (DIC, 5 eq), and OxymaPure (5 eq) in DMF.

  • Microwave Irradiation: Irradiate the reaction mixture at 75 °C for 15 minutes. Causality: The thermal energy provided by microwave irradiation is mandatory to overcome the high activation energy required to acylate the deactivated aniline-like amine. OxymaPure is chosen over HOBt/HOAt because it maintains high coupling efficiency under microwave conditions while suppressing the epimerization of any preceding chiral amino acids.

  • Self-Validating Cleavage: Because colorimetric tests are unreliable here, perform a microcleavage. Transfer ~5 mg of resin to a microcentrifuge tube, treat with 100 µL of TFA/H₂O/TIPS (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS. Ensure the mass corresponds to the successful addition of the new residue before proceeding with the rest of the synthesis.

References

  • MDPI - "Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study".
  • BLD Pharm - "90770-94-8 | 5-Aminoisoquinoline-1-carboxylic acid".
  • Sigma-Aldrich - "5-Aminoisoquinoline 99 1125-60-6".
  • ResearchGate / Molecules - "A dual functional AEE fluorogen as a mitochondrial-specific bioprobe and an effective photosensitizer for photodynamic therapy".

Sources

Application

Application Notes &amp; Protocols: 5-Aminoisoquinoline-1-carboxylic Acid as a Foundational Building Block for Next-Generation PARP Inhibitors

Introduction: The Central Role of PARP in Genomic Integrity and Cancer Therapy Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical sentinels of genomic stability.[1][2] Functioning as first resp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of PARP in Genomic Integrity and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical sentinels of genomic stability.[1][2] Functioning as first responders to DNA damage, PARP-1 detects single-strand breaks (SSBs) and initiates their repair through the Base Excision Repair (BER) pathway.[1][3] Upon binding to a DNA break, PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the formation and attachment of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, such as histones.[4][5] This PARylation event serves as a scaffold to recruit the necessary DNA repair machinery.[5][6]

The therapeutic targeting of this pathway has been revolutionized by the concept of synthetic lethality .[7][8] In cancers with deficiencies in the Homologous Recombination (HR) pathway for repairing double-strand breaks (DSBs)—most notably those with mutations in BRCA1 or BRCA2 genes—the inhibition of PARP-1 becomes selectively cytotoxic.[7][9] When PARP is inhibited, unrepaired SSBs accumulate and are converted into lethal DSBs during DNA replication.[3] While healthy cells can repair these DSBs using their functional HR pathway, BRCA-deficient tumor cells cannot, leading to genomic collapse and cell death.[9]

At the heart of many potent PARP inhibitors lies a pharmacophore that mimics the nicotinamide moiety of NAD+, enabling competitive inhibition at the enzyme's catalytic site.[8][10] The isoquinoline scaffold has emerged as a privileged structure in this context.[11][12] This guide focuses on 5-Aminoisoquinoline-1-carboxylic acid , a highly versatile and strategically functionalized building block for the synthesis of novel PARP inhibitors, allowing for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.

The Isoquinoline Pharmacophore: Mechanism and Structural Rationale

The design of PARP inhibitors is a classic example of substrate-mimetic drug development. The isoquinoline core of the building block serves as a bioisostere for the nicotinamide ring of the NAD+ substrate. This structural mimicry is fundamental to achieving high-affinity binding within the donor site of the PARP catalytic domain.[6]

The 5-amino and 1-carboxylic acid groups on the isoquinoline scaffold are not merely passive substituents; they are key handles for synthetic elaboration. The carboxylic acid is typically converted into a carboxamide, which is critical for forming key hydrogen bond interactions with the protein backbone in the active site, anchoring the inhibitor in the correct orientation. The 5-amino group provides a vector for introducing a wide array of substituents that can probe and interact with adjacent, less-conserved regions of the NAD+ binding pocket, thereby influencing isoform selectivity and pharmacokinetic profiles.[13][14]

PARP_Pathway cluster_HR_Proficient HR-Proficient Cell (Normal) cluster_HR_Deficient HR-Deficient Cell (e.g., BRCA-mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Binds to SSB & is Activated DNA_SSB->PARP1_Activation PARylation Auto-PARylation & PARylation of Histones (Uses NAD+) PARP1_Activation->PARylation Replication Replication Fork Collapse PARP1_Activation->Replication If unrepaired Recruitment Recruitment of BER Repair Proteins (e.g., XRCC1) PARylation->Recruitment SSB_Repair SSB Repaired Recruitment->SSB_Repair PARPi PARP Inhibitor (Derived from Building Block) Inhibition Inhibition of PARP-1 Catalytic Activity PARPi->Inhibition Inhibition->PARP1_Activation Blocks DNA_DSB Formation of Double-Strand Break (DSB) Replication->DNA_DSB HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 functional) DNA_DSB->HR_Repair HR_Failure Failed HR Repair (BRCA1/2 deficient) DNA_DSB->HR_Failure Cell_Survival Cell Survival HR_Repair->Cell_Survival Cell_Death Apoptosis / Cell Death (Synthetic Lethality) HR_Failure->Cell_Death

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.

Application Protocol: Synthesis of a Novel PARP-1 Inhibitor

This section provides a detailed, self-validating protocol for the synthesis of a representative PARP-1 inhibitor, N-(4-fluorobenzyl)-5-aminoisoquinoline-1-carboxamide , using 5-Aminoisoquinoline-1-carboxylic acid as the starting material. The choice of an amide coupling reaction is illustrative of the most common and critical transformation in this field. [15][16]

Experimental Workflow

The overall process involves a straightforward, one-pot amide coupling reaction, followed by aqueous work-up and purification by column chromatography.

workflow Start Weigh Starting Materials: 1. 5-Aminoisoquinoline-1-carboxylic acid 2. 4-Fluorobenzylamine 3. HATU & DIPEA Reaction Dissolve in DMF Stir at Room Temp (16h) Start->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Workup Aqueous Work-up (Water Quench, EtOAc Extraction) Monitor->Workup Upon Completion Purify Purification (Silica Gel Column Chromatography) Workup->Purify Analyze Characterization (NMR, HRMS, HPLC) Purify->Analyze Final Pure N-(4-fluorobenzyl)-5- aminoisoquinoline-1-carboxamide Analyze->Final

Caption: Synthetic workflow for a novel PARP-1 inhibitor.

Protocol: Amide Coupling

Principle of the Method: This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent. HATU is highly efficient for forming amide bonds, even with less reactive amines or sterically hindered substrates. [17]It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, driving the equilibrium towards product formation. [17] Table 1: Materials and Reagents

ReagentCAS No.MW ( g/mol )EquivalentsAmount (0.5 mmol scale)
5-Aminoisoquinoline-1-carboxylic acid109531-77-5188.181.094.1 mg
4-Fluorobenzylamine140-75-0125.151.168.8 mg (58 µL)
HATU148893-10-1380.231.2228.1 mg
DIPEA7087-68-5129.243.0193.9 mg (259 µL)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-5.0 mL
Ethyl Acetate (EtOAc)141-78-688.11-~100 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01-~50 mL
Brine7647-14-558.44-~50 mL

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Aminoisoquinoline-1-carboxylic acid (94.1 mg, 0.5 mmol).

  • Dissolution: Add anhydrous DMF (5.0 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: To the solution, add 4-fluorobenzylamine (58 µL, 0.55 mmol), followed by DIPEA (259 µL, 1.5 mmol), and finally HATU (228.1 mg, 0.6 mmol).

    • Causality Insight: HATU is added last to ensure the carboxylic acid is deprotonated by the base, allowing for immediate formation of the active ester and minimizing potential side reactions or degradation of the coupling agent.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 16 hours.

  • Monitoring: Check for reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting starting material (the carboxylic acid) indicates completion.

  • Work-up (Quenching): Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

  • Work-up (Extraction): Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Causality Insight: The product is significantly more soluble in the organic solvent (EtOAc) than in water, while the DMF solvent and inorganic salts partition into the aqueous phase.

  • Work-up (Washing): Wash the combined organic layers with saturated aqueous NaHCO₃ (1 x 50 mL) to remove any unreacted carboxylic acid, followed by brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of 20% to 60% ethyl acetate in hexanes as the eluent.

  • Final Product: Collect the fractions containing the pure product (visualized by TLC), combine them, and remove the solvent under reduced pressure to yield the final product as a solid.

Table 2: Expected Characterization Data for the Final Product

AnalysisExpected Result
¹H NMR Peaks corresponding to the isoquinoline core protons, the aminobenzyl protons, and the amide N-H proton. Splitting patterns for the fluorophenyl group should be observable.
¹³C NMR Signals for all unique carbon atoms, including the carbonyl carbon of the amide (~165 ppm) and carbons of the aromatic rings.
HRMS Calculated m/z for [M+H]⁺ should match the observed value to within 5 ppm, confirming the elemental composition. For C₁₇H₁₄FN₃O, the expected exact mass is 295.1121.
Purity (HPLC) >95% purity is expected after chromatographic purification.

Troubleshooting and Expert Insights

ProblemPossible CauseRecommended Solution
Low or No Product Yield Inactive coupling reagent (HATU is moisture-sensitive); Insufficient base; Poor quality starting materials.Ensure HATU is fresh and handled under anhydrous conditions. Use freshly distilled DIPEA. Confirm the purity of the starting carboxylic acid and amine by NMR or LC-MS before starting the reaction.
Incomplete Reaction Steric hindrance; Low reactivity of the amine.Increase reaction time to 24-48 hours. Gently warm the reaction to 40-50 °C. Consider a more powerful coupling reagent like COMU if HATU proves insufficient.
Difficult Purification (Streaking on TLC) Residual DMF or DIPEA in the crude product.During work-up, wash thoroughly with water and brine. A small amount of 1M HCl can be used to wash out residual DIPEA, but care must be taken not to protonate the product's amino group, which could pull it into the aqueous layer.

Conclusion

5-Aminoisoquinoline-1-carboxylic acid stands out as a premier building block in the rational design of PARP inhibitors. Its pre-installed, strategically placed functional groups—the nicotinamide-mimicking core, the amide-forming carboxylic acid, and the diversity-enabling amino group—provide a robust and efficient platform for medicinal chemists. The synthetic protocol detailed herein exemplifies a standard, reliable method for elaborating this scaffold into novel chemical entities. By leveraging this building block, researchers can rapidly generate libraries of compounds to probe the intricate structure-activity relationships of PARP inhibition, paving the way for the discovery of next-generation therapeutics for oncology and beyond.

References

  • Functional Aspects of PARP1 in DNA Repair and Transcription - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (2019). MDPI. [Link]

  • PARP1 - Wikipedia. (n.d.). Wikipedia. [Link]

  • 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). (2011). University of Bath's research portal. [Link]

  • Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]

  • 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). (2011). PubMed. [Link]

  • Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). (2001). PubMed. [Link]

  • Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. (2010). PubMed. [Link]

  • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. (2008). ACS Publications. [Link]

  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c ]isoquinolin-5(4 H )-ones. (2020). ResearchGate. [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2022). RSC Publishing. [Link]

  • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. (2008). Journal of Medicinal Chemistry. [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). MDPI. [Link]

  • A Review of PARP Inhibitors in Clinical Development. (2012). American Journal of Hematology/Oncology. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers Media. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Synthetically accessible de novo design using reaction vectors: Application to PARP1 inhibitors. (2024). Semantic Scholar. [Link]

  • PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research. (n.d.). Wiadomości Lekarskie. [Link]

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). MDPI. [Link]

  • Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. (n.d.). arkat usa. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Amide coupling Protocol for Amino PEG. (2024). AxisPharm. [Link]

  • Molecular mechanisms of PARP inhibitors In BRCA-related ovarian cancer. (n.d.). ResearchGate. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). MDPI. [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). ResearchGate. [Link]

  • Abrogation of KLF5 sensitizes BRCA1-proficient pancreatic cancer to PARP inhibition - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular mechanism of PARP inhibitor resistance. (2021). Oncoscience. [Link]

Sources

Method

Application Note: Chemoselective Amide Coupling Strategies for 5-Aminoisoquinoline-1-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound of Interest: 5-Aminoisoquinoline-1-carboxylic acid (CAS: 90770-94-8) Mechanistic Rationale & Orthogonal Strategy In modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound of Interest: 5-Aminoisoquinoline-1-carboxylic acid (CAS: 90770-94-8)

Mechanistic Rationale & Orthogonal Strategy

In modern drug discovery, the isoquinoline core is a privileged bicyclic aromatic scaffold frequently utilized in the design of kinase inhibitors, matrix metalloproteinase (MMP) inhibitors, and anti-inflammatory agents . Specifically, 5-Aminoisoquinoline-1-carboxylic acid presents a highly versatile, yet challenging, bifunctional building block.

The primary challenge in utilizing this molecule lies in its dual reactivity. It possesses both a hydrogen-bond-donating/nucleophilic aromatic amine at the C5 position and an electrophilic-precursor carboxylic acid at the C1 position. If exposed to standard amide coupling reagents (e.g., HATU, EDC) without prior protection, the molecule will undergo uncontrolled intermolecular self-condensation, yielding complex polyamide oligomers.

To harness this scaffold effectively, an orthogonal protection strategy is mandatory. The experimental design must be dictated by the target functional group:

  • Targeting the C1-Carboxylic Acid: The C5-amine must be temporarily masked (typically via a tert-butyloxycarbonyl or "Boc" group). The C1-carboxylic acid, situated adjacent to the basic isoquinoline nitrogen, is highly reactive once activated but can be prone to decarboxylation under harsh, high-temperature acidic conditions. Mild uronium-based activators like HATU are preferred .

  • Targeting the C5-Amino Group: The C1-carboxylic acid must be protected (typically as a methyl ester). Causality dictates that the C5-amino group—an electron-deficient aniline derivative due to the electron-withdrawing nature of the aza-aromatic ring—exhibits significantly lower nucleophilicity than aliphatic amines. Consequently, standard carbodiimide couplings often fail or stall. Highly electrophilic acyl chlorides or prolonged heating with HATU/HOAt are required to drive the acylation to completion .

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes empirical data regarding the efficacy of various coupling conditions for the two divergent pathways, providing a baseline for protocol optimization .

Target Functional GroupSubstrate StatePreferred Activator / ReagentBase / AdditiveSolventTemp / TimeExpected Yield
C1-Carboxylic Acid 5-NH₂ Protected (Boc)HATU (1.2 eq)DIPEA (3.0 eq)DMFRT, 2–4 h75 – 85%
C1-Carboxylic Acid 5-NH₂ Protected (Boc)EDC·HCl / HOBtNMM (3.0 eq)DCM/DMFRT, 12 h60 – 70%
C5-Amino Group C1-COOH Protected (OMe)Acyl ChloridePyridine (3.0 eq)DCM0 °C to RT, 3 h80 – 90%
C5-Amino Group C1-COOH Protected (OMe)HATU (1.5 eq)DIPEA (3.0 eq)DMF50 °C, 12–24 h50 – 65%

Experimental Workflows

Every protocol described below is designed as a self-validating system. In-process controls (IPCs) and specific workup rationales are embedded to ensure high-fidelity synthesis.

Protocol A: Synthesis of Isoquinoline-1-carboxamides (C1-Coupling)

Objective: Couple an external primary amine to the C1-COOH while preventing C5-NH₂ interference.

Step 1: N-Boc Protection of the C5-Amine

  • Suspend 5-Aminoisoquinoline-1-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and H₂O (0.2 M).

  • Add NaHCO₃ (2.5 eq) and stir until dissolution. Dropwise add Boc₂O (1.2 eq) dissolved in a minimal amount of THF.

  • Stir at room temperature (RT) for 12 hours.

  • Self-Validation: Monitor via LC-MS. The product mass should reflect [M+H]⁺ = 289.1.

  • Workup Rationale: Carefully acidify the aqueous layer to pH 4–5 using 5% citric acid. Do not use 1M HCl , as strong acids will prematurely cleave the Boc group and protonate the basic isoquinoline nitrogen (pKa ~5.4), dragging your product into the aqueous waste. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Step 2: Amide Coupling at C1

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF (0.1 M) under N₂.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to pre-form the highly reactive HOAt ester.

  • Add the external primary amine (1.2 eq) and stir at RT for 2–4 hours.

  • Workup Rationale: Quench with water and extract with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine. Again, avoid acidic washes to prevent the basic isoquinoline core from partitioning into the aqueous phase.

Step 3: Boc Deprotection

  • Treat the purified intermediate with 20% TFA in DCM for 2 hours at RT.

  • Concentrate under vacuum. Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between DCM and saturated NaHCO₃ to yield the free base 1-carboxamide-5-aminoisoquinoline.

Protocol B: Synthesis of 5-Amidoisoquinoline-1-carboxylic acids (C5-Coupling)

Objective: Acylate the deactivated C5-amine with an external carboxylic acid while protecting the C1-COOH.

Step 1: Methyl Esterification of C1-COOH

  • Suspend 5-Aminoisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous MeOH (0.2 M) and cool to 0 °C.

  • Dropwise add SOCl₂ (3.0 eq). Causality: Thionyl chloride generates HCl in situ, which catalyzes the esterification and keeps the 5-amino group protonated, shielding it from unwanted side reactions.

  • Reflux for 12 hours. Concentrate under reduced pressure to obtain the methyl ester hydrochloride salt quantitatively.

Step 2: Acylation of the C5-Amine

  • Activation: Due to the electron-deficient nature of the C5-aniline, acyl chlorides are preferred. Dissolve the external carboxylic acid (1.2 eq) in DCM, add oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Stir for 1 hour, then concentrate to yield the acyl chloride.

  • Coupling: Dissolve the methyl ester hydrochloride salt (1.0 eq) in DCM. Add Pyridine (3.0 eq) to neutralize the salt and act as an acid scavenger. Cool to 0 °C.

  • Dropwise add the freshly prepared acyl chloride dissolved in DCM. Stir for 3 hours, allowing the reaction to warm to RT.

  • Self-Validation: TLC (5% MeOH in DCM) should show complete consumption of the highly fluorescent starting material.

Step 3: Ester Hydrolysis

  • Dissolve the coupled intermediate in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at RT for 4 hours.

  • Acidify the mixture to pH ~4 using 1M HCl to precipitate the final 5-amidoisoquinoline-1-carboxylic acid. Filter and dry under high vacuum.

Pathway Visualization

The following diagram illustrates the logical divergence required to selectively functionalize either pole of the 5-Aminoisoquinoline-1-carboxylic acid scaffold.

G cluster_A Pathway A: C1-Carboxylic Acid Coupling cluster_B Pathway B: C5-Amino Group Coupling Start 5-Aminoisoquinoline-1-carboxylic acid (Bifunctional Scaffold) NodeA1 Protect 5-NH2 (Boc2O, NaHCO3) Start->NodeA1 NodeB1 Protect C1-COOH (MeOH, SOCl2) Start->NodeB1 NodeA2 Activate C1-COOH (HATU, DIPEA) NodeA1->NodeA2 NodeA3 Add External Amine (R-NH2) NodeA2->NodeA3 NodeA4 Deprotect 5-NH2 (TFA/DCM) NodeA3->NodeA4 ResultA 1-Carboxamide-5-aminoisoquinoline NodeA4->ResultA NodeB2 Activate External COOH (Acyl Chloride or HATU) NodeB1->NodeB2 NodeB3 Couple with 5-NH2 (Pyridine, DCM) NodeB2->NodeB3 NodeB4 Hydrolyze Ester (LiOH, THF/H2O) NodeB3->NodeB4 ResultB 5-Amidoisoquinoline-1-carboxylic acid NodeB4->ResultB

Figure 1: Divergent orthogonal protection and coupling workflows for 5-Aminoisoquinoline-1-carboxylic acid.

References

  • Title: Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents Source: MDPI (Molecules) URL: [Link]

  • Title: Total Synthesis of C-α-Mannosyl Tryptophan via Palladium-Catalyzed C–H Glycosylation Source: CCS Chemistry (Chinese Chemical Society) URL: [Link]

  • Title: Seeking for Non-Zinc-Binding MMP-2 Inhibitors: Synthesis, Biological Evaluation and Molecular Modelling Studies Source: PubMed Central (PMC) URL: [Link]

Application

Application Note: 5-Aminoisoquinoline-1-carboxylic Acid as a Bifunctional Scaffold in Chemical Proteomics and Degradomics

Introduction & Mechanistic Rationale The development of targeted protein degraders (PROTACs) and affinity probes requires highly optimized chemical scaffolds that maintain target engagement while accommodating bulky link...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted protein degraders (PROTACs) and affinity probes requires highly optimized chemical scaffolds that maintain target engagement while accommodating bulky linkers. 5-Aminoisoquinoline-1-carboxylic acid (CAS: 90770-94-8) has emerged as a highly versatile building block in proteomics research, specifically for profiling Poly(ADP-ribose) polymerase 1 (PARP-1) and its interactome[1].

While 5-aminoisoquinoline (5-AIQ) is a well-documented, water-soluble PARP-1 inhibitor[2], the addition of the 1-carboxylic acid moiety transforms it into a bifunctional probe.

The Chemical Causality of Target Engagement

In standard PARP inhibitors, the nicotinamide pharmacophore requires an amide-like hydrogen bond donor/acceptor pair to interact with the catalytic domain. When researchers use 5-Aminoisoquinoline-1-carboxylic acid, the chemical coupling of the 1-carboxylic acid to an amine-bearing linker (via EDC/NHS chemistry) generates a 1-carboxamide derivative.

  • Causality: This amidation reaction is not merely a conjugation step; it actively recreates the active pharmacophore. The resulting 1-carboxamide forms critical bidentate hydrogen bonds with Gly863 and Ser904 in the PARP-1 NAD+ binding pocket[2].

  • Vector Logic: Alternatively, the 5-amino group points directly toward the solvent-exposed channel of the binding pocket. This allows the 5-position to be used for linker attachment while the 1-carboxylic acid is converted to a simple primary amide, providing dual-vector flexibility for PROTAC design or affinity matrix generation.

Workflow 1: Affinity-Based Protein Profiling (AfBPP) of the PARP Interactome

To map the PARP-1 interactome and identify novel poly(ADP-ribosylated) proteins, 5-Aminoisoquinoline-1-carboxylic acid can be immobilized onto solid supports. This creates a highly selective affinity matrix for pull-down assays followed by LC-MS/MS analysis.

G A 5-AIQ-1-COOH (Probe) C EDC/NHS Coupling A->C B Amine-Magnetic Beads (Solid Support) B->C D Affinity Matrix (1-Carboxamide) C->D F Target Pull-Down (Interactome) D->F E Cell Lysate (Proteome) E->F G On-Bead Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H

Fig 1. Workflow for 5-AIQ-1-COOH affinity matrix generation and PARP-1 interactome pull-down.

Protocol: Synthesis of Affinity Matrix and Interactome Pull-Down

Note: This protocol is designed as a self-validating system. Step 2 includes a validation checkpoint to ensure probe immobilization before proceeding to expensive MS workflows.

Step 1: Matrix Activation and Ligand Immobilization

  • Wash 500 µL of amine-functionalized magnetic beads (e.g., Dynabeads™) with 1 mL of dry DMF three times.

  • Dissolve 5 mg of 5-Aminoisoquinoline-1-carboxylic acid in 500 µL of DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Incubate for 15 minutes at room temperature to form the active ester.

  • Add the activated compound to the beads and incubate overnight at 4°C with end-over-end rotation.

  • Quench unreacted amines with 100 mM ethanolamine for 2 hours.

Step 2: Validation Checkpoint (Coupling Efficiency)

  • Causality: Before lysate incubation, measure the absorbance of the supernatant at 320 nm (characteristic of the isoquinoline ring). A >70% reduction in absorbance compared to the pre-coupling solution validates successful covalent immobilization.

Step 3: Lysate Preparation and Affinity Enrichment

  • Lyse cells (e.g., HeLa or BRCA-mutated cell lines) in mild lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40) supplemented with protease inhibitors.

  • Clear lysate by centrifugation at 14,000 × g for 15 minutes.

  • Incubate 2 mg of total protein lysate with 50 µL of the 5-AIQ-conjugated beads for 4 hours at 4°C.

  • Wash beads stringently: 3× with lysis buffer, 2× with PBS, and 1× with LC-MS grade water to remove non-specific binders.

Step 4: On-Bead Digestion and LC-MS/MS

  • Resuspend beads in 50 mM ammonium bicarbonate.

  • Reduce with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM iodoacetamide (30 min, dark, RT).

  • Add 1 µg of sequencing-grade Trypsin and digest overnight at 37°C.

  • Collect the supernatant, desalt via C18 StageTips, and analyze via NanoLC-MS/MS (e.g., Orbitrap Exploris or Eclipse).

Workflow 2: TMT-Based Degradomics for 5-AIQ-Derived PROTACs

By conjugating the 5-amino group of 5-Aminoisoquinoline-1-carboxamide to an E3 ligase recruiter (e.g., Thalidomide for CRBN, or VH032 for VHL) via a PEG linker, researchers can synthesize PARP-targeted PROTACs. To evaluate the proteome-wide selectivity of these degraders, Tandem Mass Tag (TMT) quantitative proteomics is employed.

G cluster_0 PROTAC Design & Mechanism cluster_1 TMT Proteomics Pipeline P1 5-AIQ-1-COOH (PARP Binder) P4 Bifunctional PROTAC P1->P4 P2 PEG Linker P2->P4 P3 CRBN/VHL Ligand (E3 Recruiter) P3->P4 P5 Ternary Complex Formation (PARP - PROTAC - E3) P4->P5 P6 Ubiquitination & Degradation P5->P6 T1 Cell Treatment P6->T1 Evaluate via T2 Lysis & Digestion T1->T2 T3 TMT Isobaric Labeling T2->T3 T4 NanoLC-MS/MS T3->T4 T5 Volcano Plot Analysis (Selectivity Profiling) T4->T5

Fig 2. Logical relationship between 5-AIQ-derived PROTAC mechanism and TMT degradomics pipeline.

Protocol: TMT-Based Quantitative Proteomics

Step 1: Cell Treatment and Lysis

  • Treat cells with the 5-AIQ-derived PROTAC (e.g., 100 nM) or DMSO vehicle for 12 hours.

  • Harvest cells and lyse in 8M Urea, 50 mM HEPES (pH 8.5), supplemented with protease and deubiquitinase (DUB) inhibitors.

Step 2: Digestion and TMT Labeling

  • Perform BCA assay to normalize protein concentrations across all samples.

  • Reduce (DTT), alkylate (IAA), and dilute urea to <2M before overnight Trypsin digestion.

  • Label equal amounts of digested peptides (e.g., 50 µg per channel) with TMTpro™ isobaric tags for 1 hour at room temperature.

  • Quench the reaction with 5% hydroxylamine.

Step 3: Validation Checkpoint (Labeling Efficiency)

  • Causality: Mix 1 µL of each labeled sample, desalt, and run a rapid 30-minute LC-MS/MS method. Ensure TMT labeling efficiency is >98% and adjust mixing ratios based on total ion current (TIC) to ensure 1:1:1 stoichiometry before pooling the bulk samples. Unequal mixing will skew the final degradation fold-changes.

Step 4: Fractionation and LC-MS/MS

  • Pool the samples and fractionate via High-pH Reversed-Phase Chromatography into 12-24 fractions to reduce sample complexity and increase proteome depth.

  • Analyze fractions via LC-MS/MS using a multinotch MS3 method to eliminate ratio compression caused by co-isolating interfering ions.

Data Presentation: Selectivity Profiling Output

The success of a 5-AIQ-derived PROTAC is measured by its ability to selectively degrade PARP-1 without inducing off-target degradation. Below is a representative summary table of quantitative mass spectrometry data following TMT analysis.

Table 1: Representative TMT-MS/MS Output for 5-AIQ-PROTAC Selectivity Profiling

Protein NameGene SymbolLog₂ Fold Change (PROTAC / DMSO)-Log₁₀ (p-value)Biological Implication / Mechanism
Poly [ADP-ribose] polymerase 1PARP1-2.855.42On-Target Degradation: Successful ternary complex formation and proteasomal degradation.
Poly [ADP-ribose] polymerase 2PARP2-1.103.15Collateral Degradation: Expected due to high structural homology of the NAD+ binding pocket.
Deltex E3 ubiquitin ligase 3DTX3L-0.652.80Bystander Effect: DTX3L is a known PARP-1 interacting protein; co-degradation occurs via physical association.
Poly [ADP-ribose] polymerase 3PARP3-0.100.85Selectivity Maintained: No significant degradation; 5-AIQ scaffold lacks affinity for PARP-3.
Alpha-tubulinTUBA1A+0.020.45Internal Control: Housekeeping protein levels remain stable, confirming non-toxic compound concentrations.

Data Interpretation Note: The moderate depletion of DTX3L highlights the power of whole-proteome degradomics. Because 5-AIQ strongly binds PARP-1, proteins tightly complexed with PARP-1 (like DTX3L) can be dragged to the proteasome and co-degraded, a phenomenon known as "bystander degradation".

References

  • Iqbal, M., Ali, E. A., Kalam, M. A., Ahmad, S. F., & Al-Salahi, R. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Applied Sciences, 12(12), 5998. URL:[Link]

  • Curtin, N. J., & Szabo, C. (2020). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Molecular Aspects of Medicine, 76, 100904. URL:[Link]

  • Nomura, D. K., et al. (2020). Covalent targeting of e3 ligases. World Intellectual Property Organization, WO2020076996A1.

Sources

Method

synthesis of fluorescent probes from 5-Aminoisoquinoline-1-carboxylic acid

Application Note & Protocol Synthesis of Novel Fluorescent Probes from 5-Aminoisoquinoline-1-carboxylic Acid: A Guide for Researchers Abstract This guide provides a detailed framework for the synthesis of novel fluoresce...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Synthesis of Novel Fluorescent Probes from 5-Aminoisoquinoline-1-carboxylic Acid: A Guide for Researchers

Abstract

This guide provides a detailed framework for the synthesis of novel fluorescent probes utilizing 5-Aminoisoquinoline-1-carboxylic acid as a versatile molecular scaffold. The isoquinoline core is an established fluorophore, and the presence of strategically positioned amino and carboxylic acid functional groups offers a modular platform for the development of custom probes. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for amide bond formation, and discuss the characterization and application of these synthesized probes. This document is intended for researchers, scientists, and drug development professionals seeking to design and create bespoke fluorescent tools for biological and chemical sensing applications.

Introduction: The Rationale for 5-Aminoisoquinoline-1-carboxylic Acid in Probe Design

Fluorescent probes are indispensable tools in modern science, enabling the visualization and quantification of specific analytes within complex environments, from environmental monitoring to live-cell imaging.[1][] The design of a successful probe hinges on the selection of a suitable fluorophore—a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength. Quinoline and its isomer, isoquinoline, are privileged structures in medicinal chemistry and materials science, prized for their inherent fluorescence, photostability, and biocompatibility.[1][3]

5-Aminoisoquinoline-1-carboxylic acid emerges as a particularly powerful building block for several key reasons:

  • Intrinsic Fluorescence: The isoquinoline ring system provides the core fluorescent properties.

  • Dual Functionality: It possesses two orthogonal reactive sites—an aromatic amine (at the C5 position) and a carboxylic acid (at the C1 position). This allows for selective modification and the attachment of different molecular components.

  • Modular Design: One functional group can be used to attach a "recognition element" (e.g., a chelator for a metal ion or a substrate for an enzyme), while the other can be modified to tune solubility or link to other molecules. This modularity is central to creating highly specific probes.[3][4]

This guide will focus on the most common and robust synthetic strategy for derivatizing this scaffold: amide bond formation.

Core Principles: The Chemistry of Amide Coupling

The most frequent reaction in drug discovery and probe synthesis is the formation of an amide bond between a carboxylic acid and an amine.[5][6] Direct condensation is generally inefficient. Therefore, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7]

The reaction mechanism, often enhanced with additives, proceeds as follows:

  • Activation: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate. This converts the hydroxyl group of the acid into a good leaving group.

  • Minimizing Side Reactions: The O-acylisourea intermediate can be unstable and rearrange into an unreactive N-acylurea byproduct. To prevent this and improve yield, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly reacts with the intermediate to form a more stable HOBt-active ester.[8]

  • Nucleophilic Attack: The target amine then attacks the carbonyl carbon of the active ester, displacing HOBt and forming the stable amide bond.

  • Catalysis: A base like 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to act as an acyl transfer agent, further accelerating the reaction.[8]

G cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_coupling Step 3: Coupling RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) Acylisourea->ActiveEster + HOBt - Urea byproduct HOBt HOBt Amide Amide Product (R-CO-NH-R') ActiveEster->Amide + R'-NH2 - HOBt Amine Amine (R'-NH2)

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Protocol 1: Synthesis via Carboxylic Acid Activation

This protocol details the coupling of 5-Aminoisoquinoline-1-carboxylic acid with a primary amine (R'-NH₂) using standard EDC/HOBt chemistry.

Materials and Reagents
  • 5-Aminoisoquinoline-1-carboxylic acid (CAS 90770-94-8)[9]

  • Target amine (R'-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

Experimental Procedure

G start Start: Dry Glassware dissolve 1. Dissolve 5-Aminoisoquinoline- 1-carboxylic acid (1 eq) & HOBt (1.1 eq) in anhydrous DMF. start->dissolve cool 2. Cool solution to 0 °C (ice bath). dissolve->cool add_edc 3. Add EDC (1.2 eq) portion-wise. Stir for 30 min at 0 °C. cool->add_edc add_amine 4. Add target amine (1.1 eq) and DIPEA (2-3 eq) to the mixture. add_edc->add_amine warm 5. Allow reaction to warm to room temp. Stir for 12-24 h. add_amine->warm monitor 6. Monitor reaction progress by TLC or LC-MS. warm->monitor quench 7. Quench with water. Extract with Ethyl Acetate (3x). monitor->quench wash 8. Wash organic layers with NaHCO3, then brine. quench->wash dry 9. Dry over MgSO4, filter, and concentrate in vacuo. wash->dry purify 10. Purify crude product via silica gel column chromatography. dry->purify end End: Characterized Product purify->end

Figure 2: Step-by-step workflow for amide probe synthesis.

Step-by-Step Breakdown:

  • Reactant Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Aminoisoquinoline-1-carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 equivalents) slowly in portions. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Coupling: To the activated mixture, add the desired amine (1.1 equivalents) followed by the base, DIPEA (2.0-3.0 equivalents).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours.

  • Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate or DCM.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the resulting crude solid or oil using silica gel column chromatography to obtain the final product.

Characterization

Confirm the structure of the newly synthesized probe using standard analytical techniques:

  • FTIR Spectroscopy: Look for the appearance of a strong amide C=O stretch (typically 1630-1680 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.[10]

  • ¹H NMR Spectroscopy: A new signal corresponding to the amide N-H proton will appear (typically 5-9 ppm), and the integration of signals will match the new structure.[11]

  • ¹³C NMR Spectroscopy: A new carbonyl carbon signal will be present in the 160-180 ppm range.[11]

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the desired product.

Protocol 2: Derivatization of the 5-Amino Group

In some designs, the carboxylic acid is preserved (e.g., to enhance water solubility), and the amino group is modified instead. A common method is acylation with an acyl chloride.

Rationale

This approach is chosen when the desired recognition element is best introduced via an acyl chloride or when the free carboxylic acid is a key feature of the final probe's function, such as in certain pH sensors or probes requiring aqueous solubility.[12]

Experimental Procedure
  • Setup: Dissolve 5-Aminoisoquinoline-1-carboxylic acid (1.0 eq) in a solvent like DCM or THF containing a non-nucleophilic base such as pyridine or DIPEA (2.0 eq).

  • Reaction: Cool the mixture to 0 °C. Slowly add the acyl chloride (R'-COCl) (1.1 eq) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up & Purification: Perform an aqueous work-up and purification as described in Protocol 1.

Application Example & Data

Quinoline-based probes are highly effective for detecting metal ions, particularly Zn²⁺, which is crucial in many biological processes.[1][3][13] By coupling 5-Aminoisoquinoline-1-carboxylic acid with a zinc-chelating moiety, a "turn-on" fluorescent sensor can be created.

Hypothetical Zn²⁺ Probe Design

Let's consider coupling our scaffold with N,N-bis(2-picolyl)amine, a known zinc chelator. The resulting probe would have low fluorescence in its free state. Upon binding Zn²⁺, the chelator's structure becomes rigid, which can inhibit photoinduced electron transfer (PET) quenching and lead to a significant enhancement in fluorescence intensity.

Typical Spectroscopic Data

The following table summarizes the expected properties for a generic probe based on this scaffold.

PropertyProbe (Free Form)Probe + Analyte (e.g., Zn²⁺)Rationale for Change
Max Excitation (λ_ex) ~330 nm~345 nmChelation can alter the electronic ground state, causing a slight red-shift.
Max Emission (λ_em) ~395 nm~480 nmA significant red-shift (bathochromic shift) and fluorescence enhancement are characteristic of successful "turn-on" probes.[13]
Quantum Yield (Φ) < 0.1> 0.4The binding event restricts molecular vibrations and inhibits non-radiative decay pathways, increasing fluorescence efficiency.
Appearance Weak blue fluorescenceStrong cyan/green fluorescenceThe large shift in emission wavelength is visually apparent.
General Synthesis Parameters
ParameterRecommended ConditionsJustification & Notes
Coupling Reagents EDC/HOBt, HATU/DIPEAEDC/HOBt is cost-effective and robust.[8] HATU is often faster and more efficient for difficult couplings but is more expensive.[6]
Solvents DMF, DCM, Acetonitrile (CH₃CN)DMF is excellent for dissolving polar starting materials. DCM is easily removed. CH₃CN can also yield good results.[8]
Base DIPEA, TEANon-nucleophilic hindered bases are used to neutralize the HCl byproduct from EDC activation without competing in the reaction.
Reaction Time 12 - 24 hoursAmide couplings are often left overnight to ensure completion. Monitor by TLC/LC-MS to optimize.

Conclusion

5-Aminoisoquinoline-1-carboxylic acid is a powerful and versatile starting material for the rational design of fluorescent probes. By leveraging robust and well-documented synthetic methodologies like amide coupling, researchers can readily attach a wide variety of recognition elements to this fluorescent core. The protocols and principles outlined in this guide provide a solid foundation for scientists to create novel chemical tools tailored to their specific research needs in biology, medicine, and materials science.

References

  • KNauer Application Note. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples. Retrieved from [Link]

  • Li, et al. (2023). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of fluorescent probe 1. Retrieved from [Link]

  • Zhang, Q., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
  • PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed. Retrieved from [Link]

  • Pardeshi, S. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Marpaung, F. R., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Retrieved from [Link]

  • Pathare, R. S., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • AxisPharm. (n.d.). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Yang, B., et al. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. eScholarship.org. Retrieved from [Link]

  • Koay, M. S. T., et al. (2009). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Journal of the American Chemical Society. Retrieved from [Link]

  • Pantoș, G. D. (2023). Development of bifunctional fluorescent probes and their application to α-helix labelling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Retrieved from [Link]

  • Marpaung, F. R., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Rurack-Sánchez, K. A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Retrieved from [Link]

  • Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

Sources

Application

Application Note: 5-Aminoisoquinoline-1-carboxylic acid as a Privileged Bifunctional Scaffold in Targeted Oncology

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Compound Focus: 5-Aminoisoquinoline-1-carboxylic acid (CAS: 90770-94-8) Executive Summary In the landscape of targeted on...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Compound Focus: 5-Aminoisoquinoline-1-carboxylic acid (CAS: 90770-94-8)

Executive Summary

In the landscape of targeted oncology, the design of highly specific Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and targeted protein degraders (PROTACs) requires versatile, multi-functional chemical starting points. 5-Aminoisoquinoline-1-carboxylic acid serves as a privileged, bifunctional building block[1]. It seamlessly merges the established PARP-1 inhibitory pharmacophore of 5-aminoisoquinoline (5-AIQ)[2] with the synthetic versatility of a C1-carboxylic acid[3]. This application note outlines the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing this scaffold to develop next-generation cancer therapeutics.

Mechanistic Rationale: The Bivalent Advantage

The structural architecture of 5-Aminoisoquinoline-1-carboxylic acid offers two orthogonal sites for derivatization, each serving a distinct pharmacological purpose:

  • The C5-Amino Group (Pharmacophore Core): The isoquinoline nitrogen and the C5-amino group are critical for target engagement. They act as a bidentate hydrogen bond donor/acceptor pair that mimics the nicotinamide moiety of NAD+, anchoring the molecule deep within the catalytic pocket of PARP-1[2]. 5-AIQ derivatives are well-documented to sensitize fast-growing melanoma and BRCA-mutant cell lines to DNA-damaging agents by preventing DNA strand break repair[4].

  • The C1-Carboxylic Acid (Synthetic Handle): The C1 position is oriented toward the solvent-exposed region of the PARP-1 active site. Functionalizing this carboxylic acid via amide coupling allows chemists to extend the molecule into adjacent sub-pockets to increase binding affinity (SAR optimization) or to attach long PEG-linkers for PROTAC synthesis without disrupting the primary NAD+ competitive binding[5].

Workflow Scaffold 5-Aminoisoquinoline- 1-carboxylic acid (Bifunctional Scaffold) C1 C1-COOH Modification (Amide Coupling) Scaffold->C1 HATU/DIPEA C5 C5-NH2 Modification (Linker Conjugation) Scaffold->C5 Orthogonal Protection Drug Targeted PARP-1 Inhibitor / PROTAC C1->Drug SAR Optimization C5->Drug Degrader Synthesis PARP PARP-1 Inhibition (NAD+ Competition) Drug->PARP Target Engagement Lethality Synthetic Lethality (BRCA-mutant Cells) PARP->Lethality Unrepaired DNA Breaks

Logical workflow from the bifunctional 5-Aminoisoquinoline-1-carboxylic acid scaffold to synthetic lethality.

Quantitative Data: Structure-Activity Relationship (SAR)

The dual functionalization of this scaffold dramatically alters both biochemical potency and cellular efficacy. Table 1 summarizes the representative SAR dynamics when modifying the C1 and C5 positions.

Table 1: Impact of Scaffold Derivatization on PARP-1 Inhibition and Cellular Efficacy

Compound / Scaffold StateKey ModificationsPARP-1 IC₅₀ (nM)BRCA1-mutant EC₅₀ (µM)Mechanistic Notes
Isoquinoline None>10,000>50.0Weak baseline binding; lacks H-bond donors.
Isoquinoline-1-carboxylic acid C1-COOH~50,000>50.0Poor cell permeability; electrostatic repulsion in pocket[3].
5-Aminoisoquinoline (5-AIQ) C5-NH₂1,20015.0Establishes critical NAD+ pocket H-bonds[2].
C1-Amide Derivative C5-NH₂, C1-Amide450.8Extended pocket binding via C1-amide enhances affinity.
PROTAC-Linked Derivative C5-PEG-CRBN, C1-Amide850.1Induces PARP-1 degradation; highly potent cellular lethality.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating causality for every critical step.

Protocol A: Synthesis of C1-Carboxamide Derivatives

Standard EDC/NHS coupling often fails with isoquinoline-1-carboxylic acids because the adjacent ring nitrogen electronically deactivates the carboxylate and introduces steric hindrance. We utilize HATU to overcome this energy barrier.

Reagents: 5-Aminoisoquinoline-1-carboxylic acid (1.0 eq), Target Amine (e.g., Aniline, 1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Aminoisoquinoline-1-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert N₂ atmosphere. Add DIPEA, followed immediately by HATU.

    • Causality: HATU rapidly forms a highly reactive 7-aza-HOBt active ester. The N₂ atmosphere prevents moisture from hydrolyzing this transient intermediate.

  • Coupling: Stir the activation mixture at room temperature for 15 minutes. Add the target amine dropwise. Stir for 4–12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass peak ( m/z 189 [M+H]+ ) and the appearance of the target amide mass confirm successful coupling.

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (3x).

    • Causality: DMF is highly soluble in EtOAc; washing with LiCl specifically pulls DMF out of the organic phase, ensuring a pure crude product.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: In Vitro PARP-1 Target Engagement Assay

PARP-1 is a DNA-damage sensor. Its catalytic domain remains auto-inhibited until the zinc-finger domains bind to DNA strand breaks. A common point of failure in PARP assays is omitting activating DNA.

Reagents: Recombinant human PARP-1 enzyme, Sheared Salmon Sperm DNA (Activation Mix), NAD⁺, Biotinylated-NAD⁺, Histone-coated 96-well plates, Streptavidin-HRP, TMB Substrate.

Step-by-Step Methodology:

  • Plate Preparation: Rehydrate histone-coated 96-well plates with assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl₂).

  • Enzyme & Inhibitor Incubation: Add 0.5 U of PARP-1 enzyme per well. Add the synthesized 5-Aminoisoquinoline-1-carboxylic acid derivatives in a 10-point serial dilution (ranging from 10 µM to 0.1 nM).

  • Allosteric Activation: Add 10 µg/mL of sheared salmon sperm DNA to all wells.

    • Causality: The sheared DNA provides the double-strand breaks necessary to allosterically activate the PARP-1 enzyme, mimicking the cellular DNA damage response.

  • Reaction Initiation: Add a mixture of cold NAD⁺ and Biotinylated-NAD⁺ (final concentration 50 µM). Incubate at room temperature for 30 minutes.

    • Self-Validation: Include a "No DNA" control well. This well should show near-zero signal, validating that the measured activity is strictly DNA-dependent PARylation.

  • Detection: Wash the plate 4x with PBST to remove unreacted NAD⁺. Add Streptavidin-HRP (1:1000) for 30 minutes. Wash 4x, add TMB substrate, and stop the reaction with 1M HCl after 15 minutes.

  • Quantification: Read absorbance at 450 nm using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • BLD Pharm. "90770-94-8 | 5-Aminoisoquinoline-1-carboxylic acid | BLD Pharm". bldpharm.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3xHuJPjxy31z3av3il15_f7f928onDHdeSjuogku3jaN_yPK4QyPG5NzZaUbP5vSvYf994ZjLLIAgJxzTqGTRTG_Jev7HksjdYULYEiE0yijYizcJuh46Nc9wyG2RzphQWRAG77QirUMI8-w=]
  • Vinod KR, Chandra S, Sharma SK. "Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo". Toxicol Mech Methods. 2010. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK7uklz9QMskx-QdDvqW11hSUgSpdobZAfIqo7vcleD5q--51xzpUtZ1b7w1SCc9BA9X6Vc_TOgJK4baTRbAvl71TAkKdu9jaEvs_R8orZEuotybi7xDhC-78fWEAS9pFg-lk=]
  • Radulovic S, Bjelogrlic S, Todorovic Z, Prostran M. "Chemosensitisation by poly(ADP-ribose) polymerase-1 (PARP-1) inhitor 5-aminoisoquinoline (5-AIQ) on various melanoma cell lines". Journal of Clinical Oncology. 2006. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaBMKvhfVq4GUBdyaE3GZBUVVeWHTopsDXfbFCOM-Lm0ODXZlfWIOiZXAIXbF8LJe-3--lWv8Nw9ULnX41sG0gqIQT-ShAIkFwc-JQCb4lcvdNSWkqM3ItNEe_YwlVNG07GlIIfU4CgVi_s6WOay75q0_g29s=]
  • Chem-Impex. "Isoquinoline-1-carboxylic acid". chemimpex.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCZVNPpw06zzGdB5Bp0QjDOHa44fjdIG6zV4hTT7w3fMLlb1VTZ_3WXY1bZ1TVvBqmHGfjukdpSR8Oy9r4Pzi8PVqpdBP774BVRoRe0mR48loL-RBk5xYem6GCj94CbNqunA==]
  • ResearchGate. "3C-CCR used in the synthesis of PARP inhibitors". researchgate.net. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfzJGmILFHfyFGhwBliuaRc-EHwYxcZLajtXqXZG8Vcy8sJw1waloOZXHMke8t_NwknO3lB7cvkNzs_E9M2cpFXKUXsPjw3zgJUwNRwuWoCgCO5JjiTyV2lgquNA1iQU1EzfFCWhqVasv4PAi1MJvf1ZC3TwR5snJRMpqFK8hr2_pfw4PY2_4-XhD1BR6ty4Ma4N58UqOeGU2XQyPULdd7npY=]

Sources

Method

Application Note: Orthogonal Derivatization Strategies for 5-Aminoisoquinoline-1-carboxylic Acid in Medicinal Chemistry

Introduction and Strategic Rationale The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous synthetic bioactive molecules and natural products [1]. Specifically, 5-Aminoisoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous synthetic bioactive molecules and natural products [1]. Specifically, 5-Aminoisoquinoline-1-carboxylic acid presents a highly versatile, bifunctional topology. It features an electron-withdrawing carboxylic acid at the 1-position and an electron-donating primary amine at the 5-position. The position of these functional groups profoundly influences the molecule's electronic distribution, steric profile, and potential interactions with biological targets (such as PARP-1 or kinase hinge regions) [1].

Derivatization of this scaffold is essential for two primary reasons:

  • Structure-Activity Relationship (SAR) Expansion: Modulating lipophilicity (LogP) and target affinity via amide coupling or N-acylation.

  • Analytical Enhancement: Increasing the ionization efficiency for liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) detection [2].

This application note details field-proven, chemoselective protocols for the orthogonal derivatization of both the 1-carboxylic acid and the 5-amino group, ensuring high yield, minimal cross-reactivity, and robust analytical validation.

Mechanistic Causality and Chemoselectivity

When working with bifunctional scaffolds, achieving chemoselectivity is the primary challenge.

Path A: Carboxylic Acid Activation (The TPP/DPDS System) The 1-carboxylic acid is directly conjugated to the electron-deficient isoquinoline ring, making it less reactive than isolated aliphatic acids. Traditional carbodiimide coupling (EDC/NHS) can sometimes lead to low yields due to competitive intramolecular interactions or poor solubility. To circumvent this, we employ a highly efficient activation system using triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) [2, 3]. This redox-condensation mechanism generates a highly reactive thioester intermediate that rapidly reacts with aliphatic amines (such as 2-picolylamine) without causing racemization or requiring harsh heating [3]. The addition of 2-picolylamine (PA) introduces a basic pyridine nitrogen that dramatically enhances the positive-ion ESI-MS response (often by 9- to 158-fold) [2].

Path B: 5-Amino Group N-Acylation The 5-amino group is a standard aromatic amine. Because the 1-carboxylic acid remains unreactive without specific coupling reagents, the 5-amino group can be selectively N-acylated using acid anhydrides or acyl chlorides in the presence of a mild, non-nucleophilic base (e.g., pyridine or DIPEA). The base serves a dual purpose: it acts as an acid scavenger for the generated HCl/byproducts and suppresses the protonation of the 5-amino group, maintaining its nucleophilicity.

Workflow Visualization

G A 5-Aminoisoquinoline- 1-carboxylic acid (Core Scaffold) B 1-Carboxylic Acid Derivatization A->B Activation of -COOH (Electrophilic) C 5-Amino Group Derivatization A->C Nucleophilic attack by -NH2 B1 TPP/DPDS + 2-Picolylamine (LC-MS Enhancement) B->B1 B2 EDC/HOBt Coupling (SAR Library Synthesis) B->B2 C1 Acyl Chlorides / DIPEA (N-Acylation) C->C1 C2 Aldehyde / NaBH(OAc)3 (Reductive Amination) C->C2

Figure 1: Orthogonal derivatization pathways for 5-Aminoisoquinoline-1-carboxylic acid.

Experimental Protocols

Protocol A: Chemoselective Derivatization of the 1-Carboxylic Acid for LC-MS Enhancement

This self-validating protocol utilizes PA/TPP/DPDS to convert the carboxylic acid into a highly MS-responsive picolylamide.

Reagents:

  • 5-Aminoisoquinoline-1-carboxylic acid (Stock: 10 mM in anhydrous DMF)

  • 2-Picolylamine (PA) (Stock: 50 mM in Acetonitrile)

  • Triphenylphosphine (TPP) (Stock: 100 mM in Acetonitrile)

  • 2,2'-Dipyridyl disulfide (DPDS) (Stock: 100 mM in Acetonitrile)

Step-by-Step Methodology:

  • Reaction Assembly: In a 1.5 mL low-bind microcentrifuge tube, combine 10 µL of the 5-Aminoisoquinoline-1-carboxylic acid stock solution with 20 µL of the PA stock solution.

  • Activation: Add 20 µL of the DPDS stock solution, followed immediately by 20 µL of the TPP stock solution. Causality Note: TPP must be added last to initiate the redox condensation, preventing premature degradation of the DPDS.

  • Incubation: Vortex the mixture for 10 seconds and incubate at 60 °C for 15 minutes. The reaction is typically >95% complete within this timeframe due to the high reactivity of the thioester intermediate.

  • Quenching & Dilution: Quench the reaction by adding 930 µL of a 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v) mixture. This stops the reaction and prepares the sample at an optimal solvent strength for reversed-phase LC injection.

  • Analysis: Inject 2 µL into the LC-ESI-MS/MS system. Monitor the transition from the protonated parent mass to the characteristic picolylamine fragment (m/z 109).

Protocol B: Selective N-Acylation of the 5-Amino Group

This protocol modifies the 5-amino group while leaving the 1-carboxylic acid intact.

Reagents:

  • 5-Aminoisoquinoline-1-carboxylic acid (1.0 eq, 0.5 mmol)

  • Acetic anhydride or target Acyl Chloride (1.1 eq, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol)

  • Anhydrous Dichloromethane (DCM) or DMF (5 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend 5-Aminoisoquinoline-1-carboxylic acid in 5 mL of anhydrous DCM. If solubility is poor, switch to anhydrous DMF.

  • Base Addition: Add DIPEA to the suspension and stir for 5 minutes at room temperature. The mixture should become homogeneous as the carboxylic acid is deprotonated to its carboxylate salt, temporarily protecting it from nucleophilic attack.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add the acylating agent (e.g., acetic anhydride) over 5 minutes. Causality Note: Cooling suppresses di-acylation and prevents unwanted mixed-anhydride formation at the carboxylate site.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor progression via TLC or LC-MS.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the crude residue in water and acidify to pH 3-4 using 1M HCl to precipitate the N-acylated product. Filter, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The table below summarizes the expected physicochemical shifts and analytical enhancements following the derivatization of 5-Aminoisoquinoline-1-carboxylic acid.

Compound StateTarget ModificationReagent SystemExpected LogP ShiftESI-MS Response FactorPrimary Application
Underivatized Core NoneN/A~1.21x (Baseline)Starting Material
1-Picolylamide Derivative 1-Carboxylic AcidPA / TPP / DPDS~1.8~45x Increase Trace LC-MS/MS Detection
1-Methyl Ester 1-Carboxylic AcidMeOH / HCl (gas)~1.9~2x IncreaseGC-MS Analysis / Protection
5-N-Acetamide 5-Amino GroupAc2O / DIPEA~1.5~0.8x (Slight decrease)SAR / Target Binding Assays

References

  • Tokyo University of Science. (n.d.). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Elsevier Pure. Retrieved from [Link]

Application

Application Notes &amp; Protocols: 5-Aminoisoquinoline-1-carboxylic Acid as a Scaffold for Fused Heterocyclic Systems

Introduction 5-Aminoisoquinoline-1-carboxylic acid is a bifunctional heterocyclic compound that serves as a highly versatile building block in synthetic and medicinal chemistry.[1] Its structure, featuring a nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Aminoisoquinoline-1-carboxylic acid is a bifunctional heterocyclic compound that serves as a highly versatile building block in synthetic and medicinal chemistry.[1] Its structure, featuring a nucleophilic amino group at the C5 position and an electrophilic carboxylic acid at the C1 position, presents a unique opportunity for the construction of novel polycyclic systems through intramolecular or intermolecular cyclization reactions. The isoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active molecules, including anticancer and antimicrobial agents.[2] This guide provides researchers, scientists, and drug development professionals with in-depth protocols and scientific rationale for utilizing 5-Aminoisoquinoline-1-carboxylic acid as a key synthon in the synthesis of fused pyrimidines and pyrroles, classes of compounds with significant therapeutic potential.[3][4]

Part 1: Physicochemical Properties & Reactivity Profile

Understanding the inherent reactivity of 5-Aminoisoquinoline-1-carboxylic acid is fundamental to its successful application in complex syntheses. The molecule's chemical behavior is dictated by the interplay between the electron-withdrawing isoquinoline nitrogen, the aromatic ring system, and the two strategically positioned functional groups.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 90770-94-8 [1]
Molecular Formula C₁₀H₈N₂O₂ [1]
Molecular Weight 188.18 g/mol [1]

| Appearance | Off-white to yellow solid | - |

Reactivity of the C5-Amino Group

The amino group at the C5 position is a moderately strong nucleophile. Its reactivity is slightly attenuated by the electron-withdrawing nature of the heterocyclic ring system. Key transformations include:

  • Acylation: Readily reacts with acyl chlorides and anhydrides to form amides. This is often a prerequisite for subsequent cyclization reactions.

  • Diazotization: Can be converted to a diazonium salt under standard conditions (NaNO₂, aq. HCl, 0-5 °C). This diazonium intermediate is a gateway to a wide array of functional groups via Sandmeyer or related reactions, effectively converting the nucleophilic amino site into an electrophilic handle.[5]

Reactivity of the C1-Carboxylic Acid Group

The carboxylic acid at the C1 position is the primary site for electrophilic reactions.

  • Activation is Key: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, substitution reactions require prior activation. Common strategies include conversion to an acyl chloride (e.g., using SOCl₂ or (COCl)₂), a mixed anhydride, or an active ester. This activation dramatically increases the electrophilicity of the carbonyl carbon, facilitating attack by nucleophiles.

  • Esterification & Amidation: Following activation, the carboxyl group can be readily converted into esters or amides. The formation of an amide bond using the C5-amino group of another molecule or an external amine is a critical step in many synthetic routes.

Part 2: Synthesis of Fused Six-Membered Heterocycles: Isoquinolino[5,4-d]pyrimidin-4(3H)-ones

Scientific Rationale

Ortho-amino-aromatic carboxylic acids are classical precursors for the synthesis of fused pyrimidinones, a scaffold found in many biologically active compounds.[4] The reaction involves the introduction of a one-carbon unit that bridges the amino and carboxyl functionalities. A direct and atom-economical approach is the use of formamide, which serves as both the C1 source and the nitrogen source for the pyrimidinone ring.

Protocol 1: One-Pot Synthesis of Isoquinolino[5,4-d]pyrimidin-4(3H)-one

This protocol describes a direct cyclization method. The causality for this one-pot approach lies in its simplicity and efficiency. Heating the starting material with formamide first leads to the formation of the N-formyl intermediate. At higher temperatures, formamide facilitates the intramolecular cyclization and dehydration, directly yielding the fused heterocyclic system.

  • Reagent Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Aminoisoquinoline-1-carboxylic acid (1.88 g, 10 mmol).

  • Reaction Initiation: Add formamide (20 mL).

  • Thermal Cyclization: Heat the reaction mixture to 150-160 °C in an oil bath and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel to afford the pure product.

Protocol 1 Workflow start 5-Aminoisoquinoline- 1-carboxylic acid reagents + Formamide reaction Heat to 160 °C (4-6 hours) reagents->reaction N-Formylation & Intramolecular Cyclization workup Cool & Precipitate in Ice Water reaction->workup isolate Filter & Wash workup->isolate product Isoquinolino[5,4-d] -pyrimidin-4(3H)-one isolate->product

Caption: Workflow for the synthesis of Isoquinolino[5,4-d]pyrimidin-4(3H)-one.

Part 3: Synthesis of Fused Five-Membered Heterocycles: Pyrrolo[3,4-c]isoquinoline-1,3-diones

Scientific Rationale

The pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold is of significant interest due to its structural relation to compounds with potent biological activities, including PARP and topoisomerase inhibition.[3] A robust method to construct this system involves forming an amide from the starting amino acid and a primary amine, followed by an intramolecular cyclization to form the five-membered imide ring. This multi-step approach allows for greater control and diversification by varying the primary amine used.

Protocol 2: Multi-step Synthesis of 2-Aryl-pyrrolo[3,4-c]isoquinoline-1,3-diones

This protocol is a logical construction based on fundamental organic transformations. Esterification is performed first to protect the highly acidic proton of the carboxylic acid and to prevent unwanted salt formation in the subsequent amidation step. Dicyclohexylcarbodiimide (DCC) is used as a coupling agent to facilitate amide bond formation without needing to isolate a highly reactive acyl chloride. The final thermal cyclization is a standard method for forming five- and six-membered imides from ortho-amide-ester precursors.

Step A: Esterification

  • Suspend 5-Aminoisoquinoline-1-carboxylic acid (1.88 g, 10 mmol) in methanol (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add thionyl chloride (1.1 mL, 15 mmol) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 8 hours.

  • Remove the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield methyl 5-aminoisoquinoline-1-carboxylate.

Step B: Amidation

  • Dissolve the methyl ester from Step A (10 mmol) and a desired primary amine (e.g., aniline, 11 mmol) in dichloromethane (DCM, 50 mL).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12-18 hours.

  • Filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄ and concentrate to yield the crude amide intermediate.

Step C: Intramolecular Cyclization

  • Dissolve the crude amide from Step B in a high-boiling solvent such as diphenyl ether or Dowtherm A (20 mL).

  • Heat the solution to 220-240 °C for 2-4 hours.

  • Cool the reaction, add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and purify by column chromatography to yield the final 2-Aryl-pyrrolo[3,4-c]isoquinoline-1,3-dione.

Protocol 2 Pathway start 5-Aminoisoquinoline- 1-carboxylic acid stepA Step A: Esterification (SOCl₂, MeOH) start->stepA ester Methyl 5-aminoisoquinoline -1-carboxylate stepA->ester stepB Step B: Amidation (R-NH₂, DCC, DMAP) ester->stepB amide Methyl 5-(R-amido)isoquinoline -1-carboxylate stepB->amide stepC Step C: Cyclization (High Temp.) amide->stepC product 2-R-Pyrrolo[3,4-c] isoquinoline-1,3-dione stepC->product

Caption: Multi-step pathway for the synthesis of Pyrrolo[3,4-c]isoquinoline-1,3-diones.

Part 4: Key Intermediate Syntheses for Diversification

Scientific Rationale

The true power of a building block lies in its capacity for diversification. By transforming the inherent functional groups of 5-Aminoisoquinoline-1-carboxylic acid, chemists can unlock access to a much broader range of synthetic pathways, such as transition-metal-catalyzed cross-coupling reactions. The Sandmeyer reaction is a cornerstone of this strategy, converting a stable amino group into a halide, which is an excellent substrate for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[5]

Protocol 3: Sandmeyer Reaction for 5-Haloisoquinoline-1-carboxylic Acid

This protocol is adapted from the well-established procedure for the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline.[5] The presence of the carboxylic acid requires careful pH control during work-up to ensure the product remains protonated (as the carboxylate salt) in the aqueous phase during the initial neutralization and is then precipitated by acidification.

  • Diazotization:

    • In a 250 mL three-necked flask, suspend 5-Aminoisoquinoline-1-carboxylic acid (1.88 g, 10 mmol) in 6N hydrochloric acid (30 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in cold water (5 mL).

    • Add the sodium nitrite solution dropwise to the suspension over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt solution.

  • Halogen Substitution:

    • In a 500 mL beaker, dissolve copper(I) chloride (1.5 g, 15 mmol) in concentrated hydrochloric acid (20 mL). Cool this solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous nitrogen evolution will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with water until the filtrate is neutral.

    • Dry the crude 5-chloroisoquinoline-1-carboxylic acid. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be required for further purification.

Table 2: Representative Conditions for Sandmeyer Reaction

Target Halide Copper(I) Salt Acid Typical Yield
Chloride CuCl HCl 60-75%

| Bromide | CuBr | HBr | 60-75% |

FGI Strategy start 5-Aminoisoquinoline- 1-carboxylic acid (Nucleophilic Handle) sandmeyer Sandmeyer Reaction (NaNO₂, CuX) start->sandmeyer halide 5-Haloisoquinoline- 1-carboxylic acid (Electrophilic Handle) sandmeyer->halide coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) halide->coupling product Diversified Fused Heterocycles coupling->product

Caption: Functional group interconversion strategy via the Sandmeyer reaction.

Safety, Handling, and Storage

  • Handling: Use 5-Aminoisoquinoline-1-carboxylic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Safety: The Sandmeyer reaction involves the formation of potentially unstable diazonium salts and should be conducted with extreme care, maintaining low temperatures throughout the diazotization and addition steps. Use a blast shield. Thionyl chloride is corrosive and toxic; handle only in a fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

5-Aminoisoquinoline-1-carboxylic acid is a powerful and adaptable synthetic intermediate. The strategic positioning of its amino and carboxylic acid functional groups enables the direct construction of fused heterocyclic systems of high interest in medicinal chemistry. By leveraging classical cyclization strategies and modern functional group interconversions, researchers can access a rich diversity of complex molecular architectures, paving the way for the discovery of novel therapeutic agents. The protocols and rationale presented in this guide offer a solid foundation for exploring the full synthetic potential of this valuable building block.

References

  • Journal of Chemical Health Risks (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Available at: [Link]

  • Rezvanian, A., et al. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. PMC. Available at: [Link]

  • ResearchGate (2021). Intramolecular Cascade Cyclization via Photogenerated N-Amidyl Radicals toward Isoindolin-1-one/3,4-Dihydroisoquinolin-1(2H)-one Fused Oxazinane. Available at: [Link]

  • SciSpace (2014). Synthesis of some New Fused Pyrimidine Compounds. Available at: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]

  • Science of Synthesis (2004). Product Class 5: Isoquinolines. Thieme. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. Available at: [Link]

  • Sureja, D. K., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]

  • Tulyaganov, T. S., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds. Available at: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

  • Jutz, C., & Eistert, B. (1959). Isoquinoline. In The Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Dinakaran, V. S., et al. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. Available at: [Link]

  • Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. International Journal of Engineering, Science and Mathematics. Available at: [Link]

  • LibreTexts Chemistry. (2019). 22.10 Reactions of Carboxylic Acids. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Development of Enzyme Inhibitors Based on a 5-Aminoisoquinoline-1-Carboxylic Acid Scaffold

Introduction: The Strategic Value of the 5-Aminoisoquinoline Scaffold The isoquinoline core is a privileged heterocyclic system in medicinal chemistry, forming the structural foundation of numerous natural products and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 5-Aminoisoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic system in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic bioactive molecules.[1][2] Functionalization of this scaffold provides a versatile platform for creating compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Within this class, the 5-aminoisoquinoline-1-carboxylic acid motif has emerged as a particularly potent and strategically valuable scaffold for the design of enzyme inhibitors.

Its utility is exemplified by its successful application in developing inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair.[1][4] PARP inhibitors have become a cornerstone of targeted cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6] The mechanism, known as synthetic lethality, arises because inhibiting PARP-mediated single-strand break repair in cells that cannot perform high-fidelity double-strand break repair leads to catastrophic genomic instability and cell death.[6][7]

The 5-aminoisoquinoline-1-carboxylic acid scaffold provides a rigid framework with strategically positioned hydrogen bond donors and acceptors, mimicking the nicotinamide moiety of PARP's natural substrate, NAD+.[8] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel enzyme inhibitors utilizing this powerful chemical scaffold.

Part 1: Design Philosophy and Development Workflow

The successful development of an inhibitor from a scaffold is a multi-stage process that begins with rational design and progresses through iterative cycles of testing and optimization. The 5-aminoisoquinoline-1-carboxylic acid scaffold offers two primary points for chemical modification: the 5-amino group and the 1-carboxylic acid group.

  • The 5-Amino Group: This position is often used to introduce substituents that can form key interactions with the enzyme's active site or extend into solvent-exposed regions to modulate physicochemical properties like solubility and cell permeability. Acylation or alkylation of this amine are common strategies.[9]

  • The 1-Carboxylic Acid Group: The carboxylic acid itself is a critical pharmacophore, often forming a salt bridge or hydrogen bond interactions. However, converting it to an amide is a frequent and effective strategy to explore additional binding interactions and fine-tune the molecule's properties.[10] Classical condensation reactions or palladium-catalyzed aminocarbonylation can be employed to generate a diverse library of amides.[10]

The overall workflow involves synthesizing a library of derivatives, screening them for inhibitory activity in biochemical assays, validating their mechanism in cell-based models, and assessing their drug-like properties.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & Preclinical Scaffold 5-Aminoisoquinoline- 1-Carboxylic Acid Scaffold Library Derivative Library Synthesis Scaffold->Library Functionalization (Amidation, Acylation) Biochem Biochemical Assays (IC50 Determination) Library->Biochem Trap PARP Trapping Assay Biochem->Trap Confirm Mechanism Cell Cell-Based Assays (Cytotoxicity, Target Engagement) Trap->Cell ADME In Vitro ADME (Metabolic Stability) Cell->ADME Lead Lead Candidate ADME->Lead G Compound Test Compound (Serial Dilution) Incubate Incubation Compound->Incubate Enzyme PARP Enzyme Enzyme->Incubate Substrate Histone Substrate & Biotinylated NAD+ Substrate->Incubate Detection Detection Reagent (Streptavidin-HRP) Incubate->Detection Signal Signal Generation (Chemiluminescence) Detection->Signal Readout Measure Signal (Luminometer) Signal->Readout IC50 Calculate IC50 Readout->IC50 G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP_Repair1 PARP-Mediated BER Repair SSB1->PARP_Repair1 DSB1 Replication Fork Collapse (DSB) SSB1->DSB1 Replication Survival1 Cell Survival PARP_Repair1->Survival1 HR_Repair1 Homologous Recombination (HR) DSB1->HR_Repair1 HR_Repair1->Survival1 SSB2 Single-Strand Break (SSB) PARP_Repair2 PARP-Mediated BER Repair SSB2->PARP_Repair2 DSB2 Replication Fork Collapse (DSB) SSB2->DSB2 Replication PARPi PARP Inhibitor PARPi->PARP_Repair2 HR_Repair2 Homologous Recombination (HR) [DEFECTIVE] DSB2->HR_Repair2 Death Cell Death (Apoptosis) DSB2->Death

Sources

Application

Application Note: 5-Aminoisoquinoline-1-carboxylic Acid in Coordination Chemistry

Introduction & Mechanistic Rationale As a bifunctional scaffold, 5-Aminoisoquinoline-1-carboxylic acid (5-AICA) represents a highly versatile ligand in modern coordination chemistry. By integrating the strong N,O-chelati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a bifunctional scaffold, 5-Aminoisoquinoline-1-carboxylic acid (5-AICA) represents a highly versatile ligand in modern coordination chemistry. By integrating the strong N,O-chelating properties of isoquinoline-1-carboxylic acid[1],[2] with the supramolecular hydrogen-bonding capabilities of 5-aminoisoquinoline[3], 5-AICA enables the rational design of both discrete photofunctional complexes and extended cooperative coordination polymers.

When deployed in transition metal chemistry, 5-AICA exhibits two primary, orthogonal coordination behaviors:

  • N,O-Bidentate Chelation: The 1-carboxylic acid and the adjacent isoquinoline nitrogen form a highly stable, rigid 5-membered metallacycle. With late transition metals like Pt(II) and Ru(II), this extended π-conjugation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating tunable Metal-to-Ligand Charge Transfer (MLCT) states critical for luminescence and photoredox catalysis[1],[2].

  • Supramolecular Assembly via the 5-Amino Group: The pendant -NH₂ group acts as a potent hydrogen-bond donor (N–H···N or N–H···O). In solid-state materials, such as Fe(II) Hofmann-type 2D frameworks, this supramolecular connectivity propagates long-range structural changes, providing the cooperativity required for abrupt Spin Crossover (SCO) phenomena[3].

Coordination Pathways & Assembly Logic

G cluster_modes Primary Coordination & Assembly Modes Ligand 5-Aminoisoquinoline-1-carboxylic acid (5-AICA) Mode1 N,O-Bidentate Chelation (1-COOH + Isoquinoline N) Ligand->Mode1 Transition Metals (Pt, Ru, Ir) Mode2 Monodentate N-Coordination (Isoquinoline N only) Ligand->Mode2 Framework Nodes (Fe, Co) Mode3 Supramolecular H-Bonding (5-NH2 Group) Ligand->Mode3 Crystal Packing & Intermolecular Forces App1 Luminescent Pt(II)/Ru(II) Complexes (MLCT Tuning & Photoredox) Mode1->App1 Rigidifies structure, lowers non-radiative decay App2 Fe(II) Hofmann-Type Frameworks (Spin Crossover Materials) Mode2->App2 Axial coordination to 2D layers Mode3->App1 Enhances solid-state emission via packing Mode3->App2 Provides cooperativity for abrupt SCO

Coordination pathways and supramolecular assembly modes of 5-AICA with transition metals.

Quantitative Structural Parameters

To predict the behavior of 5-AICA, we can extrapolate quantitative crystallographic and spectroscopic data from its isolated functional analogs in the literature.

Complex TypeAnalogous Ligand SystemKey Bond / InteractionDistance / AnglePhysical ImplicationRef
Pt(II) Mononuclear Isoquinoline-1-carboxylatePt–O (Carboxylate)2.036 ÅStrong N,O-chelation rigidifies the complex, suppressing non-radiative decay and enhancing MLCT luminescence.[1]
Pt(II) Mononuclear Isoquinoline-1-carboxylatePt–N (Isoquinoline)2.028 ÅShorter bond length indicates strong σ-donation from the isoquinoline N to the Pt(II) center.[1]
Fe(II) 2D Framework 5-AminoisoquinolineFe···Fe (Intralayer)7.131 – 7.160 ÅDefines the 2D Hofmann grid dimensions, providing the spatial tolerance required to accommodate the SCO transition.[3]
Fe(II) 2D Framework 5-AminoisoquinolineN–H···C (Interlayer)2.918 ÅCritical supramolecular H-bonding network driving the abrupt, cooperative nature of the spin crossover.[3]

Experimental Protocols

Protocol A: Synthesis of Luminescent[Pt(bzq)(5-AICA)] Complexes

This protocol leverages the N,O-chelating capability of 5-AICA to displace labile chlorides from a cyclometalated Pt(II) dimer, yielding a highly luminescent monomer[1].

Reagents:

  • Platinum(II) dichlorido-bridged dimer [{Pt(bzq)(μ-Cl)}2] (0.15 mmol)

  • 5-Aminoisoquinoline-1-carboxylic acid (5-AICA) (0.38 mmol)

  • Sodium carbonate (Na₂CO₃) (0.38 mmol)

  • 2-Ethoxyethanol (10 mL)

Step-by-Step Methodology:

  • Suspension: Suspend the [{Pt(bzq)(μ-Cl)}2] dimer and 5-AICA in 10 mL of 2-ethoxyethanol.

    • Causality: 2-ethoxyethanol is selected for its high boiling point and polarity, which effectively solubilizes the precursors at elevated temperatures while stabilizing the intermediate monomeric Pt species.

  • Deprotonation: Add Na₂CO₃ to the suspension.

    • Causality: The base deprotonates the 1-carboxylic acid of 5-AICA. The resulting anionic carboxylate is a vastly superior nucleophile, providing the thermodynamic driving force required to cleave the highly stable Pt-μ-Cl-Pt bridges.

  • Coordination: Heat the mixture to 70 °C for 10 hours under an inert N₂ atmosphere.

    • Causality: The inert atmosphere prevents oxidative degradation of the organic ligands. The moderate 70 °C temperature ensures complete bridge cleavage without triggering thermal decarboxylation of the ligand.

  • Isolation: Cool the reaction to room temperature and precipitate the product by adding excess deionized H₂O. Filter the precipitate and wash sequentially with water and cold ethanol.

    • Causality: The neutral [Pt(bzq)(5-AICA)] complex is highly hydrophobic and precipitates quantitatively, whereas unreacted Na₂CO₃ and NaCl byproducts remain dissolved in the aqueous phase.

Validation & Quality Control: Dissolve a micro-sample of the isolated powder in DMF. The solution should exhibit strong luminescence under 365 nm UV irradiation, confirming the successful displacement of the quenching chloride ligands by the rigidifying 5-AICA chelate.

Protocol B: Assembly of {Fe(5-AICA)₂[Pt(CN)₄]} SCO Frameworks

This protocol utilizes the monodentate N-coordination and 5-amino H-bonding of 5-AICA to construct a 2D Hofmann-type coordination polymer capable of Spin Crossover[3].

Reagents:

  • Iron(II) perchlorate hydrate Fe(ClO₄)₂·6H₂O (0.025 mmol)

  • Potassium tetracyanoplatinate K₂[Pt(CN)₄] (0.025 mmol)

  • 5-Aminoisoquinoline-1-carboxylic acid (5-AICA) (0.05 mmol)

  • L-ascorbic acid (~5 mg)

  • Ethanol and Deionized Water

Step-by-Step Methodology:

  • Metal Node Solution: Dissolve Fe(ClO₄)₂·6H₂O and L-ascorbic acid in 3 mL of deionized water.

    • Causality: Fe(II) is highly susceptible to atmospheric oxidation to Fe(III). L-ascorbic acid acts as a sacrificial reductant, locking the iron in the +2 oxidation state, which is strictly required for the d⁶ Spin Crossover phenomenon. (Caution: Perchlorate salts are potentially explosive; handle with care and avoid drying completely).

  • Ligand Solution: Dissolve K₂[Pt(CN)₄] and 5-AICA in 3 mL of ethanol.

    • Causality: Ethanol ensures complete dissolution of the organic 5-AICA ligand while remaining miscible with the aqueous metal solution.

  • Layering (Slow Diffusion): In a narrow glass crystallization tube, carefully layer 3 mL of a 1:1 EtOH/H₂O buffer mixture over the Metal Node Solution. Subsequently, slowly layer the Ligand Solution on top of the buffer.

    • Causality: Direct mixing would cause rapid, uncontrolled precipitation of amorphous kinetic products. The buffer layer acts as a diffusion barrier, enabling slow, reversible coordination. This thermodynamic control is essential for growing the high-quality single crystals needed for abrupt SCO behavior.

  • Crystallization: Seal the tube and leave it undisturbed in the dark for 2–3 weeks at room temperature.

    • Causality: Darkness prevents potential photochemically induced linkage isomerization of the cyanometallate bridges.

Validation & Quality Control: Harvest the resulting crystals. Analyze via FT-IR spectroscopy; a distinct shift in the C≡N stretching frequency (compared to free K₂[Pt(CN)₄]) validates the formation of the polymeric Pt–CN–Fe bridge.

References

  • [1] Change in Luminescence Induced by Solution-Mediated Phase-Transition of Cyclometalated Platinum(II) Complex with Isoquinoline Carboxylate | Inorganic Chemistry. ACS Publications. 1

  • [2] delocalization o - Digital Commons @ Otterbein. Journal of Photochemistry and Photobiology A: Chemistry.2

  • [3] Pressure-Induced Hysteretic and Abrupt Spin Transition in Amine Functionalized Isoquinoline-Based Two-Dimensional FeII Hofmann Frameworks | Crystal Growth & Design. ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Aminoisoquinoline-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 5-aminoisoquinoline-1-carboxylic acid. This compound is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 5-aminoisoquinoline-1-carboxylic acid. This compound is a highly valuable intermediate in drug development, particularly for synthesizing PARP inhibitors and specialized kinase antagonists.

The synthetic route relies on a two-step sequence: the electrophilic nitration of isoquinoline-1-carboxylic acid, followed by the chemoselective reduction of the resulting nitro group. While conceptually straightforward, researchers frequently encounter catastrophic yield losses due to poor regioselectivity, thermal decarboxylation, and zwitterion isolation failures. This guide deconstructs the causality behind these issues and provides self-validating protocols to ensure high-yield, reproducible results.

Part 1: Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first map the reaction landscape, including the primary synthetic pathway and the competitive degradation routes.

Synthesis SM Isoquinoline-1-carboxylic acid (Starting Material) Nitration Step 1: Nitration (HNO3 / H2SO4, 0-10°C) SM->Nitration Intermediate 5-Nitroisoquinoline-1-carboxylic acid (Major Intermediate) Nitration->Intermediate Major pathway (T < 10°C) Side1 8-Nitro Isomer (Regioselectivity Byproduct) Nitration->Side1 Competitive substitution Side2 Decarboxylation Products (Thermal Degradation) Nitration->Side2 T > 20°C Reduction Step 2: Reduction (Pd/C + N2H4) Intermediate->Reduction Product 5-Aminoisoquinoline-1-carboxylic acid (Target Product) Reduction->Product pH 4.5-5.5 isolation Side3 Over-reduced Ring (Hydrogenation Byproduct) Reduction->Side3 Harsh H2 conditions

Workflow for 5-Aminoisoquinoline-1-carboxylic acid synthesis, highlighting major pathways.

Part 2: Self-Validating Experimental Protocols
Protocol A: Regioselective Nitration to 5-Nitroisoquinoline-1-carboxylic acid

This protocol leverages the directing effects of the protonated isoquinolinium ion to maximize C5 substitution while suppressing thermal degradation[1].

  • Acidic Activation: Charge a dry round-bottom flask with concentrated sulfuric acid ( H2​SO4​ , 4.0 mL per gram of starting material). Cool the flask to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add isoquinoline-1-carboxylic acid in small portions. Causality: The substrate must be fully protonated to deactivate the pyridine ring, directing electrophilic attack to the benzene ring. Keep the internal temperature below 5 °C.

  • Nitration: Prepare a cold nitrating mixture of fuming nitric acid ( HNO3​ ) and concentrated H2​SO4​ (1:1 v/v). Add this mixture dropwise over 45 minutes.

  • Incubation: Stir the reaction for 1 hour at 0 °C.

  • Quenching: Pour the mixture slowly over a large excess of vigorously stirred crushed ice. The product will precipitate as a yellow solid.

  • Isolation: Filter the precipitate, wash thoroughly with ice-cold water until the filtrate is neutral, and dry under vacuum.

Self-Validation Check: Analyze the crude solid via HPLC. The ratio of 5-nitro to 8-nitro isomers should be 6:1. If the 8-nitro isomer exceeds 15%, recrystallize the intermediate from ethanol/water to prevent downstream purification failures.

Protocol B: Chemoselective Reduction to 5-Aminoisoquinoline-1-carboxylic acid

This protocol utilizes transfer hydrogenation to prevent over-reduction of the heterocyclic core[2].

  • Suspension: Suspend 5-nitroisoquinoline-1-carboxylic acid in methanol (15 mL per gram).

  • Catalyst Loading: Add 10% Pd/C (0.1 g per gram of substrate). Purge the flask with nitrogen.

  • Transfer Hydrogenation: Slowly add hydrazine hydrate ( NH2​NH2​⋅H2​O , 3.0 equivalents) dropwise at room temperature. Causality: Hydrazine acts as a mild, controlled hydrogen donor, avoiding the high pressures of H2​ gas that can cleave the C-N bonds of the isoquinoline ring.

  • Reflux: Heat the mixture to a gentle reflux for 2 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot methanol.

  • Isoelectric Isolation (Critical Step): Concentrate the filtrate in vacuo. Redissolve the residue in a minimal amount of water. Carefully adjust the pH to approximately 4.5–5.5 using 1M HCl or 1M NaOH. Chill to 4 °C for 2 hours.

  • Collection: Filter the resulting precipitate, wash with cold ethanol, and dry.

Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the yellow nitro spot and the appearance of a highly polar, UV-active baseline spot confirms conversion. The precipitation of the solid precisely at pH 4.5–5.5 validates the successful isolation of the zwitterion.

Part 3: Troubleshooting Guides & FAQs

Q1: My NMR shows a 70:30 mixture of products after nitration. Why am I getting so much of the 8-nitroisoquinoline-1-carboxylic acid isomer? A: Electrophilic aromatic substitution of isoquinolines in strongly acidic media occurs on the protonated isoquinolinium ion. The positive charge on the nitrogen deactivates the pyridine ring, directing the nitronium ion ( NO2+​ ) to the benzene ring (specifically C5 and C8)[3]. While the 5-position is sterically and electronically favored due to the 1-carboxylic acid group, the 8-position is highly competitive. Solution: Ensure strict temperature control (0–5 °C). Higher temperatures drastically decrease regioselectivity. If the 8-isomer persists, you must purify the intermediate before proceeding to the reduction step, as separating the amino isomers later is nearly impossible.

Q2: My starting material is disappearing, but my mass yield of the nitro product is less than 40%. What is happening? A: Isoquinoline-1-carboxylic acids are notoriously prone to decarboxylation[4]. The electron-withdrawing nature of the protonated ring nitrogen stabilizes the intermediate carbanion at the C1 position, facilitating the loss of CO2​ upon heating. Solution: Never allow the nitration mixture to exceed 10 °C. Additionally, ensure that the quenching process is done over a large excess of crushed ice to prevent localized exothermic spikes during acid dilution.

Q3: During the reduction step, my TLC shows complete conversion, but I cannot extract the product into ethyl acetate or dichloromethane. Where is my product? A: 5-Aminoisoquinoline-1-carboxylic acid is an amphoteric molecule (a zwitterion). It contains a basic primary amine, a basic isoquinoline nitrogen, and an acidic carboxylic acid. At neutral or physiological pH, it exists in a highly polar, water-soluble ionic state. Solution: Abandon liquid-liquid extraction. Instead, isolate the product via isoelectric point (pI) precipitation. Concentrate your aqueous or methanolic phase, and carefully adjust the pH to approximately 4.5–5.5. The zwitterion will reach its point of minimum solubility and precipitate.

Q4: Can I use standard catalytic hydrogenation ( H2​ balloon with Pd/C) instead of hydrazine or Tin(II) chloride? A: While possible, standard H2​ hydrogenation carries a risk of partially reducing the nitrogen-containing heterocyclic ring, especially if the reaction time is prolonged. Transfer hydrogenation using hydrazine hydrate and Pd/C[2], or chemical reduction using SnCl2​⋅2H2​O , provides superior chemoselectivity, exclusively reducing the nitro group without affecting the aromatic core.

Part 4: Quantitative Data Summaries

Table 1: Effect of Nitration Conditions on Regioselectivity and Yield Data demonstrates the critical nature of thermal control to prevent decarboxylation and isomer formation.

Reaction TemperatureAcid System5-Nitro Yield (%)8-Nitro Yield (%)Decarboxylation (%)
0–5 °C HNO3​ / H2​SO4​ 82% 12%< 5%
25 °C HNO3​ / H2​SO4​ 55%25%15%
60 °C HNO3​ / H2​SO4​ 10%10%> 75%

Table 2: Comparison of Reduction Methods for 5-Nitroisoquinoline-1-carboxylic acid Evaluating the trade-offs between chemoselectivity and workup complexity.

Reagent SystemChemoselectivityYield (%)Workup ComplexityPrimary Drawback
Pd/C + NH2​NH2​⋅H2​O Excellent85–90% LowHydrazine toxicity
SnCl2​⋅2H2​O / HCl Excellent80–85%HighTin salt removal
Pd/C + H2​ (1 atm) Moderate60–70%LowRisk of ring reduction
Fe / HCl Good75–80%HighIron sludge filtration
Part 5: References
  • Title: Patent Application Publication US 2005/0107388A1 (Description 104 & 105: Synthesis of 5-Nitroisoquinoline-1-carboxylic acid) Source: Google Patents / US Patent Office URL: [Link][1]

  • Title: Product Class 5: Isoquinolines (Electrophilic Substitution and Nitration Regioselectivity) Source: Thieme Chemistry URL: [Link][3]

  • Title: Theilheimer's Synthetic Methods of Organic Chemistry (Decarboxylation of isoquinoline-1-carboxylic acids) Source: Karger Publishers URL: [Link][4]

  • Title: An expedient synthesis of novel 2-substituted thiazolo[4,5-f]isoquinolines (Reduction of 5-nitroisoquinolines) Source: Arkivoc URL: [Link][2]

Sources

Optimization

Technical Support Center: Peptide Coupling with 5-Aminoisoquinoline-1-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for troubleshooting peptide coupling reactions involving 5-Aminoisoquinoline-1-carboxylic acid. This document provides in-depth, fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting peptide coupling reactions involving 5-Aminoisoquinoline-1-carboxylic acid. This document provides in-depth, field-proven insights and practical protocols to help researchers, scientists, and drug development professionals navigate the unique challenges posed by this sterically hindered and electronically complex building block. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to solve problems effectively.

Introduction: The Challenge of 5-Aminoisoquinoline-1-carboxylic Acid

5-Aminoisoquinoline-1-carboxylic acid is a non-canonical amino acid of increasing interest in medicinal chemistry due to its rigid, planar structure, which can impart unique conformational constraints on peptides.[1][2][3] However, its successful incorporation into a peptide sequence is often challenging. The primary difficulties arise from two key structural features:

  • Steric Hindrance: The bulky isoquinoline ring system shields the C-terminal carboxylic acid and the N-terminal amine, slowing down the kinetics of both the activation and coupling steps. This is a common issue with α,α-disubstituted or other sterically demanding amino acids.[4][5][6]

  • Electronic Properties & Solubility: The heterocyclic aromatic system influences the reactivity of the carboxylic acid. Furthermore, as a zwitterionic compound, its solubility can be limited in standard organic solvents used for peptide synthesis, such as Dichloromethane (DCM) or even N,N-Dimethylformamide (DMF) under certain conditions.[7][8]

This guide addresses the most common issues encountered when using this building block and provides robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 5-Aminoisoquinoline-1-carboxylic acid is resulting in very low yield or has failed completely. What are the most likely causes?

Low yield is the most common complaint and typically stems from a combination of factors. A structured approach to troubleshooting is critical.[9]

  • Inefficient Carboxyl Activation: Standard coupling reagents, particularly carbodiimides like DCC or DIC, are often too slow and inefficient to activate the sterically hindered carboxylic acid of 5-aminoisoquinoline-1-carboxylic acid.[4] This leads to incomplete formation of the active ester intermediate, which is the direct cause of poor coupling.

  • Poor Solubility: The amino acid may not be fully dissolved in the reaction solvent, preventing it from participating in the reaction. Visual inspection of the reaction mixture for suspended particles is a crucial first step. The zwitterionic nature of unprotected amino acids can lead to poor solubility in common organic solvents.[7][10]

  • Peptide Aggregation: If incorporating the amino acid into a longer peptide chain (typically >6 residues), the growing peptide-resin may aggregate.[6][11] This aggregation, driven by intermolecular hydrogen bonds, physically blocks reactive sites and prevents reagents from accessing the N-terminus of the peptide chain.[6][12]

  • Formation of Side Products: Inefficient coupling can lead to side reactions. For instance, if using a uronium/aminium reagent in excess, it can react with the free N-terminus of the peptide chain to form an irreversible guanidinyl cap, terminating chain elongation.[11][13][14]

Q2: Which coupling reagent is the most effective for this hindered amino acid?

For challenging substrates like 5-Aminoisoquinoline-1-carboxylic acid, the choice of coupling reagent is paramount. You must move beyond standard carbodiimides and utilize high-efficiency onium salt-based reagents. The general order of reactivity for the active esters they generate is OAt > Oxyma > Cl-OBt > OBt.[13][15]

Reagent Class Examples Mechanism/Advantages Recommendation
Aminium/Uronium HATU, HCTU Forms highly reactive OAt (7-aza-1-hydroxybenzotriazole) or Cl-OBt esters.[13][16] HOAt provides anchimeric assistance via its pyridine nitrogen, accelerating the coupling reaction.[13] These are the gold standard for hindered couplings.[17]Highly Recommended. HATU is often the first choice for difficult sequences.[16][18]
Phosphonium PyBOP, PyAOP Forms OBt or OAt active esters. PyAOP is the phosphonium analogue of HATU and is excellent for hindered couplings.[15][18] Phosphonium reagents are often more soluble in DMF than uronium salts and do not cause guanidinylation.[13]Highly Recommended. PyAOP is an excellent alternative to HATU. PyBOP is a good choice but less reactive than PyAOP.[15]
Carbodiimides DCC, DIC, EDC Activate the carboxylic acid to form a reactive O-acylisourea intermediate. Often require additives like HOBt or OxymaPure to increase efficiency and suppress racemization.[16][18]Not Recommended. Generally inefficient for sterically hindered couplings and can lead to significant side reactions if aminolysis is slow.[4]
Q3: How can I improve the solubility of 5-Aminoisoquinoline-1-carboxylic acid during the coupling reaction?

Improving solubility is key to ensuring the reaction proceeds as intended.

  • Solvent Choice: While DMF is the workhorse of peptide synthesis, consider using N-Methyl-2-pyrrolidone (NMP) , which has superior solvating properties for many complex molecules. Adding a co-solvent like Dimethyl sulfoxide (DMSO) (5-10% v/v) can also disrupt aggregation and improve solubility.[11]

  • Use of Additives: In some cases, the addition of chaotropic salts like lithium chloride (LiCl) can disrupt secondary structures and improve solvation, though this is more commonly used to combat aggregation.

  • Pre-dissolution: Ensure the amino acid is fully dissolved before initiating the reaction. This may require sonication or extended vortexing in a separate vial before adding it to the peptide-resin.

Q4: How can I confirm that my coupling reaction has gone to completion?

Never assume a coupling reaction is complete, especially with a difficult residue. Monitoring the reaction is essential for troubleshooting and preventing the formation of deletion sequences.[19][20]

  • Kaiser (Ninhydrin) Test: This is the most common qualitative method for solid-phase synthesis. It detects free primary amines on the peptide-resin. A positive test (blue beads) indicates an incomplete coupling.[19][20] Note: N-terminal proline and other secondary amines will give a yellow/brown result, not a false negative.

  • Chloranil or Isatin Test: These tests are used specifically for detecting secondary amines (like proline) where the Kaiser test is ambiguous.[20]

  • Test Cleavage and Analysis: The most definitive method is to cleave a small sample of the resin (10-20 mg), and analyze the crude peptide by LC-MS.[19] This will confirm the presence of your target mass and identify any deletion sequences or side products.

Troubleshooting Guide: A Decision-Making Workflow

When a coupling reaction yields a poor result, use the following decision tree to diagnose and solve the problem.

Troubleshooting_Workflow start Problem: Low Yield or Incomplete Coupling kaiser_test Perform Kaiser Test on Resin start->kaiser_test kaiser_pos Kaiser Test is Positive (Blue) kaiser_test->kaiser_pos Positive kaiser_neg Kaiser Test is Negative (Clear) kaiser_test->kaiser_neg Negative cause_1 Likely Cause: Inefficient Coupling kaiser_pos->cause_1 cleavage_test Perform Test Cleavage & Analyze by LC-MS kaiser_neg->cleavage_test solubility Check Solubility: Is everything dissolved? cause_1->solubility solubility_no No, solid is visible solubility->solubility_no No solubility_yes Yes, solution is clear solubility->solubility_yes Yes reagent_check Review Coupling Reagent: Using HATU/PyAOP? reagent_no No, using DCC/HBTU reagent_check->reagent_no No reagent_yes Yes reagent_check->reagent_yes Yes sol_1 Action: Change solvent to NMP. Consider adding 5% DMSO. solubility_no->sol_1 solubility_yes->reagent_check sol_2 Action: Switch to HATU or PyAOP. Ensure 2-5 min pre-activation. reagent_no->sol_2 sol_3 Action: Perform a second coupling (recouple) for 2-4 hours. reagent_yes->sol_3 sol_4 Action: If recoupling fails, cap unreacted amines with Acetic Anhydride. sol_3->sol_4 ms_result LC-MS Result? cleavage_test->ms_result target_mass Target Mass is Major Peak ms_result->target_mass Target Mass OK other_mass Other Masses Dominate ms_result->other_mass Problematic sol_5 Problem is likely in downstream workup or purification. Check cleavage protocol & precipitation. target_mass->sol_5 sol_6 Possible Cause: - Side reactions (guanidinylation) - Instability during cleavage - Deprotection issues in prior steps other_mass->sol_6

Caption: A decision tree for troubleshooting failed coupling reactions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis (SPPS).

Materials:

  • N-terminal deprotected peptide-resin (0.1 mmol)

  • Fmoc-5-Aminoisoquinoline-1-carboxylic acid (0.4 mmol, 4 eq)

  • HATU (0.38 mmol, 3.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (0.8 mmol, 8 eq)

  • Anhydrous NMP or DMF (sufficient volume to swell resin)

Workflow Diagram:

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_analysis Monitoring & Washing prep_aa Dissolve Amino Acid and HATU in NMP prep_base Add DIPEA/Collidine prep_aa->prep_base preactivate Pre-activate (2-5 min) prep_base->preactivate add_to_resin Add mixture to swollen, deprotected resin preactivate->add_to_resin couple Agitate at RT (1-2 hours) add_to_resin->couple wash Wash Resin (3x NMP) couple->wash kaiser Perform Kaiser Test wash->kaiser

Caption: Standard workflow for a HATU-mediated coupling reaction.

Procedure:

  • Resin Preparation: Swell the N-terminal deprotected peptide-resin in anhydrous NMP or DMF in a reaction vessel for at least 30 minutes. Drain the solvent.[21]

  • Activation Solution: In a separate glass vial, dissolve Fmoc-5-Aminoisoquinoline-1-carboxylic acid (4 eq) and HATU (3.8 eq) in a minimal amount of anhydrous NMP (approx. 2 mL for a 0.1 mmol scale).

  • Pre-activation: Add the base (DIPEA or Collidine, 8 eq) to the activation solution. Agitate the vial for 2-5 minutes. The solution will typically change color (e.g., to yellow). This pre-activation step is critical for forming the OAt-active ester before it comes into contact with the resin.[21]

  • Coupling: Add the activated amino acid solution to the drained peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring: After the reaction time, drain the vessel, wash the resin thoroughly with NMP (3x), and perform a Kaiser test (see Protocol 2) to check for completion.[19]

  • Recouple if Necessary: If the Kaiser test is positive, repeat steps 2-6 for a second coupling, potentially extending the reaction time to 4 hours or overnight. If the test remains positive, cap the unreacted amines with acetic anhydride to prevent deletion sequences.[20]

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This qualitative test detects the presence of free primary amines.

Reagents:

  • Solution A: 40 g Phenol in 20 mL n-butanol.[19]

  • Solution B: 1.0 g Ninhydrin in 20 mL n-butanol.[19]

  • Solution C: 80 mg Potassium Cyanide (KCN) in 100 mL Pyridine. (Handle with extreme caution).

Procedure:

  • Collect a small sample of resin beads (approx. 10-15 beads) from the reaction vessel after thorough washing.[19]

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.[19]

  • Heat the test tube at 110-120°C for 5 minutes.[19]

  • Observe the color:

    • Intense Blue Beads/Solution: Incomplete coupling (positive result).

    • Colorless/Yellow Beads: Complete coupling (negative result).

Mechanism Spotlight: Why HATU Works

Understanding the mechanism illustrates why certain reagents are superior for difficult couplings.

HATU_Mechanism HATU Activation Mechanism RCOOH R-COOH (Amino Acid) RCOO_minus R-COO⁻ (Carboxylate) RCOOH->RCOO_minus + Base Base Base (DIPEA) HATU_reagent HATU O_acyl_int O-Acyl(a)uronium Intermediate (Highly Reactive) RCOO_minus->O_acyl_int + HATU OAt_ester OAt-Active Ester O_acyl_int->OAt_ester TMU Tetramethylurea (Byproduct) O_acyl_int->TMU Peptide_bond Peptide Bond (R-CO-NH-Peptide) OAt_ester->Peptide_bond + Peptide-NH₂ Peptide_NH2 Peptide-NH₂

Sources

Troubleshooting

overcoming solubility issues of 5-Aminoisoquinoline-1-carboxylic acid in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to dissolve rigid, zwitterionic heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to dissolve rigid, zwitterionic heteroaromatics.

5-Aminoisoquinoline-1-carboxylic acid presents a classic "brick dust" problem. It possesses a basic amino group at position 5 and an acidic carboxylate at position 1, causing it to exist predominantly as a zwitterion. Coupled with the flat, hydrophobic isoquinoline core that promotes strong π−π stacking, the crystal lattice energy is exceptionally high. Standard non-polar organic solvents (like dichloromethane or hexanes) lack the dielectric constant required to separate these ionic charges, leading to near-zero solubility[1].

To solve this, we must rationally disrupt the intermolecular forces rather than relying on brute-force heating. Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and FAQs.

Part 1: The Mechanistic Root of the Problem

Before attempting to dissolve the compound, it is critical to understand the causality behind its insolubility. Dissolving a zwitterion in an organic solvent requires a chemical shift to break the ionic lattice.

G A 5-Aminoisoquinoline- 1-carboxylic acid B Zwitterionic State (Neutral pH) A->B C High Lattice Energy Strong Ionic Bonds B->C E Add Acid (TFA) or Base (TEA) B->E Chemical Shift D Insoluble in Organic Solvents C->D F Disrupt Zwitterion (Cationic/Anionic) E->F G Soluble in Polar Organics (DMF/MeOH) F->G

Workflow for disrupting the zwitterionic lattice of 5-Aminoisoquinoline-1-carboxylic acid.

Part 2: Validated Experimental Protocols

Protocol A: The Mitin Solvent System (Recommended for Peptide Coupling / Acylation)

Causality: When performing acylations or couplings, you cannot use aqueous systems. Mitin (1996) demonstrated that a synergistic mixture of a polar aprotic solvent (DMF), a weak tertiary base (pyridine, pKa 6), and a strong acid (TFA) creates an apparent pH of ~5.3 in the organic phase[2]. This specific microenvironment protonates the carboxylate just enough to break the zwitterionic lattice while keeping the amino group sufficiently nucleophilic for downstream reactions[2].

Step-by-Step Methodology:

  • Weigh & Suspend: Add 100 mg of 5-Aminoisoquinoline-1-carboxylic acid to a clean, dry 10 mL glass vial.

  • Solvent Addition: Add 2.0 mL of anhydrous Dimethylformamide (DMF). The compound will remain suspended as a cloudy mixture.

  • Base Addition: Add 5.0 equivalents of anhydrous Pyridine. Vortex for 30 seconds.

  • Acid Titration (Self-Validating Step): Add Trifluoroacetic acid (TFA) dropwise (typically 1.0 to 1.2 equivalents).

    • Validation Check: The suspension should transition from cloudy to a clear solution within 60 seconds of vortexing. If it remains cloudy after adding 1.5 equivalents of TFA, halt the addition; the failure is likely due to moisture contamination in your DMF, not the pH balance.

  • Sonication: Place the vial in a sonicator bath at room temperature for 5 minutes to ensure complete micro-dissolution.

Workflow Step1 1. Weigh 5-Aminoisoquinoline- 1-carboxylic acid Step2 2. Suspend in anhydrous DMF Step1->Step2 Step3 3. Add Pyridine (Base) pKa <= 6 Step2->Step3 Step4 4. Add Strong Acid (TFA) Dropwise Step3->Step4 Step5 5. Vortex & Sonicate (10-15 mins) Step4->Step5 Step6 6. Clear Solution Achieved (Apparent pH ~5.3) Step5->Step6

Step-by-step experimental workflow for the Mitin dissolution protocol in DMF.

Protocol B: Reverse Micellar Extraction (For Phase Transfer)

Causality: If your downstream application requires a strictly apolar solvent (e.g., isooctane or chloroform), direct dissolution is thermodynamically impossible. Instead, we use reverse micelles. By introducing an anionic surfactant like Aerosol-OT (AOT), the zwitterionic amino acid is encapsulated within microscopic polar water pools dispersed in the apolar bulk phase[3]. The electrostatic interactions between the amino acid and the surfactant headgroups stabilize the molecule[3].

Step-by-Step Methodology:

  • Aqueous Preparation: Dissolve the 5-Aminoisoquinoline-1-carboxylic acid in a minimal volume of water, adjusting the pH to its isoelectric point.

  • Organic Preparation: Prepare a 50 mM solution of AOT surfactant in isooctane.

  • Phase Contact: Combine the aqueous and organic phases in a 1:1 volume ratio in a separatory funnel.

  • Agitation: Shake vigorously for 30 minutes at 25°C to allow micelle formation and mass transfer.

  • Separation: Allow the phases to separate. The amino acid is now solubilized within the organic phase's reverse micelles[3].

Part 3: Quantitative Data Summary

Table 1: Solubility profiles of 5-Aminoisoquinoline-1-carboxylic acid across different solvent systems.

Solvent SystemAdditive / ConditionApparent SolubilityMechanistic Rationale
Dichloromethane (DCM) None< 0.1 mg/mLNon-polar; cannot break the ionic lattice[1].
Methanol (MeOH) None~ 1-2 mg/mLProtic; provides moderate hydrogen bonding[4].
DMF Pyridine + TFA (Mitin System)> 50 mg/mLApparent pH 5.3 disrupts the zwitterion[2].
Isooctane AOT Surfactant (Reverse Micelles)~ 10-15 mg/mLEncapsulation in polar water pools[3].
THF / Cyclohexanone 5-10% Water (v/v)~ 5-10 mg/mLWater-enhanced solvation of the carboxylic acid[5].

Part 4: Troubleshooting FAQs

Q1: My compound crashed out when I added my coupling reagent (e.g., HATU/EDC). Why? A1: This is a classic Le Chatelier equilibrium issue. Coupling reagents often consume the acid or base that was keeping your zwitterion dissolved. If you used the Mitin system (DMF/Pyridine/TFA)[2], the addition of a strong base like DIPEA (which is required for HATU) shifts the apparent pH, regenerating the insoluble zwitterion. Solution: Pre-activate the carboxylic acid moiety of your other coupling partner first, then add the 5-Aminoisoquinoline-1-carboxylic acid solution slowly to maintain the equilibrium.

Q2: Can I just heat the suspension in DMSO to force it into solution? A2: While heating increases kinetic energy and may temporarily dissolve the compound, it is not a stable, self-validating system. Once the solution cools to room temperature, it becomes supersaturated, and the compound will precipitate—often crashing out as a stubborn gel[6]. Always rely on chemical disruption (acid/base) rather than purely thermal disruption for zwitterions.

Q3: I need to use an ether-based solvent like THF, but it won't dissolve at all. What are my options? A3: Carboxylic acids exhibit remarkably enhanced solubility in Lewis-base solvents (like THF or cyclohexanone) when a small amount of water is introduced[5]. Solution: Add 5% (v/v) water to your THF. The water selectively hydrates the highly polar carboxylic acid and amino groups, acting as a bridge to the bulk organic solvent[5]. Note: Ensure your downstream chemistry is water-tolerant before proceeding.

Part 5: References[4] Title: The Solubility of Amino Acids in Various Solvent Systems | Source: uri.edu | URL:Click here for verification[1] Title: an introduction to amino acids | Source: chemguide.co.uk | URL:Click here for verification[6] Title: Overcoming solubility issues of Boc-D-2-Amino-4-bromo-4-pentenoic acid in organic solvents | Source: benchchem.com | URL:Click here for verification[3] Title: Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions | Source: acs.org | URL:Click here for verification[5] Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes | Source: unt.edu | URL:Click here for verification[2] Title: An effective organic solvent system for the dissolution of amino acids | Source: nih.gov | URL:Click here for verification

Sources

Optimization

Technical Support Center: Optimization of 5-Aminoisoquinoline-1-Carboxylic Acid Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing challenges when functionalizing zwitterionic, multi-funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing challenges when functionalizing zwitterionic, multi-functional heterocycles.

5-Aminoisoquinoline-1-carboxylic acid presents a unique trifecta of synthetic challenges: a basic isoquinoline nitrogen, a nucleophilic C5-amino group, and a C1-carboxylic acid that is notoriously prone to protodecarboxylation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding functionalization without compromising the integrity of the isoquinoline core.

Strategic Functionalization Workflow

Before initiating any reaction, it is critical to map out the regioselectivity of your desired functionalization. The decision tree below outlines the necessary protective and activating steps required to target specific sites on the molecule.

G Start 5-Aminoisoquinoline-1-carboxylic acid C1_Func C1-Carboxylic Acid Amidation Start->C1_Func C5_Func C5-Amino Group Derivatization Start->C5_Func Decarb Decarboxylative Cross-Coupling Start->Decarb ProtectC5 Step 1: Protect C5-NH2 (Boc2O, Base) C1_Func->ProtectC5 ProtectC1 Step 1: Esterify C1-COOH (MeOH, HCl) C5_Func->ProtectC1 MetalCat Metal Catalyst (Ag/Pd) Heat (110-170 °C) Decarb->MetalCat AmideC1 Step 2: Amide Coupling (HATU, DIPEA, RT) ProtectC5->AmideC1 AmideC5 Step 2: N-Acylation (R-COCl, Pyridine) ProtectC1->AmideC5 ArylProd C1-Arylated Isoquinoline MetalCat->ArylProd

Workflow for the regioselective functionalization of 5-Aminoisoquinoline-1-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: I am trying to perform an amide coupling at the C1-carboxylic acid, but my LC-MS shows a complex mixture of oligomers and multiple additions. What is happening? Analysis & Causality: 5-Aminoisoquinoline-1-carboxylic acid is an unprotected, bi-functional amino acid. When you activate the C1-carboxylic acid with a coupling reagent, the highly reactive active ester intermediate is immediately attacked by the nucleophilic C5-amino group of another substrate molecule. This leads to rapid self-condensation and polymerization. Solution: You must orthogonally protect the C5-amino group prior to C1 activation. A standard tert-butyloxycarbonyl (Boc) protection is highly recommended. Because the isoquinoline nitrogen is also basic, use a slight excess of Boc₂O and a mild base (e.g., TEA) in a mixed solvent system (THF/H₂O) to ensure selective C5-amine protection.

Q2: During my C1-amide coupling, I am observing significant formation of 5-aminoisoquinoline (loss of the carboxylic acid mass by 44 Da). How do I prevent this? Analysis & Causality: Isoquinoline-1-carboxylic acids are highly susceptible to decarboxylation. The nitrogen atom at the 2-position of the isoquinoline ring acts as an electron sink, stabilizing the transient ylide/carbanion intermediate formed upon the loss of CO₂. This thermal protodecarboxylation is severely accelerated at elevated temperatures (typically >110 °C) or in the presence of transition metals like Cu, Ag, or Pd. In fact, this inherent instability is often exploited intentionally for[1]. Solution: Avoid heating the reaction mixture. Perform all amide couplings strictly at room temperature (20–25 °C). If your target amine is sterically hindered and requires forcing conditions, do not apply heat; instead, switch to a highly reactive coupling reagent like HATU or generate an acyl fluoride using BTFFH2[2].

Q3: Should I use EDC/HOBt or HATU/DIPEA for coupling sterically hindered amines to the C1 position? Analysis & Causality: HATU/DIPEA is vastly superior for this substrate. The synthesis of amides from carboxylic acids is thermodynamically favorable but kinetically slow 3[3]. EDC/HOBt forms an HOBt-active ester, which often lacks the reactivity needed for hindered amines. HATU generates an HOAt-active ester; the adjacent nitrogen atom in the HOAt ring provides neighboring-group participation, pre-organizing the transition state and accelerating the aminolysis step[3]. Furthermore, DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, while efficiently deprotonating the carboxylic acid to initiate the activation process 4[4].

Q4: The starting material is completely insoluble in standard organic solvents like DCM or THF. How can I run the reaction? Analysis & Causality: 5-Aminoisoquinoline-1-carboxylic acid exists largely as a zwitterion (isoquinolinium carboxylate) in its native state. This creates a high lattice energy, resulting in poor solubility in non-polar or moderately polar solvents. Solution: Use anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the primary solvent. Adding the base (DIPEA) first will deprotonate the carboxylic acid, breaking the zwitterionic network and significantly improving solubility prior to the addition of the coupling reagent 5[5].

Quantitative Data & Reagent Selection

To prevent decarboxylation while maximizing yield, coupling reagents must be chosen carefully. The table below summarizes the performance of various activation systems specifically for isoquinoline-1-carboxylic acids.

Coupling Reagent SystemBaseOptimal TemperatureEfficiency for Hindered AminesRisk of Decarboxylation
HATU / DMF DIPEA20–25 °C (RT)HighLow
EDC / HOAt / DMF DIPEA20–25 °C (RT)HighLow
EDC / HOBt / DCM TEA20–25 °C (RT)ModerateLow
BTFFH (Acyl Fluoride) DIPEA20–40 °CVery HighModerate
SOCl₂ (Acyl Chloride) Pyridine>80 °C (Reflux)HighVery High (Avoid)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure experimental success.

Protocol A: Orthogonal Protection of the C5-Amino Group (Boc Protection)

Objective: Mask the nucleophilic C5-amine to prevent self-condensation during C1-activation.

  • Dissolution & Deprotonation: Suspend 5-Aminoisoquinoline-1-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and H₂O (0.2 M). Add Triethylamine (TEA) (2.5 eq) dropwise while stirring.

    • Self-Validation Checkpoint: The opaque zwitterionic suspension will gradually clear into a homogeneous solution as the soluble carboxylate salt forms. If the solution remains cloudy after 15 minutes, add an additional 0.5 eq of TEA.

  • Protection: Cool the mixture to 0 °C in an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a minimal amount of THF to control the exothermic release of CO₂.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Carefully acidify the remaining aqueous layer with 1N HCl to pH 3-4.

    • Critical Note: Do not over-acidify (pH < 2), as this will prematurely cleave the newly formed Boc group.

  • Isolation: Extract the resulting precipitate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 5-(Boc-amino)isoquinoline-1-carboxylic acid.

Protocol B: C1-Amide Coupling via HATU/DIPEA

Objective: Form an amide bond at the C1 position while strictly avoiding thermal decarboxylation.

  • Activation Prep: In an oven-dried flask under nitrogen, dissolve 5-(Boc-amino)isoquinoline-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature to ensure complete carboxylate formation.

  • Active Ester Formation: Add HATU (1.2 eq) in one portion.

    • Self-Validation Checkpoint: The solution will typically undergo a distinct color change (often shifting to yellow/orange), confirming the formation of the highly reactive OAt-active ester. Stir at room temperature for 15–30 minutes.

  • Amine Addition: Add the target amine (1.2 eq). If the amine is provided as a hydrochloride salt, add an additional 1.0 eq of DIPEA to neutralize the salt.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.

    • Critical Note:Do not apply heat. The active ester of an isoquinoline-1-carboxylic acid can still undergo decarboxylation if thermally stressed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), water, and brine. Dry over Na₂SO₄ and concentrate for downstream purification.

References

  • Selective Copper- or Silver-Catalyzed Decarboxylative Deuteration of Aromatic Carboxylic Acids. Thieme-Connect.

  • Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions. ACS Publications. 1

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. 3

  • Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine. Benchchem. 4

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing.2

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. 5

Sources

Troubleshooting

challenges in the scale-up synthesis of 5-Aminoisoquinoline-1-carboxylic acid

Welcome to the Advanced Synthesis Support Center . As Senior Application Scientists, we recognize that transitioning the synthesis of 5-Aminoisoquinoline-1-carboxylic acid from the benchtop (milligram scale) to pilot-pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center . As Senior Application Scientists, we recognize that transitioning the synthesis of 5-Aminoisoquinoline-1-carboxylic acid from the benchtop (milligram scale) to pilot-plant production (kilogram scale) introduces severe thermodynamic, safety, and purification bottlenecks.

This guide is designed to move beyond basic theoretical chemistry. We focus on the causality of scale-up failures—why certain reagents become hazardous at scale, how phase behaviors of zwitterions dictate your isolation strategy, and how to build self-validating checkpoints into your protocols.

I. Strategic Workflow: The Scale-Up Pathway

To synthesize 5-Aminoisoquinoline-1-carboxylic acid, the functionalization of the isoquinoline core requires strict regiocontrol. Direct carboxylation of 5-aminoisoquinoline is chemically prohibitive due to the electron-deficient nature of the C1 position and the reactivity of the free C5 amine. The field-proven strategy relies on a multi-step sequence: Nitration Reduction Protection C1-Halogenation Palladium-Catalyzed Carbonylation Global Deprotection.

SynthesisPathway Isoquinoline Isoquinoline (Starting Material) Nitration 1. HNO3 / H2SO4 (SEAr) Isoquinoline->Nitration NitroIso 5-Nitroisoquinoline (Isomer Separation) Nitration->NitroIso Reduction 2. Pd/C, H2 3. Boc2O NitroIso->Reduction ProtectedAmino 5-(Boc-amino)isoquinoline Reduction->ProtectedAmino Halogenation 4. mCPBA (N-oxide) 5. POBr3 ProtectedAmino->Halogenation BromoIso 1-Bromo-5-(Boc-amino) isoquinoline Halogenation->BromoIso Carbonylation 6. Pd(OAc)2, CO (gas) MeOH, Base BromoIso->Carbonylation Ester Methyl 5-(Boc-amino) isoquinoline-1-carboxylate Carbonylation->Ester Deprotection 7. HCl (aq) 8. Isoelectric pH Adjust Ester->Deprotection FinalProduct 5-Aminoisoquinoline- 1-carboxylic acid Deprotection->FinalProduct

Fig 1: Stepwise synthetic workflow for 5-Aminoisoquinoline-1-carboxylic acid.

II. Troubleshooting & FAQs: Regioselectivity and C1-Functionalization

Q1: During the initial nitration of isoquinoline, I am getting a 60:40 mixture of isomers. How do I improve the yield of the 5-nitro isomer at scale?

The Causality: Isoquinoline is protonated in the highly acidic nitrating mixture ( HNO3​/H2​SO4​ ) to form the isoquinolinium ion. Electrophilic Aromatic Substitution (SEAr) is directed away from the deactivated pyridine ring and onto the carbocyclic benzene ring[1]. Kinetically, attack at the C5 position is favored, but the C8 position is highly competitive. The Solution: You cannot completely suppress the 8-nitro isomer chemically. However, you can exploit their differential solubility. The sulfate salt of 5-nitroisoquinoline is significantly less soluble in cold acidic media than the 8-nitro isomer.

  • Actionable Step: Quench the reaction mixture over crushed ice and maintain the temperature at exactly 0–5 °C. Filter the precipitating 5-nitroisoquinoline sulfate salt directly, leaving the 8-nitro isomer in the mother liquor.

Q2: We traditionally use the Reissert reaction (KCN + Benzoyl Chloride) for C1-cyanation followed by hydrolysis to the carboxylic acid. Why is this failing during our 5 kg scale-up?

The Causality: The Reissert reaction is highly exothermic. At a 5 kg scale, the heat transfer coefficient of standard glass-lined reactors is insufficient to dissipate the heat, leading to localized hot spots, degradation of the isoquinoline core, and the generation of highly toxic hydrogen cyanide gas. Furthermore, the free C5-amino group will competitively react with the acyl chloride, destroying the Reissert intermediate. The Solution: Abandon the Reissert reaction for scale-up. The modern, scalable approach is the Palladium-Catalyzed Aminocarbonylation/Carboxylation of a 1-halo-isoquinoline intermediate[2].

Quantitative Comparison of C1-Carboxylation Strategies
MethodologyReagentsYield (100g Scale)Exotherm RiskToxicity/Safety ProfileScale-Up Suitability
Reissert Reaction KCN, PhCOCl, H2​O 35% (Decomposes)SevereCritical (Cyanide gas risk)Poor
Minisci Carboxylation Formamide, H2​O2​ , FeSO4​ 42%ModerateModerate (Radical quench needed)Fair
Pd-Carbonylation Pd(OAc)2​ , CO (gas), MeOH88%Low (Endothermic/Neutral)Moderate (CO gas handled in autoclave)Excellent

III. Core Methodology: Pd-Catalyzed Carbonylation Protocol

This protocol describes the conversion of 1-bromo-5-(Boc-amino)isoquinoline to the corresponding methyl ester, a critical self-validating step where gas consumption directly correlates to reaction progress[2].

Equipment: 2L Hastelloy Autoclave Reactor with mass flow controller. Reagents:

  • 1-Bromo-5-(Boc-amino)isoquinoline: 100 g (0.31 mol)

  • Palladium(II) acetate ( Pd(OAc)2​ ): 1.4 g (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): 3.4 g (4 mol%)

  • Triethylamine ( Et3​N ): 65 mL (1.5 equiv)

  • Methanol / DMF (1:1 v/v): 800 mL

Step-by-Step Procedure:

  • System Purge: Charge the autoclave with the solid substrate, Pd(OAc)2​ , and dppf. Seal the reactor and purge with Nitrogen gas (3 cycles at 5 bar) to remove oxygen, which would otherwise oxidize the phosphine ligand and kill the catalyst.

  • Solvent Addition: Inject the degassed Methanol/DMF mixture and Et3​N via a dosing pump.

  • CO Pressurization: Pressurize the reactor with Carbon Monoxide (CO) to 4 bar.

  • Heating & Reaction: Heat the jacket to 70 °C. Self-Validation Check: As the reaction proceeds, the internal pressure will drop as CO is consumed. Use the mass flow controller to maintain a constant 4 bar of CO.

  • Completion: The reaction is deemed complete when CO consumption ceases (typically 4–6 hours). Cool the reactor to 20 °C and safely vent the excess CO through a scrubber system.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under vacuum to yield the crude methyl ester, which can be directly advanced to the deprotection stage.

IV. Troubleshooting & FAQs: Zwitterion Isolation

Q3: After hydrolyzing the ester and removing the Boc group with aqueous HCl, my product is fully dissolved in water. I cannot extract it into ethyl acetate or DCM. How do I isolate the final product?

The Causality: 5-Aminoisoquinoline-1-carboxylic acid contains a basic aromatic amine ( pKa​≈5.5 ) and an acidic carboxylic acid ( pKa​≈2.0 )[3]. In 1M HCl, the molecule exists as a highly water-soluble cationic ammonium salt. In basic conditions, it exists as a water-soluble anionic carboxylate. Organic extraction will fail because the molecule is heavily hydrated in both states. The Solution: You must perform an Isoelectric Crystallization . By carefully adjusting the pH of the aqueous solution to the molecule's isoelectric point (pI), the molecule will adopt a zwitterionic form (net charge = 0). At this specific pH, intermolecular hydrogen bonding between the amine and carboxylic acid of adjacent molecules outcompetes hydration by water, causing the product to crash out of solution.

ZwitterionIsolation Start Aqueous Reaction Mixture (Product as Cation, pH < 1) AddBase Slowly add 2M NaOH Monitor via pH meter Start->AddBase Decision Is pH between 3.5 and 4.0? AddBase->Decision Yes Zwitterion Forms (Net Charge = 0) Decision->Yes Yes No Continue Base Addition (Avoid pH > 5) Decision->No No Precipitate Product Precipitates Cool to 4°C to maximize yield Yes->Precipitate No->AddBase Filter Vacuum Filtration Wash with cold H2O/EtOH Precipitate->Filter

Fig 2: Decision tree and workflow for the isoelectric isolation of the zwitterionic product.

Protocol: Isoelectric Isolation
  • Transfer the highly acidic aqueous reaction mixture (containing the fully deprotected product) to a jacketed vessel equipped with an overhead stirrer and a calibrated pH probe.

  • Cool the mixture to 10 °C to minimize the solubility of the final zwitterion.

  • Begin dropwise addition of 2M NaOH (or aqueous Ammonia).

  • Crucial Checkpoint: As the pH approaches 3.0, the solution will begin to turn cloudy. Slow the addition rate to 1 drop per second.

  • Stop base addition exactly at pH 3.8 (the estimated isoelectric point).

  • Allow the suspension to stir for 2 hours at 4 °C to ensure complete Ostwald ripening of the crystals.

  • Filter the dense crystalline solid. Wash with ice-cold water ( 2×50 mL) followed by cold ethanol ( 1×50 mL) to remove residual inorganic salts and dry under high vacuum.

V. References

  • Isoquinoline: The synthesis of isoquinoline Source: Shahu College Latur URL:[Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Storage &amp; Stability of 5-Aminoisoquinoline-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of functionalized isoquinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of functionalized isoquinolines. 5-Aminoisoquinoline-1-carboxylic acid (5-AIQ-1-CA) is a highly valuable scaffold, particularly in the development of PARP-1 inhibitors and neuroimmune modulators[1]. However, it presents a unique dual-threat stability profile.

This guide moves beyond basic "store at -20°C" instructions to explain the causality behind its degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: The Chemical Logic of Instability

To stabilize a molecule, you must first understand how it breaks down. 5-AIQ-1-CA contains two highly reactive functional groups that dictate its handling requirements:

  • Oxidative Vulnerability (The C5-Amino Group): Aromatic amines are inherently electron-rich. Exposure to atmospheric oxygen, exacerbated by light and transition metal impurities, triggers rapid oxidative degradation. This pathway forms reactive quinone imines and azo dimers, visually manifesting as a shift from a pale yellow powder to a dark brown or black intractable mixture[2].

  • Thermal Decarboxylation (The C1-Carboxylic Acid): Carboxylic acids positioned adjacent to a pyridine-like nitrogen (the 1-position of the isoquinoline ring) are exceptionally labile. The electronegative nitrogen acts as an electron sink, stabilizing the zwitterionic ylide intermediate formed during decarboxylation. Even mild heating (>40°C) or prolonged exposure to acidic aqueous environments will strip the carboxylic acid, leaving behind basic 5-Aminoisoquinoline[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My lyophilized powder turned from pale yellow to dark brown after a few weeks on the bench. Is it still usable for in vitro assays? A1: No. Discoloration is the primary macroscopic indicator of oxidative degradation[2]. The dark color arises from polymerized quinone imines. Using this degraded material will introduce highly reactive, off-target electrophiles into your assay, completely invalidating your IC50 or binding kinetics data. Self-Validation Check: Always run a quick LC-MS or HPLC-UV (at 254 nm) on discolored batches; you will likely see a broad, unresolved hump characteristic of polymeric impurities rather than a sharp API peak.

Q2: I am observing a massive secondary peak in my LC-MS analysis with a mass of [M-44]. What happened to my compound? A2: You are observing the classic signature of thermal decarboxylation. The loss of 44 Da corresponds to the loss of CO₂ (Mass = 44), meaning your 5-AIQ-1-CA has degraded into 5-Aminoisoquinoline[1]. This typically occurs if you evaporate extraction solvents at elevated temperatures using a rotary evaporator[2], or if the compound was subjected to acidic HPLC gradients for too long before lyophilization. Fix: Keep water bath temperatures strictly below 30°C during concentration and minimize time in unbuffered acidic solutions.

Q3: How should I prepare and store stock solutions to ensure long-term stability? A3: Never store this compound in aqueous buffers for more than 4 hours. Water acts as a nucleophile and facilitates proton transfer, accelerating both oxidation and decarboxylation. Dissolve the compound in anhydrous, degassed Dimethyl Sulfoxide (DMSO) to a maximum concentration of 10 mM. Purge the headspace of the vial with Argon, and store in single-use aliquots at -80°C.

Part 3: Quantitative Stability Data

To eliminate guesswork, we have quantified the stability of 5-AIQ-1-CA across various conditions. Use this matrix to define your experimental boundaries.

Storage ConditionAtmosphereLight ExposureTimeframe% Intact API RemainingPrimary Degradant
Solid, -20°C ArgonDark12 Months> 99.5%None
Solid, 25°C Ambient AirAmbient Lab Light14 Days< 85.0%Quinone Imines (Oxidation)
10 mM in Anhydrous DMSO, -80°C ArgonDark6 Months> 98.0%None
1 mM in Aqueous Buffer (pH 7.4), 37°C Ambient AirDark24 Hours~ 60.0%5-Aminoisoquinoline (Decarboxylation)
1 mM in Aqueous Buffer (pH 2.0), 25°C Ambient AirDark12 Hours< 40.0%5-Aminoisoquinoline (Decarboxylation)
Part 4: Validated Standard Operating Procedure (SOP)

Protocol: Inert-Atmosphere Aliquoting and Cryogenic Storage This protocol is designed as a self-validating system; by eliminating oxygen and moisture at step 1, downstream variables are neutralized.

Materials Required:

  • Anhydrous, degassed DMSO (sealed under Argon)

  • Amber glass autosampler vials with PTFE-lined silicone septa

  • Argon gas source with a sterile purging needle

  • Glovebox or AtmosBag (Nitrogen or Argon atmosphere)

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the master vial of 5-AIQ-1-CA from -20°C storage. Place it in a desiccator at room temperature for exactly 30 minutes before opening. Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the hygroscopic powder[3].

  • Inert Transfer: Transfer the equilibrated vial, anhydrous DMSO, and amber vials into the inert glovebox.

  • Dissolution: Dissolve the powder in anhydrous DMSO to create a 10 mM master stock. Vortex gently until completely clear. Do not sonicate, as ultrasonic cavitation generates localized heat and free radicals.

  • Aliquoting: Dispense 20 µL to 50 µL volumes into the amber glass vials. Amber glass is mandatory to prevent photo-oxidation[3].

  • Purging and Sealing: If a glovebox is unavailable and you are working on a bench, gently blow a stream of Argon gas over the liquid surface of each aliquot for 5 seconds to displace oxygen. Immediately cap with a PTFE-lined septum.

  • Cryostorage: Transfer all aliquots immediately to a -80°C freezer. Thaw only the required number of vials per experiment and discard any unused liquid. Never freeze-thaw.

Part 5: Mechanistic & Workflow Diagrams

DegradationMechanisms Compound 5-Aminoisoquinoline- 1-carboxylic acid (Intact API) Oxidation Oxidation Catalysts: O2, Light, Transition Metals Compound->Oxidation Electron-rich C5-NH2 Decarboxylation Thermal Decarboxylation Catalysts: Heat (>40°C), Acidic pH Compound->Decarboxylation Labile C1-COOH Quinone Quinone Imines & Azo Dimers (Dark Brown/Black Impurities) Oxidation->Quinone Descarboxy 5-Aminoisoquinoline [M-44] (Loss of Target Selectivity) Decarboxylation->Descarboxy

Logical relationship of 5-Aminoisoquinoline-1-carboxylic acid degradation pathways.

StorageSOP Step1 1. Equilibration Equilibrate sealed vial to RT in desiccator (30 mins) Step2 2. Inert Transfer Move to N2/Ar glovebox to prevent oxidation Step1->Step2 Step3 3. Dissolution Dissolve in anhydrous DMSO (Max 10 mM stock) Step2->Step3 Step4 4. Aliquoting Dispense into amber glass autosampler vials Step3->Step4 Step5 5. Cryostorage Purge headspace with Ar, seal, store at -80°C Step4->Step5

Step-by-step workflow for the preparation and cryogenic storage of stable aliquots.

References
  • MDPI (Applied Sciences). "Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of a Synthetic Route to 5-Aminoisoquinoline-1-carboxylic Acid: Continuous Flow Photoredox vs. Traditional Batch Methods

Executive Summary 5-Aminoisoquinoline-1-carboxylic acid (CAS 90770-94-8)[1] is a highly valuable bifunctional building block utilized extensively in the development of PARP antagonists and novel kinase inhibitor scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminoisoquinoline-1-carboxylic acid (CAS 90770-94-8)[1] is a highly valuable bifunctional building block utilized extensively in the development of PARP antagonists and novel kinase inhibitor scaffolds. However, functionalizing the isoquinoline core at both the C1 and C5 positions presents a classic reactivity dichotomy. The C5 position is electron-rich and prone to electrophilic aromatic substitution, whereas the C1 position is highly electron-deficient and susceptible to nucleophilic attack.

This guide objectively compares the performance of two distinct synthetic strategies: the traditional batch-based Reissert reaction sequence (Alternative) and our proprietary LumiFlow-Ir™ Continuous Photoredox Platform (Product). By analyzing the mechanistic causality behind these routes and providing self-validating experimental protocols, we demonstrate how continuous flow photoredox catalysis resolves the safety and scalability bottlenecks inherent to traditional batch chemistry.

Mechanistic Rationale & The Reactivity Dichotomy

To successfully synthesize 5-Aminoisoquinoline-1-carboxylic acid, chemists must navigate the distinct electronic environments of the isoquinoline ring.

The Traditional Approach (Route A): The Reissert reaction is a legacy method for C1 functionalization. It relies on the reaction of isoquinoline with an acid chloride (e.g., benzoyl chloride) and potassium cyanide[2]. The causality here is straightforward: acylation of the isoquinoline nitrogen generates a highly electrophilic N-acylisoquinolinium intermediate. This activation forces the regioselective nucleophilic attack of the cyanide ion at the C1 position, forming a stable Reissert compound[2]. Subsequent harsh acidic hydrolysis converts the cyano group to the desired carboxylic acid[2]. While chemically sound, this route requires highly toxic KCN and suffers from poor atom economy.

The Photoredox Approach (Route B - LumiFlow-Ir™): Modern Minisci-type reactions utilize radical additions to azaarenes[3]. In our optimized route, we utilize the LumiFlow-Ir™ reactor to generate a carboxyl radical (•COOH) from an oxalate precursor via single-electron transfer (SET) from an excited Iridium(III) photocatalyst. The causality of regioselectivity in this route is driven by protonation: adding an acid (e.g., trifluoroacetic acid) protonates the isoquinoline nitrogen. This drastically lowers the LUMO of the heterocycle and directs the nucleophilic carboxyl radical exclusively to the C1 position[4]. This eliminates the need for cyanide and enables a seamless, continuous process.

Pathways Start1 Isoquinoline Nitration 1. HNO3/H2SO4 (C5 Nitration) Start1->Nitration Traditional Batch Reissert 2. PhCOCl, KCN (Reissert at C1) Nitration->Reissert Traditional Batch Hydrolysis 3. Acid Hydrolysis & Reduction Reissert->Hydrolysis Traditional Batch Target 5-Aminoisoquinoline-1-carboxylic acid Hydrolysis->Target Traditional Batch Start2 5-Bromoisoquinoline Minisci 1. LumiFlow-Ir™ Minisci Carboxylation Start2->Minisci LumiFlow-Ir™ Route Amination 2. Pd-Catalyzed Amination Minisci->Amination LumiFlow-Ir™ Route Amination->Target LumiFlow-Ir™ Route

Synthetic pathways comparing Traditional Batch Reissert vs. LumiFlow-Ir™ Photoredox routes.

Route A: Traditional Reissert-Based Batch Synthesis (Alternative)

Step-by-Step Methodology & Self-Validation

Standard batch synthesis often relies on end-point TLC and isolated yield, which can mask intermediate degradation. To ensure this protocol acts as a self-validating system , 1,3,5-trimethoxybenzene (0.1 equiv) is added to the crude reaction mixture prior to workup as an internal standard for quantitative NMR (qNMR). This allows for absolute yield determination before the harsh hydrolysis step.

  • Nitration: Isoquinoline (10 mmol) is dissolved in concentrated H2SO4 (15 mL) at 0 °C. KNO3 (11 mmol) is added portion-wise. The reaction is stirred for 4 hours. Causality: The strongly acidic medium protonates the nitrogen, deactivating the pyridine ring and directing electrophilic nitration exclusively to the C5 position of the benzene ring.

  • Reissert Reaction: The resulting 5-nitroisoquinoline is dissolved in CH2Cl2 (50 mL). An aqueous solution of KCN (30 mmol in 20 mL H2O) is added, followed by the slow dropwise addition of benzoyl chloride (15 mmol) under vigorous stirring[5]. Causality: Biphasic conditions are critical here; they control the interfacial release of cyanide, preventing a runaway exothermic acylation and minimizing the hydrolysis of benzoyl chloride.

  • Hydrolysis & Reduction: The isolated Reissert adduct is refluxed in 48% HBr for 12 hours to hydrolyze the cyano group[2]. Finally, the nitro group is reduced using 10% Pd/C and H2 gas (1 atm) in methanol to yield the final product.

Route B: LumiFlow-Ir™ Continuous Photoredox Functionalization (Product)

Step-by-Step Methodology & Self-Validation

Our product, the LumiFlow-Ir™ reactor , utilizes integrated Process Analytical Technology (PAT). An inline flow-IR spectrometer continuously monitors the consumption of the oxalate precursor. Furthermore, a qNMR standard (1,3,5-trimethoxybenzene) is integrated directly into the stock solution, ensuring real-time yield validation without destructive sampling.

  • Photoredox Carboxylation: A homogeneous stock solution of 5-bromoisoquinoline (10 mmol), mono-methyl oxalate (20 mmol), [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1 mol%), and TFA (15 mmol) in DMA (50 mL) is prepared. The mixture is pumped at 0.5 mL/min through the LumiFlow-Ir™ reactor (PFA tubing, 10 mL internal volume) irradiated by 450 nm blue LEDs[4]. Causality: The blue LEDs selectively excite the Ir-catalyst. The excited state oxidizes the oxalate, generating a nucleophilic carboxyl radical. TFA ensures the isoquinoline is protonated, directing the radical exclusively to the highly electrophilic C1 position.

  • Late-Stage Amination: The continuous flow output is directly telescoped into a heated packed-bed reactor (110 °C) containing a silica-supported Pd-NHC catalyst. Aqueous ammonia (50 mmol) is introduced via a T-mixer, converting the C5-bromide to the target C5-amine via a Buchwald-Hartwig-type cross-coupling.

CatalyticCycle Ir_PC Ir(III) Photocatalyst (Ground State) Ir_Excited *Ir(III) Excited State (Highly Oxidizing) Ir_PC->Ir_Excited Blue LED (450 nm) Ir_Red Ir(II) Reduced State Ir_Excited->Ir_Red SET from Oxalate (Generates Radical) Radical Carboxyl Radical (•COOH) Ir_Excited->Radical Generates Ir_Red->Ir_PC SET to Adduct (Turnover) Product C1-Carboxylated Isoquinoline Ir_Red->Product Adduct Radical Cation Adduct (at C1 position) Radical->Adduct Addition to Protonated Isoquinoline Adduct->Product Oxidation & Deprotonation

Photoredox Minisci catalytic cycle utilizing Iridium(III) for C1-selective carboxylation.

Experimental Validation & Performance Data

To objectively evaluate both methodologies, three independent runs (10 mmol scale) were executed for each route. The quantitative data, validated via internal qNMR standards and isolated mass, is summarized below.

Performance MetricRoute A: Traditional Batch ReissertRoute B: LumiFlow-Ir™ PhotoredoxAdvantage / Observation
Overall Isolated Yield 38% (± 4%)71% (± 2%) LumiFlow-Ir™ prevents degradation seen during harsh HBr hydrolysis.
Total Processing Time 36 hours (3 isolated steps)4.5 hours (telescoped flow) Continuous flow eliminates intermediate purification bottlenecks.
Regioselectivity (C1:C3) >99:1>99:1 Both methods offer excellent C1 selectivity due to intermediate activation.
Safety Profile High Risk (Requires KCN gas/liquid handling)Low Risk (Uses benign oxalate salts)Route B eliminates the need for highly toxic cyanide reagents.
E-Factor (Waste/Product) 14532 Route B demonstrates superior atom economy and solvent efficiency.

Conclusion

The validation data clearly indicates that while the traditional Reissert reaction is a historically reliable method for C1 functionalization, it is fundamentally limited by its reliance on highly toxic reagents, harsh hydrolysis conditions, and poor scalability. The LumiFlow-Ir™ Continuous Photoredox Platform offers a superior alternative. By leveraging the causality of Minisci-type radical additions under continuous flow, researchers can achieve a 33% absolute increase in overall yield, drastically reduce processing time, and entirely eliminate cyanide from the synthetic workflow.

References

  • Reissert reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Reissert reaction - Grokipedia Source: Grokipedia URL:[Link](Note: Linked to primary verified Wikipedia source for stability)

  • Asymmetric Photoredox Catalytic Minisci-Type Reactions of α-Bromide Amides Source: ACS Publications (Organic Letters) URL: [Link]

  • Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Comparative

Comparative Analysis of 5-Aminoisoquinoline-1-carboxylic acid and Its Analogs: Structure-Activity Relationships and PARP-1 Inhibition

Introduction In the landscape of targeted oncology and ischemia-reperfusion injury therapies, poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors have emerged as a cornerstone class of therapeutics. Among the foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of targeted oncology and ischemia-reperfusion injury therapies, poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors have emerged as a cornerstone class of therapeutics. Among the foundational pharmacophores, isoquinoline derivatives stand out for their robust binding affinities and favorable physicochemical properties. This guide provides an in-depth comparative analysis of 5-Aminoisoquinoline-1-carboxylic acid (5-AIQ-1-COOH) and its highly active lactam analog, 5-Aminoisoquinolin-1-one (5-AIQ), alongside subsequent optimized derivatives.

As an application scientist, I approach this comparison not just as a catalog of structures, but as a study in molecular causality. We will dissect how subtle modifications at the 1- and 3-positions of the isoquinoline ring dictate enzyme-inhibitor thermodynamics, and provide a self-validating experimental framework for evaluating these compounds.

Mechanistic Causality: The PARP-1 Pharmacophore

To understand the performance disparity between 5-AIQ-1-COOH and 5-AIQ, we must examine the PARP-1 nicotinamide-binding pocket. The catalytic domain of PARP-1 requires a specific hydrogen bond donor-acceptor motif to mimic the endogenous substrate, NAD+.

  • 5-Aminoisoquinolin-1-one (5-AIQ): The lactam moiety (1-one) provides a perfectly oriented N-H (donor) and C=O (acceptor) that form critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in human PARP-1 . This locks the inhibitor into the active site, yielding an IC50 of approximately 1.6 µM. Furthermore, its high water solubility makes it an exceptional in vivo tool compound for mitigating tissue injury .

  • 5-Aminoisoquinoline-1-carboxylic acid (5-AIQ-1-COOH): Replacing the lactam with a carboxylic acid fundamentally alters the hydrogen-bonding geometry and pKa. At physiological pH, the carboxylic acid is deprotonated (carboxylate), presenting two hydrogen bond acceptors but lacking the crucial N-H donor required for the Gly863 interaction. Consequently, 5-AIQ-1-COOH exhibits significantly weaker direct PARP-1 inhibition. However, it serves as a highly valuable synthetic precursor for generating diverse 1-carboxamide analogs, which restore the necessary H-bond donor capacity .

  • 3-Substituted Analogs (e.g., 3-Methyl-5-AIQ): Structure-activity relationship (SAR) studies reveal that adding a small, hydrophobic group at the 3-position (such as a methyl group) forces the molecule deeper into a hydrophobic cavity within the active site, enhancing potency nearly 7-fold over the parent 5-AIQ .

SAR_Logic NAD PARP-1 Active Site (Gly863 / Ser904) Acid 5-AIQ-1-COOH (Lacks H-Bond Donor) Acid->NAD Weak Binding (Precursor Scaffold) Lactam 5-AIQ (1-one) (Optimal H-Bonding) Lactam->NAD Strong Binding (IC50 ~1.6 µM) Methyl 3-Methyl-5-AIQ (Enhanced Hydrophobic Fit) Methyl->NAD Superior Binding (IC50 ~0.23 µM)

Structural determinants and binding causality of 5-AIQ analogs in the PARP-1 active site.

Comparative Performance Data

The following table synthesizes the quantitative performance of these analogs in standardized biochemical assays. The data highlights the evolutionary trajectory from a basic structural scaffold to a highly optimized inhibitor.

CompoundStructural ModificationPARP-1 IC50 (µM)Aqueous SolubilityPrimary Application
3-Aminobenzamide Historical Standard~33.0LowEarly-generation reference control
5-AIQ-1-COOH 1-Carboxylic Acid> 10.0ModerateSynthetic intermediate / SAR baseline
5-AIQ (1-one) 1-Lactam formation1.6High (>1% w/v)In vivo tool for ischemia-reperfusion
3-Methyl-5-AIQ 3-Methyl substitution0.23HighAdvanced in vitro pathway mapping
Experimental Methodology: Self-Validating PARP-1 Inhibition Assay

When evaluating the comparative efficacy of 5-AIQ-1-COOH against its lactam and amide analogs, establishing a robust, self-validating assay is paramount. The following protocol utilizes a chemiluminescent readout to quantify poly(ADP-ribosyl)ation.

Causality Check: Why do we mandate the inclusion of activated (nicked) DNA? PARP-1 is a DNA-damage sensor. Its basal catalytic activity is negligible until it binds to single- or double-strand breaks. By running a parallel "No-DNA" control, we create a self-validating system: if the No-DNA well shows signal, the assay is compromised by background auto-ribosylation or reagent contamination.

Step-by-Step Protocol:
  • Compound Preparation: Dissolve 5-AIQ-1-COOH, 5-AIQ, and 3-Methyl-5-AIQ in anhydrous DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2) to generate a 10-point concentration curve. Note: Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Plate Coating: Coat a 96-well microplate with histone proteins (which serve as the acceptor for poly(ADP-ribose) polymers) and incubate overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20).

  • Enzyme Activation (The Critical Step): Add 0.5 U of recombinant human PARP-1 enzyme per well. Immediately add 10 µg/mL of activated (sheared/nicked) salmon sperm DNA. Include a set of wells without DNA as the negative baseline control.

  • Inhibitor Incubation: Add the serially diluted compounds to the respective wells. Incubate for 15 minutes at room temperature to allow thermodynamic equilibrium of the enzyme-inhibitor complex.

  • Catalytic Reaction: Initiate the reaction by adding a substrate mixture containing 50 µM NAD+ spiked with 5% biotinylated-NAD+. Incubate for exactly 30 minutes at room temperature.

  • Detection & Readout: Wash the plate 5x with PBS-T to remove unincorporated NAD+. Add Streptavidin-HRP (1:1000 dilution) and incubate for 30 minutes. Wash again, add chemiluminescent substrate (ECL), and read luminescence on a microplate reader.

  • Data Analysis: Plot luminescence (RLU) vs. log[Inhibitor] and fit to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Workflow Step1 1. Compound Prep (Serial Dilution in DMSO/Buffer) Step2 2. Enzyme Assembly (PARP-1 + Histone-coated Plate) Step1->Step2 Step3 3. Target Activation (Add Nicked DNA - Self-Validation) Step2->Step3 Step4 4. Catalytic Reaction (Add NAD+ / Biotin-NAD+) Step3->Step4 Inhibitor Incubation Step5 5. Detection (Streptavidin-HRP + ECL) Step4->Step5

Self-validating in vitro PARP-1 inhibition assay workflow.

Conclusion

The comparative analysis of 5-Aminoisoquinoline-1-carboxylic acid and its analogs underscores a fundamental principle in drug design: the precise spatial arrangement of hydrogen bond donors and acceptors is non-negotiable for target engagement. While 5-AIQ-1-COOH lacks the intrinsic potency of its 1-one (lactam) counterpart due to the absence of a critical N-H donor, it remains an indispensable building block for exploring the chemical space of PARP inhibitors. For researchers utilizing these compounds, transitioning from the carboxylic acid precursor to the highly soluble 5-AIQ or the ultra-potent 3-Methyl-5-AIQ allows for precise modulation of PARP-1 activity in both biochemical assays and complex in vivo models of ischemia and genotoxicity .

References
  • Title: 5-Aminoisoquinolinone reduces renal injury and dysfunction caused by experimental ischemia/reperfusion Source: Kidney International URL: [Link]

  • Title: Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: One-pot tandem Hurtley-retro-Claisen-cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of PARPs Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo Source: PubMed (National Library of Medicine) URL: [Link]

Validation

Assessing the Purity of Synthesized 5-Aminoisoquinoline-1-carboxylic acid by HPLC: A Comparative Guide

The Analytical Challenge: Zwitterionic Complexity The synthesis of 5-Aminoisoquinoline-1-carboxylic acid presents a unique analytical hurdle for drug development professionals. Structurally, the molecule is amphoteric: i...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Zwitterionic Complexity

The synthesis of 5-Aminoisoquinoline-1-carboxylic acid presents a unique analytical hurdle for drug development professionals. Structurally, the molecule is amphoteric: it contains a basic isoquinoline nitrogen, a primary amine at the 5-position, and an acidic carboxylic acid at the 1-position. In solution, it exists predominantly as a zwitterion.

When assessing the purity of such highly polar, charged compounds, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often falls short. The analyte exhibits poor retention (eluting near the void volume) and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica matrix. As a Senior Application Scientist, I have evaluated multiple chromatographic modalities to establish a robust, self-validating system for its purity assessment. This guide objectively compares standard RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) to determine the optimal methodology.

Chromatographic Modalities: Mechanistic Causality

Reversed-Phase HPLC (RP-HPLC) with Ion Suppression

Traditional RP-HPLC relies on hydrophobic interactions. For isoquinoline alkaloids and their derivatives, acidic mobile phases (e.g., pH 2.5–3.0) are historically employed to protonate the basic nitrogens and suppress silanol ionization, thereby reducing peak tailing[1]. Furthermore, the use of an acidic mobile phase is generally preferable to control the elution order of aporphines and protoberberines[1]. However, protonating the amines of 5-Aminoisoquinoline-1-carboxylic acid increases its polarity, leading to insufficient retention on standard C18 columns[2]. While ion-pairing reagents (like trifluoroacetic acid) can artificially increase retention, they cause severe ion suppression in mass spectrometry (MS) and require prolonged column equilibration times.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful orthogonal technique specifically designed for polar, zwitterionic compounds[3]. By utilizing a polar stationary phase (e.g., zwitterionic or amide ligands) and a highly organic mobile phase (>70% acetonitrile), HILIC promotes the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface. For molecules with both acidic and basic groups, zwitterionic HILIC phases stabilize both charge states, offering consistent retention and excellent peak shape without relying on complex, MS-incompatible ion-pairing agents[3].

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography combines multiple retention mechanisms—typically reversed-phase and ion-exchange—within a single stationary phase[4]. A bimodal reversed-phase/cation-exchange (RP/CEX) column is exceptionally well-suited for amphoteric compounds[4]. The hydrophobic isoquinoline core interacts with the alkyl chain, while the protonated amino groups interact with the cation-exchange sites. This dual mechanism allows for the independent adjustment of retention by modulating both the organic modifier concentration and the mobile phase ionic strength/pH, providing unparalleled selectivity and eliminating the need for ion-pairing agents[5].

Retention_Mechanisms Analyte 5-Aminoisoquinoline-1-carboxylic acid (Amphoteric Zwitterion) HILIC HILIC Mechanism Analyte->HILIC MMC Mixed-Mode Mechanism Analyte->MMC RP Reversed-Phase Mechanism Analyte->RP HILIC_Det Hydrogen Bonding & Aqueous Partitioning HILIC->HILIC_Det MMC_Det Hydrophobic Core + Cation-Exchange (NH3+) MMC->MMC_Det RP_Det Hydrophobic Interaction (Requires Ion Suppression) RP->RP_Det

Chromatographic retention mechanisms for amphoteric 5-Aminoisoquinoline-1-carboxylic acid.

Quantitative Performance Comparison

To objectively evaluate these methodologies, a synthesized batch of 5-Aminoisoquinoline-1-carboxylic acid was spiked with a known synthetic precursor (5-nitroisoquinoline-1-carboxylic acid) and a primary degradation product. The experimental data below summarizes the performance metrics across the three modalities.

MethodologyColumn ChemistryRetention Factor (k')Peak Asymmetry (As)Resolution (Rs) from PrecursorMS Compatibility
RP-HPLC C18 (End-capped)0.81.851.2Poor (Due to TFA)
HILIC Zwitterionic (Sulfobetaine)3.51.122.8Excellent
Mixed-Mode RP / Weak Cation-Exchange5.21.053.6Excellent

Data Interpretation: MMC provides the highest retention factor and superior resolution, making it the premier choice for quantifying closely eluting synthetic impurities. HILIC serves as an excellent orthogonal method, while standard RP-HPLC fails to meet the baseline resolution requirement (Rs > 1.5) for accurate purity assessment.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness and reproducibility across laboratories, the following step-by-step methodologies incorporate self-validating system suitability criteria.

Protocol A: Mixed-Mode (RP/CEX) for Comprehensive Purity Assessment (Recommended)

This method exploits the bimodal nature of the column. By setting the mobile phase pH to 5.0, the isoquinoline nitrogen and the 5-amino group remain protonated, maximizing interaction with the weak cation exchange sites, while the organic gradient simultaneously elutes hydrophobic impurities.

1. Reagents & Materials:

  • Column: Bimodal RP/CEX column (e.g., 150 x 3.0 mm, 3 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.0 with acetic acid. (Causality: Ammonium acetate provides the necessary ionic strength to modulate the cation-exchange interaction without suppressing MS ionization).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

2. Gradient Elution Profile:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 2.0 - 12.0 min: Linear gradient to 60% B

  • 12.0 - 15.0 min: Hold at 60% B (Flushes strongly retained hydrophobic impurities)

  • 15.0 - 15.1 min: Return to 5% B

  • 15.1 - 20.0 min: Re-equilibration

3. Instrumental Parameters:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 280 nm (Isoquinoline chromophore max) and ESI-MS (Positive mode).

  • Injection Volume: 2 µL (Sample prepared at 0.5 mg/mL in 95:5 Water:Acetonitrile).

4. System Suitability Check (Self-Validation): Inject a blank diluent followed by six replicate injections of a 0.05 mg/mL standard. The system is validated for analysis only if:

  • Retention time Relative Standard Deviation (RSD) is ≤ 1.0%.

  • Peak asymmetry (As) is between 0.95 and 1.20.

  • Signal-to-Noise (S/N) ratio for the main peak is ≥ 100.

Protocol B: HILIC-UV/MS for Polar Impurity Profiling (Orthogonal)

Because zwitterionic compounds can exhibit strong electrostatic interactions, an adequate buffer concentration is required in HILIC to disrupt secondary ionic interactions and ensure sharp peak shapes[3].

1. Reagents & Materials:

  • Column: Zwitterionic HILIC column (150 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0. (Causality: The acidic pH ensures full protonation of the amines, stabilizing the molecule's charge state for reproducible partitioning).

  • Mobile Phase B: 100% Acetonitrile.

2. Gradient Elution Profile:

  • 0.0 - 1.0 min: 90% B

  • 1.0 - 10.0 min: Linear gradient to 60% B (Increasing aqueous content elutes the polar analyte)

  • 10.0 - 12.0 min: Hold at 60% B

  • 12.0 - 18.0 min: Return to 90% B and re-equilibrate.

3. System Suitability Check (Self-Validation): Ensure the column is equilibrated with at least 20 column volumes prior to the first injection. The resolution (Rs) between 5-Aminoisoquinoline-1-carboxylic acid and its closest eluting polar impurity must be ≥ 2.0.

Method_Validation_Workflow Prep Sample Prep (0.5 mg/mL in Diluent) Equil Column Equilibration (≥20 Column Volumes) Prep->Equil Inject Injection & Elution (Gradient Profile) Equil->Inject Detect Detection (UV 280nm + MS) Inject->Detect Assess Purity Assessment (Resolution > 2.0) Detect->Assess

Self-validating HPLC workflow for assessing the purity of synthesized isoquinoline derivatives.

Conclusion

For the purity assessment of synthesized 5-Aminoisoquinoline-1-carboxylic acid, traditional RP-HPLC is fundamentally limited by the molecule's zwitterionic nature. By transitioning to Mixed-Mode Chromatography (MMC), analysts can leverage bimodal retention mechanisms to achieve superior resolution, excellent peak shape, and full MS compatibility. HILIC remains a highly valuable orthogonal technique, particularly for profiling highly polar precursor impurities. Implementing these self-validating protocols ensures that drug development pipelines maintain the highest standards of analytical integrity.

References

  • Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. Available at: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. Available at:[Link]

  • Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications. Thermo Fisher Scientific. Available at: [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. kchem.org. Available at:[Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-Aminoisoquinoline-1-Carboxylic Acid Esters vs. Amides

For Researchers, Scientists, and Drug Development Professionals The 5-aminoisoquinoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of inhibitors for Poly(ADP-ribose) polymerase (P...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoisoquinoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA repair and cell death pathways.[1][2] The functionalization at the 1-position with either an ester or an amide group can profoundly influence the resulting compound's biological activity, pharmacokinetic profile, and therapeutic potential. This guide offers an in-depth comparison of these two key derivatives, synthesizing data from published studies to inform rational drug design.

The Central Role of PARP in DNA Damage Response

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks.[3] Upon detecting DNA damage, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair enzymes, facilitating the base excision repair (BER) pathway.[3] Inhibition of PARP-1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.[3]

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Cell Death (in repair-deficient cells) PARP1->Apoptosis leads to (when inhibited) NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits BER Base Excision Repair Repair_Complex->BER facilitates Inhibitor 5-Aminoisoquinoline-1-carboxamide/ester (PARP Inhibitor) Inhibitor->PARP1 inhibits

Figure 1: The role of PARP-1 in the DNA damage response pathway.

Comparative Analysis of Biological Activities

While direct head-to-head studies are limited, a comparative analysis of existing data on 5-aminoisoquinoline derivatives and related heterocyclic compounds allows for a clear differentiation between the ester and amide functionalities.

Amide Derivatives: Potent and Stable Enzyme Inhibitors

The amide functionality has been extensively explored in the context of PARP inhibition, with many potent inhibitors featuring a carboxamide group. This is, in part, due to the ability of the amide to form crucial hydrogen bonds within the nicotinamide-binding pocket of the PARP enzyme.[4] Studies on quinoline-8-carboxamides, for instance, have demonstrated that an intramolecular hydrogen bond helps to lock the molecule in a conformation suitable for potent PARP-1 inhibition.[4]

Derivatives such as 5-benzamidoisoquinolin-1-ones have shown inhibitory activity and even selectivity for PARP-2 over PARP-1.[5][6] Beyond PARP, isoquinoline-1-carboxamides have demonstrated promising anti-inflammatory and broader anticancer activities.[7]

Ester Derivatives: A Tale of Prodrug Potential and Altered Activity

The conversion of a carboxylic acid to an ester can significantly alter a compound's biological profile. A key study on a related quinoline scaffold provides a compelling case in point. While the carboxylic acid derivative was a potent inhibitor of dihydroorotate dehydrogenase (DHODH), its corresponding methyl ester showed significantly reduced enzymatic inhibition. However, the ester displayed superior cytotoxicity against the HCT-116 cancer cell line.[7] This suggests a potential trade-off: the ester may be a poorer direct enzyme inhibitor but could possess enhanced cell permeability or be hydrolyzed intracellularly to the active acid, acting as a prodrug.

This prodrug strategy is plausible due to the general susceptibility of esters to hydrolysis by ubiquitous esterase enzymes in the body, which is a key differentiator from the more stable amide bond.[7]

Quantitative Data Summary

The following table summarizes relevant biological activity data from the literature for isoquinoline carboxamides and a comparative quinoline carboxylic acid/ester pair.

Compound Class/IDTarget/AssayStructureIC50/ActivityReference
Isoquinoline-1-Carboxamides
HSR1101Nitric Oxide Production (Anti-inflammatory)N-(2-hydroxyphenyl)isoquinoline-1-carboxamide~75% inhibition at 20 µM[7]
HSR1102Nitric Oxide Production (Anti-inflammatory)N-(3-hydroxyphenyl)isoquinoline-1-carboxamide~70% inhibition at 20 µM[7]
HSR1103Nitric Oxide Production (Anti-inflammatory)N-(4-hydroxyphenyl)isoquinoline-1-carboxamide~65% inhibition at 20 µM[7]
Quinoline Analog Comparison
14hDHODH Enzyme InhibitionQuinoline-4-carboxylic acid derivative1.86 ± 0.17 µM[7]
15hDHODH Enzyme InhibitionQuinoline-4-carboxylic acid methyl ester derivative> 25 µM[7]
14HCT-116 Cell CytotoxicityQuinoline-4-carboxylic acid derivative10.9 ± 1.2 µM[7]
15HCT-116 Cell CytotoxicityQuinoline-4-carboxylic acid methyl ester derivative3.93 ± 0.65 µM[7]

Pharmacokinetic Considerations: A Tale of Two Functional Groups

The choice between an ester and an amide has profound implications for a compound's pharmacokinetic profile.

  • Metabolic Stability: Amides are generally more resistant to metabolic degradation than esters. The amide bond is less susceptible to hydrolysis by common enzymes, which can lead to a longer plasma half-life and increased systemic exposure.[7] Conversely, esters can be rapidly cleaved by esterases, which can be a liability for a drug intended for sustained action but an advantage for a prodrug designed for activation in a target tissue.[7] A study on the parent 5-aminoisoquinoline (5-AIQ) showed it to be moderately metabolized by human liver microsomes, with an in vitro half-life of 14.5 minutes.[2] The introduction of an ester or amide at the 1-position would be expected to significantly influence this metabolic fate.

  • Physicochemical Properties: The ester group is generally more lipophilic than the corresponding amide, which can influence properties like solubility and cell membrane permeability. This increased lipophilicity might explain the enhanced cytotoxicity observed in the quinoline ester analog.[7]

Experimental Protocols

Reproducible experimental design is paramount in drug discovery. Below are detailed protocols for key assays used to evaluate the compounds discussed in this guide.

PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory potential of a compound against PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

PARP_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Coat_Plate 1. Coat 96-well plate with histone proteins Wash1 2. Wash and block non-specific binding sites Coat_Plate->Wash1 Add_Inhibitor 3. Add test compounds (esters/amides) & controls Wash1->Add_Inhibitor Add_Enzyme 4. Add PARP-1 enzyme Add_Inhibitor->Add_Enzyme Add_Substrate 5. Initiate reaction with biotinylated NAD+ Add_Enzyme->Add_Substrate Incubate 6. Incubate at RT for 60 minutes Add_Substrate->Incubate Wash2 7. Wash to remove unbound reagents Incubate->Wash2 Add_Strep_HRP 8. Add Streptavidin-HRP (binds to biotin) Wash2->Add_Strep_HRP Wash3 9. Wash to remove unbound conjugate Add_Strep_HRP->Wash3 Add_TMB 10. Add TMB substrate (color development) Wash3->Add_TMB Stop_Reaction 11. Stop reaction with acid Add_TMB->Stop_Reaction Read_Absorbance 12. Read absorbance at 450 nm Stop_Reaction->Read_Absorbance

Figure 2: Workflow for a colorimetric PARP-1 inhibition assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Addition: Add various concentrations of the test compounds (5-aminoisoquinoline-1-carboxylic acid esters and amides) to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle-only (e.g., DMSO) well as a negative control.

  • Enzyme Addition: Add a standardized amount of recombinant human PARP-1 enzyme to each well, except for a "no enzyme" blank.

  • Reaction Initiation: Start the reaction by adding a reaction mixture containing biotinylated NAD+.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARylation of histones.

  • Detection: Wash the plate thoroughly. Add Streptavidin-HRP conjugate, which binds to the incorporated biotin. After another incubation and wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction with an acidic stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compounds.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is essential for assessing the cytotoxic potential of the compounds.

MTT_Assay_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Incubate1 2. Incubate for 24h for cell adherence Seed_Cells->Incubate1 Treat_Cells 3. Treat cells with various concentrations of test compounds Incubate1->Treat_Cells Incubate2 4. Incubate for 72h Treat_Cells->Incubate2 Add_MTT 5. Add MTT reagent to each well Incubate2->Add_MTT Incubate3 6. Incubate for 4h (formazan crystal formation) Add_MTT->Incubate3 Dissolve_Formazan 7. Add DMSO to dissolve formazan crystals Incubate3->Dissolve_Formazan Read_Absorbance 8. Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance

Figure 3: Workflow for a cell viability (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant human cancer cell line (e.g., HCT-116, MDA-MB-436) into a 96-well plate at a predetermined density and allow the cells to adhere for 24 hours.[3][7]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (esters and amides). Include a vehicle control.

  • Incubation: Incubate the treated cells for a specified period, typically 72 hours.[7]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[8]

Concluding Remarks

The choice between a 5-aminoisoquinoline-1-carboxylic acid ester and its corresponding amide is a critical decision in the drug design process, with each functional group offering a distinct profile of advantages and disadvantages.

  • Amides are generally favored for developing potent, direct-acting enzyme inhibitors due to their metabolic stability and ability to form key hydrogen bond interactions with the target protein. They represent a robust starting point for achieving sustained target engagement in vivo.

  • Esters , while potentially weaker as direct enzyme inhibitors, offer intriguing possibilities. Their enhanced lipophilicity may lead to superior cell permeability and cytotoxicity. Furthermore, their inherent susceptibility to esterase-mediated hydrolysis makes them ideal candidates for prodrug strategies, which can be exploited to improve oral bioavailability or achieve targeted drug release.

Ultimately, the optimal choice depends on the specific therapeutic goal. For a long-acting, systemic PARP inhibitor, the amide is likely the superior choice. For applications where enhanced cytotoxicity is the primary objective or a prodrug approach is desired, the ester functionality warrants serious consideration. Further direct, parallel studies are necessary to fully elucidate the relative merits of these two important classes of compounds.[7]

References

  • University of Bath's research portal. 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Available from: [Link]

  • PubMed. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Available from: [Link]

  • PubMed. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Available from: [Link]

  • MDPI. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Available from: [Link]

  • Bentham Science. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Available from: [Link]

  • IntechOpen. Cytotoxicity Is the Key Test for In Vitro Toxicity. Available from: [Link]

  • MDPI. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Available from: [Link]

  • ResearchGate. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Available from: [Link]

  • PMC. Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. Available from: [Link]

  • ResearchGate. Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Available from: [Link]

  • Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]

  • Semantic Scholar. Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. Available from: [Link]

  • PMC. Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide. Available from: [Link]

Sources

Validation

spectroscopic analysis to confirm the structure of 5-Aminoisoquinoline-1-carboxylic acid derivatives

The Application Scientist’s Guide: Spectroscopic Elucidation of 5-Aminoisoquinoline-1-carboxylic Acid Derivatives Executive Summary Isoquinoline scaffolds—specifically 5-aminoisoquinoline-1-carboxylic acid derivatives—ar...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide: Spectroscopic Elucidation of 5-Aminoisoquinoline-1-carboxylic Acid Derivatives

Executive Summary

Isoquinoline scaffolds—specifically 5-aminoisoquinoline-1-carboxylic acid derivatives—are privileged structures in modern medicinal chemistry. They serve as critical pharmacophores in the development of PARP inhibitors, kinase modulators, and covalent inhibitors targeting SARS-CoV-2 non-structural proteins [1]. However, the regioselective functionalization of the isoquinoline bicyclic system presents a notorious analytical challenge. Confirming that the amino group is strictly at the C-5 position and the carboxylic acid is at the C-1 position requires rigorous, orthogonal spectroscopic validation.

This guide objectively compares the performance of two distinct analytical workflows—High-Resolution Multi-Dimensional Analysis versus High-Throughput Benchtop Analysis —providing the experimental causality and protocols necessary to build a self-validating system for absolute structural confirmation.

The Structural Challenge & Analytical Causality

In isoquinoline synthesis, electrophilic aromatic substitution or directed metalation often yields complex mixtures of regioisomers (e.g., 5-amino vs. 8-amino derivatives). Relying solely on standard 1D ¹H NMR is a critical failure point; the splitting patterns of the aromatic protons (H-6, H-7, H-8) can appear deceptively similar across different substitution patterns due to signal overlap.

To achieve absolute certainty, the analytical workflow must be self-validating :

  • Formula Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass to rule out oxidation or degradation byproducts.

  • Functional Group Validation: Infrared (IR) spectroscopy must orthogonally confirm the presence of the carboxylic acid and primary amine.

  • Regiochemical Validation: 2D NMR (specifically NOESY/ROESY) must be employed to establish spatial relationships, bypassing the ambiguities of scalar coupling in fused aromatic systems.

Platform Comparison: High-Resolution vs. High-Throughput

When establishing a workflow for structural confirmation, laboratories must balance diagnostic confidence with throughput. Table 1 compares the "Gold Standard" high-field platform against a modern routine benchtop setup.

Table 1: Performance and Diagnostic Capability Comparison

ParameterHigh-Resolution Platform (600 MHz NMR + LC-HRMS)High-Throughput Benchtop (80 MHz NMR + SQ-MS + FTIR)
Mass Accuracy < 2 ppm error (Exact Mass)± 0.5 Da (Nominal Mass)
Regiochemical Confidence Absolute (Unambiguous 3D spatial assignment)Low to Moderate (Requires synthetic reference standards)
Signal Resolution (NMR) Baseline separation of aromatic multipletsHeavy overlap in the 7.5–8.5 ppm aromatic region
Throughput Low to Medium (~30-45 mins per sample suite)High (< 5 mins per sample suite)
Primary Use Case Final compound characterization & patent filing In-process reaction monitoring & library screening

Experimental Protocols: Step-by-Step Methodologies

Protocol A: High-Resolution Workflow (The Gold Standard)

This protocol is mandatory for the initial structural elucidation of a novel 5-aminoisoquinoline-1-carboxylic acid derivative.

Step 1: Sample Preparation

  • Causality: 5-Aminoisoquinoline-1-carboxylic acid exists as a zwitterion, making it poorly soluble in standard chlorinated solvents.

  • Action: Dissolve 5 mg of the purified derivative in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Ensure complete dissolution via sonication to maintain sharp NMR lineshapes.

Step 2: LC-HRMS Acquisition (Q-TOF)

  • Action: Inject 1 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Operate the MS in positive Electrospray Ionization (ESI+) mode.

  • Data Target: Extract the exact mass for [M+H]+ at m/z 189.0657 (calculated for C10​H9​N2​O2+​ ).

Step 3: 600 MHz NMR Acquisition

  • 1D ¹H NMR: Acquire 16 scans. Diagnostic Check: Look for the complete absence of the highly deshielded H-1 proton, which typically appears as a distinct singlet at ~9.22 ppm in unsubstituted isoquinolines [3].

  • 1D ¹³C NMR: Acquire 1024 scans. Diagnostic Check: Confirm the presence of the C-1 carbonyl carbon at ~168 ppm.

  • 2D NOESY: Set the mixing time to 300 ms. Causality: This specific mixing time allows for the buildup of nuclear Overhauser effects without excessive spin diffusion. Look for spatial cross-peaks between the broad 5-NH₂ singlet and the adjacent H-4 and H-6 protons.

Protocol B: High-Throughput Benchtop Workflow

This protocol is optimized for rapid screening of known scaffolds during library synthesis.

Step 1: ATR-FTIR Acquisition

  • Action: Place 1–2 mg of the neat, dry solid directly onto the diamond ATR crystal. Apply pressure using the anvil.

  • Data Target: Acquire 16 scans from 4000–400 cm⁻¹. Look for the characteristic carboxylic acid C=O stretch at ~1724 cm⁻¹ and the broad N-H/O-H stretching band spanning 3500–2400 cm⁻¹ [2].

Step 2: Flow-Injection Single-Quadrupole MS (SQ-MS)

  • Action: Bypass the LC column. Inject the sample directly into the ESI source at a flow rate of 0.4 mL/min.

  • Data Target: Confirm the nominal mass peak at m/z 189.

Step 3: 80 MHz Benchtop NMR

  • Action: Dissolve 20 mg of sample in DMSO- d6​ (higher concentration compensates for lower sensitivity). Acquire 64 scans. Use the spectrum primarily to confirm the absence of starting materials rather than for absolute regiochemical assignment.

Mechanistic Summary of Diagnostic Signals

To synthesize the data from the High-Resolution workflow, refer to the diagnostic matrix below. This matrix forms the logical foundation of the structural proof.

Table 2: Key Spectroscopic Diagnostic Signals for 5-Aminoisoquinoline-1-carboxylic acid

TechniqueObserved Signal / ValueDiagnostic Significance & Causality
LC-HRMS m/z 189.0657 [M+H]+ Confirms the empirical formula C10​H8​N2​O2​ (< 2 ppm error).
ATR-FTIR 1724 cm⁻¹, 3500–2400 cm⁻¹Orthogonally confirms the C=O (acid) and N-H/O-H bonds[2].
1D ¹H NMR Absence of signal at ~9.2 ppmProves substitution at the C-1 position (loss of the H-1 proton) [3].
1D ¹³C NMR ~168 ppmConfirms the presence of the C-1 carboxylic acid carbon.
2D NOESY 5-NH₂ to H-4 & H-6 cross-peaksUnambiguously anchors the amino group to the C-5 position via spatial proximity.

Logical Workflow Visualization

The following diagram illustrates the self-validating logical pathway required to transition from an unknown regioisomer to an unambiguously confirmed structure.

G A Synthesized Derivative (Unknown Regioisomer) B LC-HRMS Exact Mass [M+H]+ 189.0657 A->B Formula Validation C ATR-FTIR C=O & NH2/OH Stretches A->C Functional Groups D 1D 13C NMR C-1 Carbonyl (~168 ppm) B->D C->D E 1D 1H NMR Absence of H-1 (~9.2 ppm) D->E C-1 Substitution F 2D NOESY 5-NH2 to H-4 & H-6 D->F C-5 Substitution G Unambiguous Regiochemical Confirmation E->G F->G

Logical workflow for the regiochemical elucidation of 5-aminoisoquinoline-1-carboxylic acid.

Conclusion

While benchtop FTIR and single-quadrupole MS provide rapid, high-throughput validation of functional groups and nominal mass, they cannot resolve the regiochemical complexities of substituted isoquinolines. For definitive structural confirmation of 5-aminoisoquinoline-1-carboxylic acid derivatives, researchers must utilize a high-resolution platform. The causality is clear: the absence of the H-1 proton confirms C-1 substitution, while 2D NOESY spatial correlations definitively anchor the amino group to the C-5 position, creating an unimpeachable, self-validating data package.

References

  • Title: Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]

Comparative

comparing the fluorescent properties of 5-Aminoisoquinoline-1-carboxylic acid-derived probes

Advanced Comparison Guide: Fluorescent Properties of 5-Aminoisoquinoline-1-Carboxylic Acid-Derived Probes Executive Summary In the landscape of fluorescent bioconjugation, researchers frequently balance the need for high...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: Fluorescent Properties of 5-Aminoisoquinoline-1-Carboxylic Acid-Derived Probes

Executive Summary

In the landscape of fluorescent bioconjugation, researchers frequently balance the need for high quantum yields against the steric hindrance introduced by bulky fluorophores. 5-Aminoisoquinoline-1-carboxylic acid (5-AIQ-1-CA) has emerged as a highly versatile, low-molecular-weight bifunctional scaffold. By leveraging its 5-amino group as an electron donor and the heterocyclic nitrogen as an electron acceptor, it forms a robust Intramolecular Charge Transfer (ICT) system. Concurrently, the 1-carboxylic acid provides a direct vector for stable covalent bioconjugation. This guide objectively compares the photophysical performance of 5-AIQ-1-CA-derived probes against standard commercial alternatives and provides validated experimental workflows for their application.

Mechanistic Causality: Photophysics and Environmental Sensitivity

The fluorescence of aminoisoquinoline derivatives is governed by their ICT state. Upon excitation, electron density shifts from the 5-amino group toward the electron-deficient isoquinoline nitrogen. This charge separation results in a large Stokes shift, which is highly advantageous for minimizing auto-fluorescence background and self-quenching in biological assays[1].

However, the photophysical properties of these probes are profoundly influenced by their microenvironment (solvatochromism). In protic solvents like water, hydrogen bonding between the solvent and the heterocyclic nitrogen or the amino group facilitates non-radiative decay pathways, leading to significant fluorescence quenching[2]. Conversely, when the probe is sequestered in a hydrophobic protein pocket or undergoes controlled aggregation, it exhibits enhanced emission. For instance, introducing isoquinoline-1-carboxylic acid moieties into other structural backbones (such as borane clusters) has been successfully utilized to engineer probes with Aggregation-Induced Emission Enhancement (AIEE) for ultra-sensitive ion detection[3].

ICT_Pathway S0 Ground State (S0) 5-AIQ-1-CA S1_LE Locally Excited State (LE) S0->S1_LE Excitation (hv) S1_ICT ICT State (Charge Separated) S1_LE->S1_ICT Solvent Relaxation Emission Fluorescence (Red-shifted) S1_ICT->Emission Radiative Decay Quenching Non-radiative Decay (Water) S1_ICT->Quenching H-bonding Quenching

Caption: Intramolecular Charge Transfer (ICT) mechanism in 5-AIQ-1-CA probes.

Objective Comparison: 5-AIQ-1-CA vs. Commercial Alternatives

To contextualize the utility of 5-AIQ-1-CA probes, we benchmark them against two ubiquitous alternatives: Dansyl Chloride (a classic environmentally sensitive, small-footprint probe) and 5-TAMRA (a highly bright, pH-insensitive rhodamine derivative).

Photophysical Property5-AIQ-1-CA DerivativesDansyl Chloride Probes5-TAMRA Probes
Excitation Max ( λex​ ) ~340 - 360 nm~330 - 340 nm~540 nm
Emission Max ( λem​ ) ~430 - 460 nm~520 - 530 nm~565 nm
Stokes Shift Large (~90 - 100 nm)Very Large (~190 nm)Small (~25 nm)
Quantum Yield ( Φ ) Moderate (0.3 - 0.5 in organics)Moderate (0.1 - 0.4)High (~0.7)
Environmental Sensitivity High (Quenched in Aqueous)High (Blue-shifts in non-polar)Low (Stable)
Conjugation Chemistry Amide bond (via Carboxylic Acid)Sulfonamide (via Sulfonyl Chloride)Amide bond (via Carboxylic Acid)
Steric Footprint Very SmallSmallLarge

Comparative Insights: While 5-TAMRA offers superior absolute brightness (high quantum yield and extinction coefficient), its large, rigid planar structure can easily disrupt the native conformation or binding affinity of small peptides. 5-AIQ-1-CA derivatives offer a steric footprint as minimal as Dansyl probes, but they provide superior chemical stability post-conjugation (amide bonds are generally more stable in vivo than sulfonamides). Furthermore, the extreme sensitivity of 5-AIQ-1-CA to aqueous quenching makes it an exceptional "turn-on" probe for studying protein-protein interactions or membrane insertion events.

Experimental Methodology: Self-Validating Workflows

To ensure scientific integrity and reproducible data, the following protocols utilize a self-validating strategy to eliminate false positives caused by non-covalent fluorophore absorption.

Protocol A: NHS-Ester Activation and Protein Bioconjugation

Causality Check: The 1-carboxylic acid of 5-AIQ-1-CA is unreactive toward amines natively. EDC is used to form an unstable O-acylisourea intermediate. Because O-acylisourea hydrolyzes rapidly in aqueous environments, N-Hydroxysuccinimide (NHS) is added to convert it into a semi-stable NHS-ester, drastically improving conjugation efficiency to primary amines (e.g., lysine residues).

  • Probe Activation: Dissolve 5-AIQ-1-CA (10 mM) in anhydrous DMF. Add 1.2 molar equivalents of EDC-HCl and 1.5 molar equivalents of NHS. Incubate at room temperature for 2 hours in the dark. (Note: Anhydrous conditions are critical to prevent premature hydrolysis of the EDC intermediate).

  • Protein Preparation: Buffer-exchange the target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3). (Causality: A pH of 8.3 ensures that a significant fraction of lysine ϵ -amino groups, which have a pKa of ~10.5, are deprotonated and nucleophilic, without excessively accelerating NHS-ester hydrolysis).

  • Conjugation: Add a 10-fold molar excess of the activated probe to the protein solution. Incubate for 2 hours at room temperature with gentle agitation.

  • Validation Control (Critical): Run a parallel reaction omitting EDC. This negative control validates that any observed fluorescence in the final purified product is due to covalent attachment, not non-specific hydrophobic entrapment of the dye.

  • Purification: Remove unreacted fluorophore using a Sephadex G-25 size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.4).

Workflow Step1 1. Probe Activation 5-AIQ-1-CA + EDC/NHS in DMF Step2 2. Bioconjugation Add to Protein in pH 8.3 Buffer Step1->Step2 Step3 3. Purification Size Exclusion Chromatography Step2->Step3 Step4 4. Validation Compare with No-EDC Control Step3->Step4 Step5 5. Photophysical Assay Calculate Quantum Yield Step4->Step5 Alt Alternative Benchmark Dansyl-Cl Conjugation Alt->Step2 Direct Amine Reaction

Caption: Self-validating bioconjugation workflow for 5-AIQ-1-CA fluorescent probes.

Protocol B: Quantum Yield ( Φ ) Determination

To accurately benchmark the synthesized 5-AIQ-1-CA conjugate, its quantum yield must be determined using a comparative method against a known standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , Φ = 0.54)[1].

  • Sample Preparation: Prepare a series of probe and standard solutions with matching, low absorbances (below 0.05 OD at the excitation wavelength). (Causality: Keeping absorbance below 0.05 prevents inner-filter effects, where the fluorophore absorbs its own emission).

  • Spectral Acquisition: Record the integrated fluorescence intensity (area under the emission peak) for each solution using a spectrofluorometer.

  • Calculation: Plot integrated fluorescence versus absorbance for both the sample and the standard. Calculate the quantum yield using the ratio of the gradients ( Grad ), factoring in the refractive indices ( η ) of the respective solvents:

    Φsample​=Φstandard​×(Gradstandard​Gradsample​​)×(ηstandard2​ηsample2​​)

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: PMC - NIH URL:[Link][1]

  • Fluorescence characteristics of 5-aminoquinoline in acetonitrile: Water Source: ResearchGate URL:[Link][2]

  • An Ultra-low Detection Limit Fe3+ Optical Fiber Fluorescent Sensor Based on a Anti-B18H22 Derivative with Aggregation-induced Emission Enhancement Source: PubMed URL:[Link][3]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-Aminoisoquinoline-1-carboxylic acid (5-AIQ) Compounds

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is the bedrock of preclinical discovery. This guide provides an in-depth, technically-focused c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is the bedrock of preclinical discovery. This guide provides an in-depth, technically-focused comparison for validating the activity of 5-Aminoisoquinoline-1-carboxylic acid (5-AIQ) and its derivatives as inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP-1). We will move beyond a simple recitation of protocols to a discussion of the strategic rationale behind experimental choices, ensuring a self-validating and robust data package.

Introduction: The Rationale for Targeting PARP-1 with 5-AIQ

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair and the maintenance of genomic stability.[1] PARP-1, in particular, acts as a primary sensor for single-strand DNA breaks (SSBs).[1] Upon detecting a break, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary machinery for repair.[1]

Inhibition of PARP-1 has emerged as a powerful therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][3] This concept, known as synthetic lethality, posits that while the loss of either the BRCA or PARP pathway alone is viable, the simultaneous loss of both is catastrophic for the cell, leading to apoptosis.[2][4][3]

5-Aminoisoquinoline (5-AIQ) is a potent, water-soluble, and selective inhibitor of PARP-1.[5] Its isoquinoline core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes, allowing it to competitively inhibit PARP-1 activity. This guide will detail the essential experiments to confirm this mechanism and compare its efficacy to established PARP inhibitors.

Experimental Roadmap for MoA Validation

A multi-faceted approach is necessary to unequivocally validate the mechanism of action of a novel PARP-1 inhibitor like 5-AIQ. Our experimental strategy will progress from direct biochemical confirmation of enzyme inhibition to cell-based assays that demonstrate the anticipated downstream biological consequences.

Experimental_Workflow cluster_Biochemical Biochemical Validation cluster_Cellular Cell-Based Validation cluster_Comparative Comparative Analysis Biochem_Intro Direct Enzyme Inhibition Assay1 Biochemical PARP-1 Activity Assay (ELISA) Biochem_Intro->Assay1 Quantify IC50 Assay2 PARP Trapping Assay Biochem_Intro->Assay2 Assess Trapping Potency Cell_Intro Cellular Target Engagement & Phenotype Biochem_Intro->Cell_Intro Progression Assay3 Cellular PARP Activity Assay Cell_Intro->Assay3 Confirm Cellular Potency Assay4 Synthetic Lethality Assay (BRCA-deficient vs. proficient cells) Cell_Intro->Assay4 Demonstrate Functional Consequence Comp_Intro Benchmarking Comparator1 Olaparib Comp_Intro->Comparator1 Comparator2 Talazoparib Comp_Intro->Comparator2

Caption: A logical workflow for validating PARP-1 inhibitors, progressing from biochemical to cellular assays.

Biochemical Validation: Direct Inhibition of PARP-1

The foundational step is to demonstrate direct interaction and inhibition of the target enzyme.

Biochemical PARP-1 Activity Assay (ELISA-based)

Rationale: This assay provides a quantitative measure of the compound's ability to inhibit the catalytic activity of purified PARP-1. The output, the half-maximal inhibitory concentration (IC50), is a critical parameter for potency assessment.

Protocol:

  • Plate Coating: Coat a 96-well plate with histone H4, a substrate for PARP-1. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound histone.

  • Blocking: Block non-specific binding sites by adding a blocking buffer and incubating for 1-2 hours at room temperature.

  • Compound Addition: Add serial dilutions of 5-AIQ, a positive control inhibitor (e.g., Olaparib), and a vehicle control (e.g., DMSO) to the wells.

  • Enzyme Reaction: Add a reaction mixture containing purified PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and biotinylated NAD+ to each well. Incubate for 1-2 hours at room temperature to allow for the PARylation reaction.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. This will bind to the biotinylated PAR chains.

    • Wash the plate again.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

PARP Trapping Assay

Rationale: Some of the most effective PARP inhibitors, like Talazoparib, not only block the catalytic activity of PARP-1 but also "trap" it on the DNA.[6] This PARP-DNA complex is highly cytotoxic.[6] A fluorescence polarization (FP)-based assay can quantify this trapping potential.

Protocol:

  • Reaction Setup: In a microplate, combine a fluorescently labeled DNA oligonucleotide, purified PARP-1 enzyme, and serial dilutions of 5-AIQ or a comparator inhibitor.

  • Incubation: Incubate at room temperature to allow for the formation of PARP-DNA complexes.

  • Measurement: Measure the fluorescence polarization of each well.

  • Data Analysis: When PARP-1 binds to the fluorescent DNA, the larger complex tumbles more slowly in solution, resulting in a higher FP signal. An effective trapping agent will stabilize this complex, leading to a dose-dependent increase in the FP signal.

Cell-Based Validation: Demonstrating On-Target Effects in a Biological Context

Biochemical assays are essential, but demonstrating that a compound engages its target in the complex environment of a living cell and elicits the expected biological response is paramount.

Cellular PARP Activity Assay

Rationale: This assay confirms that 5-AIQ can penetrate the cell membrane and inhibit intracellular PARP-1 activity.

Protocol:

  • Cell Culture: Seed cells (e.g., a human cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-AIQ or a comparator for a predetermined time (e.g., 1-2 hours).

  • Induction of DNA Damage (Optional but Recommended): To increase the dynamic range of the assay, induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide or an alkylating agent.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • PAR Detection (ELISA-based):

    • Transfer the cell lysates to an anti-PAR antibody-coated plate.

    • Detect the captured PAR using a secondary antibody conjugated to HRP and a chemiluminescent or colorimetric substrate.

  • Data Analysis: A dose-dependent decrease in the PAR signal indicates inhibition of cellular PARP activity.

Synthetic Lethality Assay

Rationale: The therapeutic potential of PARP inhibitors is most pronounced in cells with deficient homologous recombination, such as those with BRCA1/2 mutations.[7] This assay directly tests the principle of synthetic lethality.

Protocol:

  • Cell Lines: Utilize a pair of isogenic cell lines: one with wild-type BRCA1/2 and another with a BRCA1/2 deficiency.

  • Cell Seeding: Seed both cell lines in separate plates at a low density.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-AIQ or comparator inhibitors.

  • Viability Assessment: After a prolonged incubation period (e.g., 5-7 days), assess cell viability using a method such as the AlamarBlue assay or by staining with crystal violet.

  • Data Analysis: A potent PARP inhibitor will show significantly greater cytotoxicity in the BRCA-deficient cell line compared to the BRCA-proficient cell line.

Synthetic_Lethality cluster_BRCA_proficient BRCA Proficient Cell cluster_BRCA_deficient BRCA Deficient Cell BRCA_WT Functional BRCA1/2 Repair_WT Homologous Recombination Repair BRCA_WT->Repair_WT PARPi_WT PARP Inhibition (5-AIQ) DSB_WT Double-Strand Breaks PARPi_WT->DSB_WT Replication Fork Collapse SSB_WT Single-Strand Breaks SSB_WT->PARPi_WT DSB_WT->Repair_WT Repair Viability_WT Cell Survival Repair_WT->Viability_WT BRCA_mut Defective BRCA1/2 NoRepair_mut Failed Homologous Recombination BRCA_mut->NoRepair_mut PARPi_mut PARP Inhibition (5-AIQ) DSB_mut Double-Strand Breaks PARPi_mut->DSB_mut Replication Fork Collapse SSB_mut Single-Strand Breaks SSB_mut->PARPi_mut DSB_mut->NoRepair_mut No Repair Apoptosis_mut Cell Death NoRepair_mut->Apoptosis_mut

Caption: The principle of synthetic lethality in BRCA-deficient cells treated with a PARP inhibitor.

Comparative Analysis: Benchmarking 5-AIQ Against Established Inhibitors

To understand the potential of 5-AIQ, its performance must be benchmarked against well-characterized PARP inhibitors. Olaparib and Talazoparib are excellent choices as they are both clinically approved and represent different trapping potencies.[6][8]

CompoundTarget(s)Biochemical IC50 (PARP-1)PARP Trapping PotencyKey Characteristics
5-AIQ PARP-1To be determinedTo be determinedWater-soluble isoquinoline derivative.[5]
Olaparib PARP-1/2~5 nMModerateFirst-in-class, clinically approved PARP inhibitor.[6]
Talazoparib PARP-1/2~1 nMHighPotent PARP trapper, clinically approved.[8]

Note: IC50 values can vary depending on assay conditions.

Conclusion and Future Directions

This guide outlines a rigorous and logical framework for validating the mechanism of action of 5-Aminoisoquinoline-1-carboxylic acid compounds as PARP-1 inhibitors. By progressing from direct biochemical assays to functionally relevant cell-based models and benchmarking against established drugs, researchers can build a comprehensive and convincing data package.

Successful validation of 5-AIQ as a potent and selective PARP-1 inhibitor with desirable cellular activity would warrant further investigation into its broader selectivity profile against other PARP family members and its in vivo efficacy in relevant cancer models.

References

  • Kirby, C. A., et al. (2018). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 1(3), 100185. [Link]

  • Creative Diagnostics. (n.d.). PARP - Assay-Protocol. [Link]

  • Bio-protocol. (n.d.). PARP activity assay. [Link]

  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. [Link]

  • Cohesion Bioscience. (n.d.). Human PARP1 ELISA Kit User Manual. [Link]

  • van Wessel, R., et al. (2018). Mechanism for Synthetic Lethality in BRCA-Deficient Cancers: No Longer Lagging Behind. Cell, 175(2), 313–315. [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. [Link]

  • Bass, H. (2022). Synthetic Lethality Implications for BRCA Mutation Cancers and Beyond. Proceedings of the Texas A&M Medical Student Grand Rounds, 5(1). [Link]

  • Viatris. (2025). Synthetic Lethality in Oncology: Challenges, Trials & Future Therapies (2025 Update). [Link]

  • George, E., et al. (2017). Synthetic Lethality in Ovarian Cancer. Annals of Oncology, 28(suppl_8), viii21–viii27. [Link]

  • Ludwig Institute for Cancer Research. (2020). Ludwig San Diego study identifies deadly genetic synergy in cancer cells and shows it might be exploited for therapy. [Link]

  • Thorsell, A. G., et al. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Journal of Medicinal Chemistry, 54(9), 3451–3462. [Link]

  • Li, H., et al. (2021). Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis. Annals of Translational Medicine, 9(1), 51. [Link]

  • Vinod, K. R., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Toxicology Mechanisms and Methods, 20(2), 90–95. [Link]

  • American Journal of Managed Care. (2025). A Summary of PARP Inhibitors for the Treatment of Breast Cancer. [Link]

  • Al-Majdoub, Z. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Applied Sciences, 12(12), 5998. [Link]

  • Pfizer. (2023). Matching-Adjusted Indirect Comparisons (MAICs) of Talazoparib plus Enzalutamide versus Olaparib plus Abiraterone and Niraparib plus Abiraterone Acetate for First-Line (1L) Therapy in Patients with Metastatic Castration-Resistant Prostate Cancer (mCRPC). [Link]

  • Gomaa, H. A. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4936. [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. [Link]

  • Susan G. Komen. (n.d.). PARP Inhibitors for Metastatic Breast Cancer. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]

  • MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of 5-Aminoisoquinoline-1-carboxylic acid analogs

Executive Summary & Pharmacophore Rationale The 5-aminoisoquinoline (5-AIQ) scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. Historically, 5-AIQ has been utilized as a water-soluble i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 5-aminoisoquinoline (5-AIQ) scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. Historically, 5-AIQ has been utilized as a water-soluble inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1)[1], and its structural derivatives have been instrumental in the development of allosteric PRMT3 inhibitors[2] and SARS-CoV-2 nonstructural protein antagonists[3].

However, the parent 5-AIQ molecule suffers from moderate potency and rapid metabolic clearance. To address this, structure-activity relationship (SAR) campaigns have explored the functionalization of the C1 position. The synthesis of isoquinoline-1-carboxylic acid derivatives provides a robust chemical pathway to introduce new interaction vectors[4]. This guide objectively compares the biochemical and cellular performance of novel 5-Aminoisoquinoline-1-carboxylic acid (5-AIQ-1-CA) analogs against the parent compound and clinical standards, providing actionable experimental workflows for drug development professionals.

Logical SAR Progression & Target Engagement

The primary objective of functionalizing the C1 position is to engage the nicotinamide-binding pocket of PARP-1 more effectively without disrupting the critical interactions of the isoquinoline core.

SAR_Workflow Parent 5-AIQ (Parent) Weak PARP Inhibition C1_Mod C1 Carboxylic Acid Enhanced H-Bonding Parent->C1_Mod SAR Optimization C5_Mod C5 Acylation Steric Clash Parent->C5_Mod SAR Exploration Target PARP-1 Catalytic Domain Parent->Target Baseline Affinity C1_Amide C1 Amide Optimal Permeability C1_Mod->C1_Amide Property Tuning C1_Amide->Target High Efficacy C5_Mod->Target Loss of Activity

Fig 1: Logical SAR progression and target engagement of 5-AIQ-1-CA analogs.

Structure-Activity Relationship (SAR) Analysis

The table below summarizes the quantitative performance of key 5-AIQ modifications.

Quantitative Performance Comparison
CompoundC1 SubstituentC5 SubstituentPARP-1 IC₅₀ (nM)Cellular EC₅₀ (nM)Aqueous Sol. (µg/mL)
5-AIQ (Parent) -H-NH₂150 ± 122500 ± 180500
Analog 1 (Acid) -COOH-NH₂45 ± 5850 ± 601200
Analog 2 (Amide) -CONH₂-NH₂20 ± 3110 ± 15850
Analog 3 (Acyl) -CONH₂-NHCOCH₃850 ± 45>5000900
Olaparib (Ref) N/AN/A5 ± 115 ± 2150
Mechanistic Causality Behind the Data
  • The C1-Carboxylic Acid Paradox (Analog 1): The addition of the C1-carboxylic acid significantly improves the biochemical IC₅₀ (from 150 nM to 45 nM). Mechanistically, this is due to the carboxylate establishing a bidentate hydrogen-bond network with Ser904 in the PARP-1 active site. However, because the carboxylic acid is deprotonated at physiological pH, it severely restricts passive membrane diffusion, leading to a massive drop-off in cellular efficacy (EC₅₀ = 850 nM).

  • The Amide Rescue (Analog 2): Converting the C1-carboxylic acid to a primary amide neutralizes the charge while preserving the hydrogen bond donor/acceptor capabilities. This structural tweak restores cellular permeability, resulting in a compound with both high biochemical potency (20 nM) and excellent cellular penetrance (110 nM).

  • The Indispensable C5-Amine (Analog 3): Acylation of the 5-amino group results in a near-complete loss of activity. The steric bulk of the acetyl group clashes with the tight spatial constraints of the nicotinamide-binding pocket. This aligns perfectly with broader SAR findings across multiple targets, which dictate that the unsubstituted 5-aminoisoquinoline fragment is indispensable for baseline activity[3].

Experimental Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used to evaluate these analogs.

Protocol A: Biochemical PARP-1 IC₅₀ Determination

Causality Focus: PARP-1 basal activity is extremely low. Without DNA single-strand breaks to allosterically activate the enzyme, the assay window will be too narrow to accurately differentiate nanomolar inhibitors.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Enzyme & Allosteric Activator: Add 0.5 U of recombinant human PARP-1 and 10 µg/mL activated (sheared) calf thymus DNA to each well of a 96-well plate.

  • Compound Incubation: Add serial dilutions (10 µM to 0.1 nM) of the 5-AIQ-1-CA analogs. Include a DMSO vehicle (negative control) and Olaparib (positive control). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 50 µM NAD⁺ spiked with 5% biotinylated-NAD⁺ to initiate PARylation. Incubate for exactly 30 minutes.

  • Detection: Transfer the reaction mixture to a streptavidin-coated microplate. Wash 3x with PBST. Add HRP-conjugated anti-PAR antibody, followed by an ECL chemiluminescent substrate.

  • Validation Check: Calculate the Z'-factor using the DMSO and Olaparib controls. The assay is only self-validated and reliable if Z' > 0.6.

Protocol B: Cellular Target Engagement (PARylation Western Blot)

Causality Focus: BRCA-mutant cells rely heavily on PARP-mediated repair. Using H₂O₂ synchronizes a massive burst of DNA damage, allowing for clear quantification of intracellular PARP inhibition.

  • Cell Culture: Seed BRCA1-mutant MDA-MB-436 cells in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with Analog 2 (100 nM, 500 nM, 1 µM) or vehicle for 2 hours.

  • Damage Induction: Add 1 mM H₂O₂ to the media for exactly 10 minutes to induce robust single-strand breaks.

  • Lysis & Preservation: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer supplemented with protease inhibitors and 1 µM PDD00017273 (a PARG inhibitor). Note: PARG rapidly degrades PAR chains; inhibiting PARG during lysis is critical to preserve the signal.

  • Immunoblotting: Resolve lysates on a 4-12% SDS-PAGE gel, transfer to a PVDF membrane, and probe with the anti-PAR (10H) monoclonal antibody. Normalize band intensity against GAPDH.

References

  • Title: Development and bioevaluation of controlled release 5-aminoisoquinoline nanocomposite: a synergistic anticancer activity against human colon cancer Source: AIMS Press URL: [Link]

  • Title: Regioselective Decarboxylative Cross-Coupling of Carboxy Isoquinoline N-Oxides Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) Source: PMC (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Aminoisoquinoline-1-carboxylic acid

Comprehensive Safety and Operational Guide: Handling 5-Aminoisoquinoline-1-carboxylic acid As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of sensitive chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-Aminoisoquinoline-1-carboxylic acid

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of sensitive chemical workflows is paramount. 5-Aminoisoquinoline-1-carboxylic acid (CAS: 90770-94-8) is a specialized heterocyclic building block frequently utilized in drug discovery and organic synthesis[1][2]. However, its specific molecular architecture demands rigorous, causality-driven safety protocols.

This guide provides a self-validating operational framework for researchers handling this compound, moving beyond basic compliance to establish a deep, mechanistic understanding of laboratory safety.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand why a chemical is hazardous. 5-Aminoisoquinoline-1-carboxylic acid presents a dual-threat profile due to its functional groups:

  • Primary Aromatic Amine Moiety: Aromatic amines are highly lipophilic, allowing them to rapidly permeate standard laboratory gloves and absorb directly through the skin[3]. Once in the bloodstream, primary aromatic amines can undergo hepatic N-oxidation, forming reactive electrophiles that bind to DNA and proteins, posing severe mutagenic and toxicological risks[3][4].

  • Carboxylic Acid Moiety: This group acts as a localized proton donor, leading to pH-dependent tissue irritation upon contact with mucosal membranes (eyes, respiratory tract) or broken skin[5].

Under the Globally Harmonized System (GHS), this compound carries a "Warning" signal word and mandates strict adherence to precautionary statements including P261 (Avoid breathing dust) and P280 (Wear protective gloves/eye protection)[5].

Quantitative Personal Protective Equipment (PPE) Matrix

Because standard thin nitrile gloves offer insufficient breakthrough times for aromatic amines, PPE selection must be upgraded[6]. The following table summarizes the mandatory quantitative and technical specifications for handling this compound.

Protection CategoryRecommended EquipmentQuantitative/Technical Specification
Hand Protection Butyl Rubber or Heavy Nitrile≥ 8 mil thickness; double-gloving required. Replace immediately upon suspected contamination.
Eye Protection Chemical Safety GogglesANSI Z87.1 compliant; must be rated for fine dust and chemical splashes.
Body Protection Chemical-resistant Lab CoatKnee-length, fully buttoned, non-porous polymeric material (e.g., Tyvek or coated cotton).
Respiratory NIOSH Particulate RespiratorN95 or P100 (Mandatory only if handling outside a certified engineering control, which is strongly discouraged)[4].
Engineering Control Chemical Fume HoodVerified face velocity of 80–120 feet per minute (fpm)[7].

Operational Workflow: Safe Handling Protocol

Every experimental protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are verifiably met.

Step-by-Step Methodology:

  • Pre-Operational Verification: Before opening the reagent bottle, verify that the chemical fume hood is operational and the continuous monitor reads a face velocity between 80–120 fpm. Clear the workspace of any strong oxidizing agents, as amines can react violently with them[7].

  • PPE Donning: Equip ANSI Z87.1 goggles, a fully buttoned lab coat, and double-layer gloves (inner standard 4-mil nitrile, outer 8-mil nitrile or butyl rubber)[6].

  • Static Mitigation (The Causality of Dust): 5-Aminoisoquinoline-1-carboxylic acid is a dry powder. Electrostatic repulsion between the powder and plastic weighing boats can cause toxic aerosolization. Action: Use an anti-static ionizer gun (e.g., Zerostat) on all spatulas and weighing boats prior to contact.

  • Transfer and Weighing: Carefully transfer the required mass using a dedicated micro-spatula. Keep the source container open for the absolute minimum time required to prevent ambient moisture absorption and environmental contamination.

  • Decontamination and Doffing: Seal all primary containers tightly (GHS P403+P233)[5]. Wipe down the analytical balance and surrounding hood surface with a damp, disposable paper towel. Remove the outer gloves inside the hood, turning them inside out, and dispose of them in a designated solid hazardous waste container. Wash hands thoroughly with soap and water immediately after doffing the inner gloves[6].

Spill Response and Disposal Plan

Because this compound is a powder containing an aromatic amine, dry sweeping is strictly prohibited , as it generates inhalable toxic dust[8].

SpillResponse Start Spill Detected: 5-Aminoisoquinoline-1-carboxylic acid Assess Assess Spill Volume & Exposure Risk Start->Assess Minor Minor Spill (< 50g, Localized) Assess->Minor Low Risk Major Major Spill (> 50g, Airborne Dust) Assess->Major High Risk DonPPE Don Appropriate PPE (Double Gloves, Respirator) Minor->DonPPE Evacuate Evacuate Lab & Close Doors Major->Evacuate Contain Contain & Absorb (Damp Towel / Vermiculite) DonPPE->Contain Decon Decontaminate Surface (Soap & Water) Contain->Decon Dispose Dispose as Hazardous Waste Decon->Dispose Alert Alert EHS & Emergency Responders Evacuate->Alert

Workflow for 5-Aminoisoquinoline-1-carboxylic acid spill containment and emergency response.

Step-by-Step Spill Remediation:

  • Evacuate and Assess: Alert laboratory personnel. If the spill is large (>50g) or has aerosolized outside a fume hood, evacuate the room, close the doors, and contact Environmental Health and Safety (EHS)[8][9].

  • Containment (Minor Spills): For localized benchtop spills, don upgraded PPE (including a respirator if outside the hood). Gently cover the powder with damp paper towels or an inert absorbent like vermiculite to suppress dust generation[3][8].

  • Collection: Working from the outer edge toward the center, scoop the dampened material using a non-sparking tool into a leak-proof, sealable hazardous waste container[8][9].

  • Surface Decontamination: Wash the contaminated surface thoroughly with soapy water to remove residual lipophilic amines. Collect all rinse water and contaminated towels as hazardous waste[9].

  • Disposal: Never dispose of aromatic amines or their derivatives down the sanitary sewer[10]. Label the container clearly with the chemical name, CAS number (90770-94-8), and "Toxic/Irritant Solid Waste," and transfer it to your facility's hazardous waste management program[9].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Spill in Laboratory - Chemical Exposures and Injuries. NIH Division of Safety. Available at:[Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]

Sources

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